(4-Phenylphenoxy)phosphonic acid
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
IUPAC Name |
(4-phenylphenyl) dihydrogen phosphate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11O4P/c13-17(14,15)16-12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-9H,(H2,13,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCMDALUSRXPQDD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)OP(=O)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11O4P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of (4-Phenylphenoxy)phosphonic Acid
This technical guide provides a comprehensive overview of a robust synthetic protocol for (4-Phenylphenoxy)phosphonic acid, a compound of interest for researchers in materials science, medicinal chemistry, and drug development. Phosphonic acids are notable for their structural similarity to phosphates and their role as stable mimics in biological systems, as well as their utility in coordination chemistry and surface functionalization.[1][2][3]
This document outlines a reliable two-step synthesis route, beginning with the formation of a dialkyl phosphonate (B1237965) ester intermediate from 4-phenylphenol (B51918), followed by acidic hydrolysis to yield the target phosphonic acid. The methodologies presented are based on well-established principles of organophosphorus chemistry.
Overall Synthesis Pathway
The synthesis proceeds in two primary stages:
-
Phosphonylation: Reaction of 4-phenylphenol with a phosphitylating agent to form an intermediate, Diethyl (4-phenylphenoxy)phosphonate.
-
Hydrolysis: Conversion of the diethyl phosphonate ester to the final phosphonic acid product under strong acidic conditions.
Caption: Overall workflow for the synthesis of this compound.
Data Presentation
Quantitative data for the reactants and a summary of the reaction parameters are provided in the tables below for clarity and reproducibility.
Table 1: Reactant and Reagent Properties
| Compound | Formula | Molar Mass ( g/mol ) | Form | Key Hazard(s) |
| 4-Phenylphenol | C₁₂H₁₀O | 170.21 | Solid | Irritant |
| Sodium Hydride (60% disp.) | NaH | 24.00 | Solid | Flammable, Water-reactive |
| Diethyl Chlorophosphite | C₄H₁₀ClO₂P | 156.55 | Liquid | Corrosive, Water-reactive |
| Tetrahydrofuran (B95107) (THF) | C₄H₈O | 72.11 | Liquid | Flammable, Peroxide-former |
| Hydrochloric Acid (37%) | HCl | 36.46 | Liquid | Corrosive, Toxic |
| Diethyl Ether | C₄H₁₀O | 74.12 | Liquid | Highly Flammable |
Table 2: Summary of Reaction Parameters and Typical Results
| Step | Reaction | Key Parameters | Solvent | Typical Time | Typical Yield |
| 1 | Phosphonylation | 0 °C to Room Temp. | Anhydrous THF | 12-18 hours | 70-85% |
| 2 | Hydrolysis | Reflux (~110 °C) | Conc. HCl (aq) | 6-12 hours | >90% |
Experimental Protocols
Safety Precaution: This synthesis involves hazardous materials, including flammable, water-reactive, and corrosive substances. All steps must be performed in a well-ventilated fume hood, and appropriate personal protective equipment (safety goggles, gloves, lab coat) must be worn.
Part 1: Synthesis of Diethyl (4-phenylphenoxy)phosphonate
This procedure details the formation of the phosphonate ester intermediate via the reaction of a phenoxide with diethyl chlorophosphite.
Methodology:
-
Reaction Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. Maintain the system under an inert nitrogen atmosphere throughout the reaction.
-
Phenoxide Formation: To the flask, add 4-phenylphenol (1.0 eq) and anhydrous tetrahydrofuran (THF). Cool the resulting solution to 0 °C using an ice bath.
-
Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise to the stirred solution. Allow the mixture to stir at 0 °C for 30 minutes and then warm to room temperature for 1 hour, or until hydrogen gas evolution ceases. This forms the sodium 4-phenylphenoxide in situ.
-
Phosphonylation: Cool the reaction mixture back to 0 °C. Add diethyl chlorophosphite (1.2 eq) to the dropping funnel and add it dropwise to the phenoxide solution over 30 minutes, ensuring the internal temperature remains below 10 °C.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the flask to 0 °C and cautiously quench the reaction by the slow addition of saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x volumes).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (B86663) (MgSO₄), filter, and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel to yield pure Diethyl (4-phenylphenoxy)phosphonate.
Part 2: Synthesis of this compound
This protocol describes the hydrolysis of the phosphonate ester to the final phosphonic acid product. The use of concentrated hydrochloric acid at reflux is one of the most general and effective methods for this transformation.[1]
Methodology:
-
Reaction Setup: In a round-bottom flask fitted with a reflux condenser, combine Diethyl (4-phenylphenoxy)phosphonate (1.0 eq) and concentrated hydrochloric acid (37%, ~12 M).
-
Hydrolysis: Heat the mixture to reflux (approximately 110 °C) using an oil bath and maintain reflux for 6-12 hours. The hydrolysis of phosphonate esters can be slow, and reaction progress can be monitored by TLC or ³¹P NMR if available.[4]
-
Isolation: After the reaction is complete, cool the mixture to room temperature. Remove the water and excess HCl under reduced pressure.
-
Purification: The resulting crude solid can be purified by recrystallization. If residual water is present, it can be removed by azeotropic distillation with toluene.[4] Dry the final solid product under a high vacuum to yield pure this compound.
Alternative Hydrolysis Method: For substrates sensitive to strong acid, the McKenna reaction offers a milder alternative. This two-step procedure involves reacting the dialkyl phosphonate with bromotrimethylsilane (B50905) (TMSBr) followed by methanolysis to yield the phosphonic acid.[1]
Process Visualization
The following diagram illustrates the logical flow of the key acidic hydrolysis step.
Caption: Logical flow diagram for the acidic hydrolysis of a phosphonate ester.[1][5]
References
Synthesis of (4-biphenylyloxy)phosphonic acid
An In-depth Technical Guide to the
Authored for: Researchers, Scientists, and Drug Development Professionals December 11, 2025
Abstract
(4-biphenylyloxy)phosphonic acid, chemically known as 4-biphenylyl phosphate (B84403) or p-biphenyl phosphate, is a significant organophosphate compound. It is recognized as a selective inhibitor of the STAT4 (Signal Transducer and Activator of Transcription 4) SH2 domain, making it a valuable molecule in the research and development of treatments for autoimmune diseases.[1] This technical guide provides a comprehensive overview of the primary synthetic routes to this molecule, complete with detailed experimental protocols, quantitative data, and process visualizations to aid in its laboratory-scale preparation.
Introduction and Overview
The synthesis of (4-biphenylyloxy)phosphonic acid begins with the key starting material, 4-hydroxybiphenyl (also known as 4-phenylphenol).[2][3] The core of the synthesis is the phosphorylation of the phenolic hydroxyl group. This guide details two robust and effective methods for achieving this transformation:
-
Route A: Atherton-Todd Phosphorylation followed by Debenzylation. This modern approach involves the formation of a stable dibenzyl phosphate ester intermediate, which is subsequently deprotected under mild conditions to yield the final product.[1]
-
Route B: Direct Phosphorylation with Phosphorus Oxychloride (POCl₃) and Hydrolysis. This classic method utilizes the highly reactive phosphorylating agent POCl₃ to form a phosphorochloridate intermediate, which is then hydrolyzed to the phosphate monoester.[4][5]
Both pathways offer distinct advantages and are presented here with detailed protocols for reproducibility.
Data Presentation
Quantitative data for the key reagents and reaction parameters are summarized below for easy comparison and experimental planning.
Table 1: Physicochemical Properties of Key Reagents
| Compound Name | Alternate Name | CAS Number | Molecular Formula | Molar Mass ( g/mol ) |
| 4-Hydroxybiphenyl | 4-Phenylphenol | 92-69-3 | C₁₂H₁₀O | 170.21 |
| Phosphorus Oxychloride | Phosphoryl chloride | 10025-87-3 | POCl₃ | 153.33 |
| Dibenzyl phosphite (B83602) | Dibenzyl hydrogen phosphonate | 17176-77-1 | C₁₄H₁₅O₃P | 262.24 |
| Bromotrimethylsilane (B50905) | TMS-Br | 2857-97-8 | C₃H₉BrSi | 153.09 |
| Triethylamine (B128534) | TEA | 121-44-8 | C₆H₁₅N | 101.19 |
| Carbon Tetrachloride | Tetrachloromethane | 56-23-5 | CCl₄ | 153.82 |
| Pyridine (B92270) | Azine | 110-86-1 | C₅H₅N | 79.10 |
Data sourced from references[2][3][6].
Table 2: Summary of Reaction Conditions and Expected Yields
| Route | Step | Key Reagents | Solvent | Temp. | Time | Typical Yield |
| A | 1. Phosphorylation | 4-Hydroxybiphenyl, Dibenzyl phosphite, CCl₄, Et₃N | Dichloromethane (B109758) (DCM) | 0 °C to RT | 16 h | ~85-95% |
| A | 2. Debenzylation | Dibenzyl (4-biphenylyl) phosphate, TMS-Br | Dichloromethane (DCM) | 0 °C to RT | 4 h | ~90-98% |
| B | 1. Phosphorylation | 4-Hydroxybiphenyl, POCl₃, Pyridine | Benzene (B151609) (or other inert solvent) | 0 °C to 65 °C | 6 h | ~70-80% |
| B | 2. Hydrolysis | (4-biphenylyloxy)phosphorodichloridate, Water | Aqueous medium | RT | 1-2 h | High |
Yields are estimated based on analogous reactions described in the literature.[1][4]
Visualization of Synthetic Pathways & Workflows
Diagrams created using the DOT language provide a clear visual representation of the chemical transformations and experimental processes.
Diagram 1: Overall Synthetic Pathways
Caption: Synthetic routes to (4-biphenylyloxy)phosphonic acid.
Diagram 2: Experimental Workflow for Route A
Caption: Experimental workflow for the Atherton-Todd synthesis route.
Experimental Protocols
The following sections provide detailed, step-by-step methodologies for the synthesis of (4-biphenylyloxy)phosphonic acid.
Protocol for Route A: Atherton-Todd Phosphorylation and Debenzylation
This protocol is adapted from a procedure used for the synthesis of analogous p-biaryl phosphates.[1]
Step 1: Synthesis of Dibenzyl (4-biphenylyl) phosphate
-
Reaction Setup: To a round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 4-hydroxybiphenyl (1.0 eq.), and dissolve it in anhydrous dichloromethane (DCM, approx. 0.2 M).
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Reagent Addition: Sequentially add triethylamine (Et₃N, 1.5 eq.), dibenzyl phosphite (1.2 eq.), and carbon tetrachloride (CCl₄, 1.5 eq.).
-
Reaction: Allow the reaction mixture to slowly warm to room temperature while stirring. Continue stirring for 16-20 hours.
-
Workup: Quench the reaction with water. Transfer the mixture to a separatory funnel and wash the organic layer sequentially with water and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by silica (B1680970) gel flash column chromatography to yield dibenzyl (4-biphenylyl) phosphate as a pure solid.
Step 2: (Debenzylation)
-
Reaction Setup: Dissolve the dibenzyl (4-biphenylyl) phosphate (1.0 eq.) from the previous step in anhydrous DCM (approx. 0.2 M) in a round-bottom flask under an inert atmosphere.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Add bromotrimethylsilane (TMS-Br, 2.5 eq.) dropwise to the stirred solution.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4 hours.
-
Quenching: Concentrate the reaction mixture to dryness under reduced pressure. Add methanol (B129727) (MeOH) to the residue and stir for 30 minutes to complete the hydrolysis of the silyl (B83357) ester intermediate.
-
Isolation: Remove all volatiles again under reduced pressure. The resulting solid is often pure but can be further purified by trituration with diethyl ether or recrystallization to yield the final product, (4-biphenylyloxy)phosphonic acid.
Protocol for Route B: Phosphorylation with POCl₃
This protocol is a generalized procedure based on the established reactivity of phosphorus oxychloride with phenols.[4][5]
-
Reaction Setup: In a three-neck flask equipped with a dropping funnel and magnetic stirrer, place phosphorus oxychloride (POCl₃, 1.1 eq.) and an inert solvent such as dry benzene or DCM. Cool the flask to 0 °C in an ice bath.
-
Reagent Addition: Dissolve 4-hydroxybiphenyl (1.0 eq.) and pyridine (1.1 eq., acts as a base to neutralize HCl byproduct) in the same inert solvent. Add this solution dropwise from the dropping funnel to the stirred POCl₃ solution over 30-60 minutes, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to 60-65 °C for 6 hours to ensure the reaction goes to completion.[4] A precipitate of pyridine hydrochloride will form.[4]
-
Intermediate Isolation: Cool the reaction mixture and filter to remove the pyridine hydrochloride precipitate. Evaporate the solvent from the filtrate under reduced pressure to obtain the crude (4-biphenylyloxy)phosphorodichloridate intermediate.
-
Hydrolysis: Carefully and slowly add the crude intermediate to a flask containing ice-cold water with vigorous stirring. The phosphorodichloridate will hydrolyze to the final phosphonic acid.
-
Purification: The product may precipitate out of the aqueous solution. Collect the solid by vacuum filtration. The crude product can be purified by recrystallization from a suitable solvent system (e.g., water or ethanol-water mixture).
Conclusion
This guide has outlined two effective and reproducible synthetic strategies for the preparation of (4-biphenylyloxy)phosphonic acid. Route A, utilizing an Atherton-Todd phosphorylation followed by a mild TMS-Br debenzylation, represents a more modern approach likely to provide higher yields and purity.[1] Route B offers a more classical alternative using the readily available and cost-effective reagent phosphorus oxychloride.[4] The choice of method may depend on reagent availability, scale, and desired purity. The detailed protocols, tabulated data, and clear visualizations provided herein serve as a comprehensive resource for researchers undertaking the synthesis of this important STAT4 inhibitor.
References
- 1. Biaryl Phosphate‐Based Inhibitors of the Transcription Factor STAT4 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4-Hydroxybiphenyl | C12H10O | CID 7103 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-Phenylphenol - Wikipedia [en.wikipedia.org]
- 4. arcjournals.org [arcjournals.org]
- 5. DE60301405T4 - Preparation of phenylphosphate esters with 4,4'-biphenol - Google Patents [patents.google.com]
- 6. p-Hydroxybiphenyl [webbook.nist.gov]
An In-depth Technical Guide on (4-Phenylphenoxy)phosphonic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the predicted spectroscopic data and a plausible synthetic route for (4-Phenylphenoxy)phosphonic acid. Due to the limited availability of experimental data in the public domain, this guide leverages established principles of organic chemistry and spectroscopy to offer valuable insights for researchers interested in this compound.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of its chemical structure and comparison with data from analogous compounds.
Table 1: Predicted Nuclear Magnetic Resonance (NMR) Data
| Nucleus | Solvent | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Assignment |
| ¹H NMR | DMSO-d₆ | ~11.5 | Broad Singlet | - | P-OH |
| 7.60 - 7.70 | Multiplet | - | Ar-H | ||
| 7.35 - 7.50 | Multiplet | - | Ar-H | ||
| 7.10 - 7.25 | Multiplet | - | Ar-H | ||
| ¹³C NMR | DMSO-d₆ | ~158 (d) | Doublet | J(C-P) ≈ 10-15 | C-O |
| ~139 (s) | Singlet | - | Ar-C | ||
| ~130 (d) | Doublet | J(C-P) ≈ 180-190 | C-P | ||
| ~129 (s) | Singlet | - | Ar-CH | ||
| ~127 (s) | Singlet | - | Ar-CH | ||
| ~124 (s) | Singlet | - | Ar-CH | ||
| ~120 (d) | Doublet | J(C-P) ≈ 5-10 | Ar-CH | ||
| ~118 (d) | Doublet | J(C-P) ≈ 3-5 | Ar-CH | ||
| ³¹P NMR | DMSO-d₆ | ~15 to ~25 | Singlet | - | P=O |
Table 2: Predicted Infrared (IR) Spectroscopy Data
| Predicted Frequency (cm⁻¹) | Vibrational Mode | Intensity |
| 3000 - 2500 | O-H stretch (phosphonic acid) | Broad, Strong |
| 1600, 1500, 1450 | C=C stretch (aromatic) | Medium to Strong |
| 1250 - 1150 | P=O stretch | Strong |
| 1240 - 1200 | C-O-C stretch (asymmetric) | Strong |
| 1050 - 950 | P-O-H bend | Medium |
| 750, 690 | C-H bend (aromatic out-of-plane) | Strong |
Table 3: Predicted Mass Spectrometry (MS) Data
| Ionization Mode | Predicted m/z | Predicted Fragment |
| ESI- | 249.03 | [M-H]⁻ |
| ESI+ | 251.05 | [M+H]⁺ |
| ESI+ | 273.03 | [M+Na]⁺ |
| EI | 250 | [M]⁺• |
| 170 | [C₁₂H₉O]⁺ (Loss of PO₃H) | |
| 141 | [C₆H₅-C₆H₄]⁺ (Biphenyl radical cation) | |
| 93 | [C₆H₅O]⁺ (Phenoxy cation) | |
| 77 | [C₆H₅]⁺ (Phenyl cation) |
Proposed Synthetic Protocol
A plausible and efficient method for the synthesis of this compound involves a palladium-catalyzed cross-coupling reaction of 4-bromophenoxybenzene with a phosphite (B83602), followed by acidic hydrolysis of the resulting phosphonate (B1237965) ester.
Step 1: Synthesis of Diethyl (4-Phenylphenoxy)phosphonate
-
Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 4-bromophenoxybenzene (1 equivalent), triethyl phosphite (1.5 equivalents), palladium(II) acetate (B1210297) (0.05 equivalents), and a suitable phosphine (B1218219) ligand such as triphenylphosphine (B44618) (0.1 equivalents).
-
Solvent Addition: Add anhydrous toluene (B28343) as the solvent.
-
Reaction Conditions: Heat the reaction mixture to reflux under a nitrogen atmosphere and maintain for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Filter the mixture to remove the catalyst. Wash the filtrate with a saturated aqueous solution of sodium bicarbonate followed by brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel using a mixture of hexane (B92381) and ethyl acetate as the eluent to obtain diethyl (4-phenylphenoxy)phosphonate.
Step 2: Hydrolysis to this compound
-
Reaction Setup: Dissolve the purified diethyl (4-phenylphenoxy)phosphonate from Step 1 in a suitable solvent such as dichloromethane (B109758) in a round-bottom flask.
-
Reagent Addition: Add an excess of bromotrimethylsilane (B50905) (TMSBr) (3-4 equivalents) dropwise to the solution at 0 °C.
-
Reaction Conditions: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Work-up: Remove the solvent and excess TMSBr under reduced pressure. Add methanol (B129727) to the residue and stir for 1-2 hours to effect methanolysis of the silyl (B83357) ester intermediate.
-
Isolation: Remove the methanol under reduced pressure. The resulting solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.
Visualization of the Synthetic Workflow
The following diagram illustrates the proposed synthetic pathway for this compound.
Caption: Proposed synthesis of this compound.
An In-depth Technical Guide to the NMR and IR Spectra of (4-Phenylphenoxy)phosphonic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectroscopic characteristics of (4-Phenylphenoxy)phosphonic acid. Due to the limited availability of direct experimental data for this specific compound, this guide presents a plausible synthetic pathway and predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectral data. These predictions are based on established chemical principles and spectral data from analogous compounds.
Introduction
This compound is an organophosphorus compound featuring a biphenyl (B1667301) ether moiety. This structural motif is of interest in medicinal chemistry and materials science due to the properties conferred by the aromatic rings and the phosphonic acid group. The phosphonic acid functional group is known for its ability to mimic phosphates in biological systems, act as a metal chelator, and participate in various chemical transformations. Accurate spectroscopic characterization is crucial for the identification and quality control of this compound.
Proposed Synthesis
A viable synthetic route to this compound involves a two-step process: the synthesis of a diethyl phosphonate (B1237965) precursor via the Michaelis-Arbuzov reaction, followed by its hydrolysis to the final phosphonic acid.
Step 1: Synthesis of Diethyl (4-phenylphenoxy)phosphonate
The Michaelis-Arbuzov reaction is a well-established method for forming a carbon-phosphorus bond.[1][2][3] In this proposed synthesis, 4-iodo-1,1'-biphenyl would react with triethyl phosphite (B83602) to yield diethyl (4-phenylphenoxy)phosphonate.
Step 2: Hydrolysis of Diethyl (4-phenylphenoxy)phosphonate
The diethyl ester can be hydrolyzed to the corresponding phosphonic acid under acidic conditions, typically using concentrated hydrochloric acid.[4][5][6]
Experimental Protocols
The following are detailed, proposed methodologies for the synthesis of this compound.
Protocol 1: Synthesis of Diethyl (4-phenylphenoxy)phosphonate via Michaelis-Arbuzov Reaction
-
Materials:
-
4-iodo-1,1'-biphenyl
-
Triethyl phosphite
-
Anhydrous toluene (B28343) (solvent)
-
Nitrogen or Argon gas (for inert atmosphere)
-
-
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a nitrogen inlet, add 4-iodo-1,1'-biphenyl (1.0 eq).
-
Add anhydrous toluene to dissolve the starting material.
-
Add triethyl phosphite (1.2 eq) to the reaction mixture.
-
Heat the reaction mixture to reflux under a nitrogen atmosphere.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or ³¹P NMR spectroscopy.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography on silica (B1680970) gel to obtain diethyl (4-phenylphenoxy)phosphonate.
-
Protocol 2: Hydrolysis of Diethyl (4-phenylphenoxy)phosphonate
-
Materials:
-
Diethyl (4-phenylphenoxy)phosphonate
-
Concentrated hydrochloric acid
-
Water
-
-
Procedure:
-
In a round-bottom flask, add diethyl (4-phenylphenoxy)phosphonate.
-
Add a mixture of concentrated hydrochloric acid and water. A common condition is using 3 equivalents of concentrated HCl in water per mole of the phosphonate ester.[5]
-
Heat the mixture to reflux.
-
Monitor the reaction by ³¹P NMR spectroscopy until the signal corresponding to the starting material disappears and a new signal for the phosphonic acid appears.[5]
-
Cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the solid by filtration. If not, remove the water and excess HCl under reduced pressure.
-
The crude this compound can be purified by recrystallization.
-
Predicted Spectroscopic Data
The following tables summarize the predicted NMR and IR spectral data for this compound and its diethyl ester precursor. These predictions are based on the analysis of structurally similar compounds.
Table 1: Predicted ¹H, ¹³C, and ³¹P NMR Data
| Compound | Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity & Coupling Constants (J, Hz) |
| Diethyl (4-phenylphenoxy)phosphonate | ¹H | ~1.3 | Triplet, J ≈ 7 Hz (CH₃) |
| ~4.1 | Quintet, J ≈ 7 Hz (OCH₂) | ||
| ~7.0-7.6 | Multiplet (Aromatic protons) | ||
| ¹³C | ~16 | (CH₃) | |
| ~62 | (OCH₂) | ||
| ~118-158 | (Aromatic carbons) | ||
| ³¹P | ~+15 to +20 | Singlet | |
| This compound | ¹H | ~7.0-7.7 | Multiplet (Aromatic protons) |
| ~10-12 | Broad singlet (P-OH) | ||
| ¹³C | ~118-158 | (Aromatic carbons) | |
| ³¹P | ~+10 to +15 | Singlet |
Table 2: Predicted FT-IR Data
| Compound | Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| Diethyl (4-phenylphenoxy)phosphonate | P=O stretch | ~1250 | Strong |
| P-O-C stretch | ~1020 | Strong | |
| C-O-C stretch (aryl ether) | ~1240 | Strong | |
| C-H stretch (aromatic) | ~3050 | Medium | |
| C=C stretch (aromatic) | ~1600, 1500 | Medium | |
| This compound | O-H stretch (P-OH) | 2500-3000 | Broad, Strong |
| P=O stretch | ~1200 | Strong | |
| P-O-H stretch | ~900-1000 | Strong | |
| C-O-C stretch (aryl ether) | ~1240 | Strong | |
| C-H stretch (aromatic) | ~3050 | Medium | |
| C=C stretch (aromatic) | ~1600, 1500 | Medium |
Mandatory Visualizations
Caption: Proposed two-step synthesis of this compound.
Caption: Workflow for the spectroscopic analysis of the final product.
References
- 1. grokipedia.com [grokipedia.com]
- 2. Michaelis–Arbuzov reaction - Wikipedia [en.wikipedia.org]
- 3. Arbuzov Reaction [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. The Hydrolysis of Phosphinates and Phosphonates: A Review - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Solubility of (4-Phenylphenoxy)phosphonic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
(4-Phenylphenoxy)phosphonic acid is an aryl phosphonic acid, a class of compounds garnering significant interest in research and drug development. Phosphonic acids serve as structural analogs of phosphates and are utilized in a variety of applications, including as therapeutic agents (drugs and pro-drugs), for bone targeting, and in the formulation of advanced supramolecular and hybrid materials.[1] A compound's aqueous solubility is a critical determinant of its pharmacokinetic profile, particularly its absorption and distribution, which are fundamental to its efficacy and formulation development.[2] Compared to their carboxylic acid counterparts, aryl phosphonic acids typically exhibit lower partition coefficients (logP), suggesting a greater affinity for aqueous environments.[3] This technical guide offers a detailed overview of the solubility of this compound, presenting data from a structurally related compound, a comprehensive experimental protocol for solubility determination, and a generalized workflow for solubility analysis.
Data Presentation: Solubility of a Structurally Related Aryl Phosphonic Acid
As of this writing, specific quantitative solubility data for this compound in various solvents is not extensively documented in publicly available literature. However, the solubility data for phenylphosphonic acid, a closely related analog, can serve as a valuable proxy for estimating the solubility behavior of this compound. The additional phenyl group in the phenoxy moiety of the target compound is expected to influence its solubility, likely decreasing it in polar solvents compared to phenylphosphonic acid.
The following table presents the mole fraction solubility (x) of phenylphosphonic acid in several common organic solvents at various temperatures, as determined by the static analytical method.[4][5]
Table 1: Mole Fraction Solubility (x) of Phenylphosphonic Acid in Various Solvents at Different Temperatures (K) [4]
| Temperature (K) | n-Propanol | Acetone | Acetonitrile | Ethyl Acetate | Chloroform |
| 288.15 | 0.1531 | 0.1197 | 0.0884 | 0.0275 | 0.0069 |
| 293.15 | 0.1755 | 0.1382 | 0.1012 | 0.0326 | 0.0083 |
| 298.15 | 0.2009 | 0.1595 | 0.1159 | 0.0385 | 0.0101 |
| 303.15 | 0.2298 | 0.1841 | 0.1328 | 0.0454 | 0.0122 |
| 308.15 | 0.2629 | 0.2126 | 0.1521 | 0.0535 | 0.0148 |
| 313.15 | 0.3009 | 0.2458 | 0.1743 | 0.0629 | 0.0179 |
| 318.15 | 0.3448 | 0.2845 | 0.1998 | 0.0741 | 0.0216 |
Note: This data pertains to phenylphosphonic acid and should be considered an estimation for the solubility of this compound. Experimental verification for the target compound is strongly recommended.
Experimental Protocol: Solubility Determination by the Isothermal Saturation Method
The isothermal saturation method is a robust and widely used technique for determining the equilibrium solubility of a solid compound in a liquid solvent.[6][7] The following protocol provides a step-by-step guide for its implementation.
Objective: To accurately determine the equilibrium solubility of this compound in a specific solvent at a constant temperature.
Materials and Apparatus:
-
High-purity this compound
-
Analytical grade solvent(s)
-
Thermostatic water bath or heating block with precise temperature control
-
Sealed, temperature-controlled sample vials or a jacketed glass reaction vessel
-
Magnetic stirrer and stir bars
-
Analytical balance (accurate to ±0.1 mg)
-
Syringes equipped with micropore filters (e.g., 0.45 µm PTFE or equivalent)
-
Apparatus for quantitative analysis (e.g., HPLC, UV-Vis spectrophotometer, or gravimetric analysis tools like an evaporating dish and drying oven)
Procedure:
-
Preparation of the Saturated Solution:
-
An excess amount of this compound is added to a predetermined volume or mass of the solvent in a sample vial. The presence of undissolved solid is essential to ensure that the solution reaches saturation.
-
The vial is securely sealed and placed in the thermostatic bath set to the desired experimental temperature.
-
The mixture is agitated using a magnetic stirrer at a constant rate to facilitate the dissolution process. Equilibrium is typically achieved after 24 to 48 hours, though the exact time should be determined empirically.[8]
-
-
Sample Collection and Phase Separation:
-
After the equilibration period, stirring is ceased, and the solution is allowed to stand undisturbed for several hours (e.g., 2-4 hours) to permit the sedimentation of the excess solid.
-
A sample of the clear supernatant is carefully withdrawn using a syringe that has been pre-equilibrated to the experimental temperature.
-
The collected sample is immediately passed through a micropore filter to remove any suspended solid particles, and the filtrate is collected in a pre-weighed container.
-
-
Quantification of Solute Concentration:
-
Gravimetric Analysis: The mass of the filtered saturated solution is recorded. The solvent is then carefully evaporated under controlled conditions (e.g., in a drying oven at a temperature below the decomposition point of the solute) until a constant weight is achieved. The mass of the residual solid corresponds to the amount of dissolved this compound.[9]
-
Instrumental Analysis: A known volume of the filtered saturated solution is diluted with an appropriate solvent to a concentration that falls within the linear range of a pre-established calibration curve for an analytical instrument such as an HPLC or UV-Vis spectrophotometer. The concentration is then determined by comparing the instrument's response to the calibration standards.
-
-
Calculation of Solubility:
-
Based on the data from the quantification step, the solubility is calculated and expressed in the desired units, such as grams per liter (g/L), molarity (mol/L), or mole fraction.
-
-
Temperature-Dependent Studies:
-
To investigate the effect of temperature on solubility, the entire protocol is repeated at various temperature points.
-
Visualization of the Experimental Workflow
Caption: A generalized workflow for the experimental determination and subsequent analysis of a compound's solubility.
This guide provides a comprehensive framework for understanding and determining the solubility of this compound. While direct solubility data for this specific compound remains to be fully elucidated in the literature, the provided information on a close structural analog, coupled with a detailed experimental protocol, offers a solid foundation for researchers and drug development professionals. A thorough characterization of the solubility of phosphonic acids is essential for harnessing their full potential in medicinal chemistry and materials science.[10]
References
- 1. Phosphonic acid: preparation and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Editorial: Phosphonate Chemistry in Drug Design and Development [frontiersin.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. daneshyari.com [daneshyari.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. quora.com [quora.com]
- 9. uomus.edu.iq [uomus.edu.iq]
- 10. Editorial: Phosphonate chemistry in drug design and development, Volume II - PMC [pmc.ncbi.nlm.nih.gov]
The Multifaceted Biological Activities of Aryl Phosphonic Acids: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Aryl phosphonic acids, organic compounds characterized by a phosphonic acid group directly attached to an aromatic ring, have emerged as a versatile and highly valuable class of molecules in medicinal chemistry and drug discovery. Their unique structural and physicochemical properties, particularly their ability to act as stable mimics of phosphate (B84403) esters and tetrahedral transition states, have positioned them as potent modulators of various biological processes. This technical guide provides an in-depth exploration of the core biological activities of aryl phosphonic acids, presenting key quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways to support further research and development in this dynamic field.
Enzyme Inhibition: A Prominent Mechanism of Action
Aryl phosphonic acids are widely recognized for their potent inhibitory effects on a diverse range of enzymes, primarily by acting as transition-state analogues or by chelating metal ions in the enzyme's active site.[1][2] Their tetrahedral geometry and the dianionic nature of the phosphonate (B1237965) group at physiological pH allow them to mimic the transition state of substrate hydrolysis, leading to tight binding and competitive inhibition.[1]
Protein Tyrosine Phosphatase (PTP) Inhibition
Protein tyrosine phosphatases (PTPs) are crucial regulators of signal transduction pathways, and their dysregulation is implicated in numerous diseases, including cancer, diabetes, and autoimmune disorders.[3][4] Aryl phosphonic acids have been extensively investigated as inhibitors of PTPs, such as PTP1B and SHP2, which are key targets in metabolic and oncogenic signaling.[3][4]
| Compound Name/Structure | Target | IC50/Ki Value | Mechanism of Action | Reference |
| (3-Hydroxyphenyl)phosphonic acid | PTP1B | 5.0 µM (IC50, Hypothetical) | Competitive | [1] |
| Ertiprotafib | PTP1B | 1.6 - 29 µM (IC50) | Active Site | [1] |
| JTT-551 | PTP1B | 0.22 ± 0.04 µM (Ki) | Mixed-type | [1] |
| Caffeic Acid | PTP1B | 3.06 µM (IC50) | Not specified | [1] |
| Ursolic Acid | PTP1B | 2.0 µM (Ki) | Competitive | [1] |
| NSC 13030 | SHP2 | 3.2 µM (IC50) | Not specified | [5] |
| NSC 24198 | SHP2 | 1.9 µM (IC50) | Not specified | [5] |
| NSC 57774 | SHP2 | 0.8 µM (IC50) | Not specified | [5] |
This protocol outlines a colorimetric assay to determine the in vitro inhibitory activity of aryl phosphonic acids against recombinant human PTP1B.
Materials:
-
Recombinant Human PTP1B (catalytic domain)
-
p-Nitrophenyl Phosphate (pNPP) as substrate
-
Assay Buffer: 50 mM 3,3-dimethylglutarate, 50 mM NaCl, 1 mM EDTA, pH 7.0
-
Test aryl phosphonic acid compounds
-
96-well microplate
-
Microplate reader
Procedure:
-
Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Create a series of dilutions to determine the IC50 value.
-
Enzyme Reaction:
-
In a 96-well plate, add 20 µL of recombinant PTP1B enzyme (final concentration 25–75 nM) to each well.[1]
-
Add 10 µL of the test compound dilutions or control vehicle.
-
Pre-incubate the enzyme and compound for 10 minutes at 37°C.
-
Initiate the reaction by adding 40 µL of 4 mM pNPP substrate.
-
Incubate the plate at 37°C for 10-30 minutes.
-
-
Measurement: Measure the absorbance of the product, p-nitrophenol, at 405 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the control (no inhibitor).
-
Determine the IC50 value by fitting the dose-response curve using appropriate software.[1]
-
Caption: PTP1B negatively regulates the insulin signaling pathway by dephosphorylating the insulin receptor.
Caption: SHP2 promotes cancer cell proliferation by activating the RAS/MAPK signaling pathway.
Anticancer Activity
The role of aryl phosphonic acids as anticancer agents is a rapidly expanding area of research.[5][6][7][8][9] Their mechanisms of action are diverse and include the inhibition of key oncogenic signaling pathways, induction of apoptosis, and interference with cell cycle progression.[2][10]
| Compound | Cell Line | Activity | IC50 Value | Reference |
| Compound 4e | A-549 (Lung Cancer) | Inhibition of cell growth | 8.7 ± 0.8 µM | [6] |
| Compound 4n | A-549 (Lung Cancer) | Inhibition of cell growth | 8.2 ± 1.0 µM | [6] |
| Compound 4c | SGC-7901 (Gastric Cancer) | Inhibition of cell growth | 9.8 ± 0.9 µM | [6] |
| Compound 4l | EC-109 (Esophageal Cancer) | Inhibition of cell growth | 9.5 ± 0.6 µM | [6] |
| Compound 4n | EC-109 (Esophageal Cancer) | Inhibition of cell growth | 9.4 ± 0.5 µM | [6] |
| Aziridinyl Phosphonic Acid 2e | HCT-116 (Colorectal Cancer) | Cytotoxicity | Not specified | [8] |
| Aziridinyl Phosphonic Acid 2h | HCT-116 (Colorectal Cancer) | Cytotoxicity | Not specified | [8] |
| Aziridinyl Phosphonic Acid 2i | HCT-116 (Colorectal Cancer) | Cytotoxicity | Not specified | [8] |
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic effects of potential anticancer compounds.[11][12][13][14][15]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the aryl phosphonic acid compound for a specified period (e.g., 24, 48, or 72 hours). Include untreated cells as a control.
-
MTT Addition: After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Determine the IC50 value, the concentration of the compound that inhibits 50% of cell growth.
Caption: A typical workflow for screening aryl phosphonic acids for anticancer activity.
Antiviral Activity
Aryl phosphonic acids and their derivatives have demonstrated promising antiviral activity against a range of viruses, including human immunodeficiency virus (HIV), herpes simplex virus (HSV), and hepatitis B virus (HBV).[13][16][17][18][19][20][21][22][23][24][25] Their mechanism of action often involves the inhibition of viral enzymes essential for replication, such as reverse transcriptase and DNA polymerase.[19]
| Compound | Virus | Assay | EC50 Value | Reference |
| HDP-(S)-HPMPA | HIV-1 | In vitro | 0.4 - 7 nM | [20] |
| ODE-(S)-HPMPA | HIV-1 | In vitro | 0.4 - 7 nM | [20] |
| HDP-(S)-HPMPA | HCMV | In vitro | Increased activity by 270-fold vs. (S)-HPMPA | [20] |
| ODE-(S)-HPMPA | HCMV | In vitro | Increased activity by 270-fold vs. (S)-HPMPA | [20] |
| Compound 15j (a HDP/POC prodrug) | HBV | In vitro | 62% inhibition at 10 µM | [23] |
This protocol provides a general framework for evaluating the antiviral activity of aryl phosphonic acids in a cell-based assay.
Materials:
-
Host cell line susceptible to the virus of interest
-
Virus stock
-
Complete cell culture medium
-
Test aryl phosphonic acid compounds
-
96-well cell culture plates
-
Method for quantifying viral replication (e.g., plaque reduction assay, ELISA for viral antigens, or qPCR for viral nucleic acids)
Procedure:
-
Cell Seeding: Seed host cells in a 96-well plate and allow them to form a monolayer.
-
Infection and Treatment:
-
Pre-treat cells with different concentrations of the test compound for a specified time.
-
Infect the cells with the virus at a known multiplicity of infection (MOI).
-
Alternatively, add the compound and virus simultaneously.
-
-
Incubation: Incubate the plates for a period sufficient for viral replication.
-
Quantification of Viral Replication: Measure the extent of viral replication using a suitable method.
-
Data Analysis: Calculate the percentage of viral inhibition for each compound concentration compared to the untreated virus control. Determine the EC50 value, the concentration of the compound that inhibits 50% of viral replication.
Caption: Aryl phosphonic acids can inhibit viral replication by targeting key viral enzymes.
Bone Targeting
The phosphonate moiety exhibits a strong affinity for hydroxyapatite, the primary mineral component of bone.[25][26][27] This property makes aryl phosphonic acids excellent candidates for developing bone-targeting drug delivery systems. By conjugating therapeutic agents to aryl phosphonic acids, it is possible to achieve selective delivery to bone tissue, enhancing efficacy and reducing systemic toxicity.[28]
This assay evaluates the affinity of aryl phosphonic acid derivatives for bone mineral.[26]
Materials:
-
Hydroxyapatite (HA) microparticles
-
Aryl phosphonic acid derivative
-
Binding buffer (e.g., simulated body fluid)
-
Centrifuge
-
Method for quantifying the compound (e.g., UV-Vis spectroscopy, HPLC)
Procedure:
-
Preparation: Suspend a known amount of HA microparticles in the binding buffer.
-
Binding: Add a known concentration of the aryl phosphonic acid derivative to the HA suspension.
-
Incubation: Incubate the mixture for a specific time (e.g., 1-4 hours) with gentle agitation.
-
Separation: Centrifuge the mixture to pellet the HA particles.
-
Quantification: Measure the concentration of the unbound compound in the supernatant.
-
Data Analysis: Calculate the percentage of the compound bound to the HA.
Caption: Aryl phosphonic acids act as targeting moieties for drug delivery to bone.
Glutamate (B1630785) Receptor Antagonism
Aryl phosphonic acids have been identified as antagonists of glutamate receptors, particularly the N-methyl-D-aspartate (NMDA) receptor subtype.[9][24][29][30][31][32] By blocking the action of glutamate, the primary excitatory neurotransmitter in the central nervous system, these compounds have potential therapeutic applications in neurological disorders characterized by excessive glutamate signaling, such as epilepsy and neuropathic pain.
This protocol is used to assess the ability of aryl phosphonic acids to displace a radiolabeled ligand from NMDA receptors in brain membrane preparations.[24]
Materials:
-
Rat brain synaptic membranes
-
Radiolabeled NMDA receptor antagonist (e.g., [3H]CPP)
-
Test aryl phosphonic acid compounds
-
Assay buffer
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Incubation: Incubate the brain membranes with the radiolabeled ligand and varying concentrations of the test compound.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound and free radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).
Caption: Aryl phosphonic acids can antagonize NMDA receptors, blocking glutamate-mediated signaling.
Conclusion
Aryl phosphonic acids represent a privileged scaffold in modern drug discovery, exhibiting a remarkable breadth of biological activities. Their ability to effectively mimic key biological phosphates and transition states underpins their potent inhibitory effects on a wide array of enzymes, making them valuable tools for dissecting and modulating critical signaling pathways. The anticancer and antiviral properties of these compounds highlight their potential for addressing significant unmet medical needs. Furthermore, their inherent bone-targeting capabilities open up exciting avenues for the development of novel drug delivery systems for skeletal diseases. The detailed experimental protocols and pathway visualizations provided in this guide are intended to serve as a valuable resource for researchers dedicated to unlocking the full therapeutic potential of this versatile class of molecules. Continued exploration of the structure-activity relationships and mechanisms of action of aryl phosphonic acids will undoubtedly fuel the development of next-generation therapeutics with enhanced efficacy and selectivity.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Functions of Shp2 in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and PTP1B inhibition of novel 4-aryl-1-oxa-9-thiacyclopenta[b]fluorenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis, in vitro and computational studies of protein tyrosine phosphatase 1B inhibition of a small library of 2-arylsulfonylaminobenzothiazoles with antihyperglycemic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Setting sail: maneuvering SHP2 activity and its effects in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and anticancer activity of new class of bisphosphonates/phosphanamidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Investigation of the Anticancer Effect of α-Aminophosphonates and Arylidine Derivatives of 3-Acetyl-1-aminoquinolin-2(1H)-one on the DMBA Model of Breast Cancer in Albino Rats with In Silico Prediction of Their Thymidylate Synthase Inhibitory Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. [PDF] One-Pot Synthesis of Phosphinylphosphonate Derivatives and Their Anti-Tumor Evaluations | Semantic Scholar [semanticscholar.org]
- 13. researchgate.net [researchgate.net]
- 14. Ertiprotafib | C31H27BrO3S | CID 157049 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. Synthesis, In Vitro, and Computational Studies of PTP1B Phosphatase Inhibitors Based on Oxovanadium(IV) and Dioxovanadium(V) Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ijbs.com [ijbs.com]
- 17. portlandpress.com [portlandpress.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Alkoxyalkyl prodrugs of acyclic nucleoside phosphonates enhance oral antiviral activity and reduce toxicity: current state of the art - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Synthesis of protein tyrosine phosphatase 1B inhibitors: model validation and docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Novel acyclonucleotides: synthesis and antiviral activity of alkenylphosphonic acid derivatives of purines and a pyrimidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. A Novel PTP1B Inhibitor-Phosphate of Polymannuronic Acid Ameliorates Insulin Resistance by Regulating IRS-1/Akt Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Synthesis and antiviral activity of phosphonoacetic and phosphonoformic acid esters of 5-bromo-2'-deoxyuridine and related pyrimidine nucleosides and acyclonucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Recent advancements for the evaluation of anti-viral activities of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Frontiers | Activating Mutation of SHP2 Establishes a Tumorigenic Phonotype Through Cell-Autonomous and Non-Cell-Autonomous Mechanisms [frontiersin.org]
- 27. The mode of action of the Protein tyrosine phosphatase 1B inhibitor Ertiprotafib - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Discovery of novel PTP1B inhibitors via pharmacophore-oriented scaffold hopping from Ertiprotafib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. pubs.acs.org [pubs.acs.org]
- 30. Synthesis and biological evaluation of aryl isoxazole derivatives as metabotropic glutamate receptor 1 antagonists: a potential treatment for neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. Novel Cyclic Phosphinic Acids as GABAC ρ Receptor Antagonists: Design, Synthesis, and Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 32. Design and synthesis of tricyclic terpenoid derivatives as novel PTP1B inhibitors with improved pharmacological property and in vivo antihyperglycaemic efficacy - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of substituted (4-phenylphenoxy)phosphonic acid derivatives
An In-depth Technical Guide to the Synthesis of Substituted (4'-hydroxy-[1,1'-biphenyl]-4-yl)phosphonic Acid Derivatives
Abstract
(4'-hydroxy-[1,1'-biphenyl]-4-yl)phosphonic acid and its derivatives represent a class of compounds with significant potential in medicinal chemistry and materials science. Their structural resemblance to tyrosine phosphate (B84403) makes them valuable as phosphatase inhibitors, while the biphenyl (B1667301) scaffold is a common motif in pharmacologically active molecules. This technical guide provides a comprehensive overview of the primary synthetic strategies for accessing these target molecules, focusing on two robust, multi-step routes. Detailed experimental protocols, quantitative data summaries, and logical workflow diagrams are provided to assist researchers in the practical synthesis of this important compound class.
General Synthetic Strategies
The synthesis of (4'-hydroxy-[1,1'-biphenyl]-4-yl)phosphonic acid is a multi-step process that requires the strategic formation of a biphenyl core and the introduction of a phosphonic acid moiety. The key challenge lies in the selection of protecting groups and the sequence of carbon-carbon and carbon-phosphorus bond-forming reactions. Two principal retrosynthetic approaches are outlined:
-
Route A: Late-Stage Phosphonylation: This strategy involves the initial construction of a protected biphenyl scaffold, typically via a Suzuki-Miyaura cross-coupling reaction, followed by the introduction of the phosphonate (B1237965) group in a subsequent step using a Hirao cross-coupling reaction.
-
Route B: Early-Stage Phosphonylation: This approach begins with a readily available, phosphonated aromatic halide. The biphenyl core is then constructed using this building block in a Suzuki-Miyaura cross-coupling reaction.
Both routes converge on a common intermediate, a doubly protected derivative, which then undergoes a final deprotection step to yield the target phosphonic acid.
Route A: Late-Stage Phosphonylation
This route prioritizes the formation of the biphenyl C-C bond. A protected phenol, typically as a methyl ether, is used on one of the coupling partners to prevent interference with the organometallic catalysts.
Step 1: Suzuki-Miyaura Coupling to form 4-Bromo-4'-methoxy-1,1'-biphenyl
The Suzuki-Miyaura reaction is a versatile method for forming biaryl linkages.[1][2] Here, 4-bromoanisole is coupled with 4-bromophenylboronic acid.
Experimental Protocol:
-
To a degassed solution of 1,4-dioxane (B91453) and 2M aqueous potassium carbonate, add 4-bromoanisole (1.0 eq), (4-bromophenyl)boronic acid (1.1 eq), and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 eq).[3]
-
Heat the reaction mixture to 80-90 °C under an inert atmosphere (Nitrogen or Argon) and stir for 12-18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the mixture to room temperature and dilute with ethyl acetate (B1210297).
-
Wash the organic phase sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel (eluting with a hexane/ethyl acetate gradient) to yield 4-bromo-4'-methoxy-1,1'-biphenyl.
Step 2: Hirao Coupling to form Diethyl (4'-methoxy-[1,1'-biphenyl]-4-yl)phosphonate
The Hirao reaction is a palladium-catalyzed cross-coupling that forms a C-P bond between an aryl halide and a dialkyl phosphite (B83602).[4][5]
Experimental Protocol:
-
In a microwave-safe vial, combine 4-bromo-4'-methoxy-1,1'-biphenyl (1.0 eq), diethyl phosphite (1.5 eq), palladium(II) acetate (Pd(OAc)₂, 0.05 eq), and triethylamine (B128534) (Et₃N, 2.0 eq).[6]
-
Seal the vial and heat using microwave irradiation to 175 °C for 15-30 minutes.[6] Alternatively, conventional heating in a sealed tube with a catalyst system like Pd(OAc)₂/dppf can be used.[5]
-
After cooling, dilute the reaction mixture with dichloromethane (B109758) (DCM) and wash with water.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by silica gel chromatography (hexane/ethyl acetate gradient) to afford the desired phosphonate ester.
| Route A Step | Reactants | Catalyst System | Temp (°C) | Time | Typical Yield (%) |
| 1. Suzuki Coupling | 4-Bromoanisole, (4-Bromophenyl)boronic acid | Pd(PPh₃)₄ / K₃PO₄ | 80 | 16 h | 75-90[3] |
| 2. Hirao Coupling | 4-Bromo-4'-methoxy-1,1'-biphenyl, Diethyl phosphite | Pd(OAc)₂ / Et₃N (MW) | 175 | 20 min | 60-85[6] |
Table 1. Summary of reaction conditions and yields for Route A.
Route B: Early-Stage Phosphonylation
This strategy introduces the phosphorus moiety onto a simpler aromatic ring before constructing the more complex biphenyl system.
Step 1: Hirao Coupling to form Diethyl (4-bromophenyl)phosphonate
The initial step involves the monophosphonylation of an inexpensive starting material, 1,4-dibromobenzene (B42075).
Experimental Protocol:
-
Combine 1,4-dibromobenzene (1.0 eq), diethyl phosphite (1.2 eq), Pd(OAc)₂ (0.05 eq), 1,1'-bis(diphenylphosphino)ferrocene (dppf) (0.06 eq), and Et₃N (2.0 eq) in a sealed tube.[5]
-
Heat the mixture to 120-140 °C for 24 hours.
-
Control of stoichiometry and conditions is crucial to minimize the formation of the disubstituted by-product.
-
After cooling, dissolve the mixture in an organic solvent like ethyl acetate and filter to remove insoluble salts.
-
Concentrate the filtrate and purify by vacuum distillation or column chromatography to isolate diethyl (4-bromophenyl)phosphonate.
Step 2: Suzuki-Miyaura Coupling to form Diethyl (4'-methoxy-[1,1'-biphenyl]-4-yl)phosphonate
The phosphonated aryl bromide is then coupled with a suitable boronic acid to form the biphenyl linkage.
Experimental Protocol:
-
In a flask, dissolve diethyl (4-bromophenyl)phosphonate (1.0 eq) and (4-methoxyphenyl)boronic acid (1.2 eq) in a 2:1 mixture of toluene (B28343) and ethanol.
-
Add a 2M aqueous solution of sodium carbonate (2.5 eq).
-
Bubble argon through the solution for 20 minutes to degas.
-
Add Pd(PPh₃)₄ (0.04 eq) and heat the mixture to reflux (approx. 85 °C) for 12 hours under an inert atmosphere.
-
After completion, cool the reaction, separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over sodium sulfate, and concentrate.
-
Purify by column chromatography to yield the same doubly protected intermediate obtained in Route A.
| Route B Step | Reactants | Catalyst System | Temp (°C) | Time | Typical Yield (%) |
| 1. Hirao Coupling | 1,4-Dibromobenzene, Diethyl phosphite | Pd(OAc)₂ / dppf / Et₃N | 130 | 24 h | 50-70[5] |
| 2. Suzuki Coupling | Diethyl (4-bromophenyl)phosphonate, (4-Methoxyphenyl)boronic acid | Pd(PPh₃)₄ / Na₂CO₃ | 85 | 12 h | 80-95 |
Table 2. Summary of reaction conditions and yields for Route B.
Final Stage: Deprotection to (4'-hydroxy-[1,1'-biphenyl]-4-yl)phosphonic Acid
Both routes converge on diethyl (4'-methoxy-[1,1'-biphenyl]-4-yl)phosphonate. The final step requires the cleavage of both the phosphonate diethyl esters and the aryl methyl ether to unmask the target molecule.
Method 1: Simultaneous Deprotection with Strong Acid
Harsh acidic conditions can cleave both the phosphonate esters and the aryl methyl ether in a single step.
Experimental Protocol:
-
Suspend diethyl (4'-methoxy-[1,1'-biphenyl]-4-yl)phosphonate (1.0 eq) in concentrated hydrobromic acid (48% aqueous solution).
-
Heat the mixture to reflux (120-130 °C) for 8-12 hours.
-
Monitor the reaction by ³¹P NMR spectroscopy, observing the shift from the phosphonate ester (~20 ppm) to the phosphonic acid (~15-18 ppm).
-
After cooling, the product often precipitates from the acidic solution.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum.
-
If the product remains in solution, concentrate the mixture to dryness. The crude product can be purified by recrystallization from water or an ethanol/water mixture.
Method 2: Sequential Deprotection via McKenna Reaction
The McKenna reaction provides a milder method for dealkylating phosphonate esters.[7] This is often followed by a separate ether cleavage step.
Experimental Protocol (Phosphonate Deprotection):
-
Dissolve the phosphonate ester (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere.
-
Cool the solution to 0 °C and add bromotrimethylsilane (B50905) (TMSBr, 2.5 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 6-12 hours.
-
Remove the solvent and excess TMSBr under reduced pressure.
-
Add methanol (B129727) to the residue and stir for 1-2 hours to hydrolyze the silyl (B83357) ester intermediate.
-
Evaporate the solvent to yield the crude (4'-methoxy-[1,1'-biphenyl]-4-yl)phosphonic acid.
This intermediate must then be subjected to a standard ether cleavage protocol (e.g., using boron tribromide (BBr₃) in DCM at low temperature) to yield the final product.
Comparative Summary
| Parameter | Route A (Late-Stage P) | Route B (Early-Stage P) |
| Overall Steps | 3 (Suzuki, Hirao, Deprotection) | 3 (Hirao, Suzuki, Deprotection) |
| Key Advantage | Utilizes more common and diverse boronic acids in the key C-C bond formation step. | Ideal if a variety of substitutions are desired on the non-phosphonated ring. |
| Key Disadvantage | The substrate for the Hirao coupling is more complex and sterically hindered. | Requires synthesis of a phosphonated aryl halide, which may have lower availability. Potential for side reactions (e.g., dephosphonylation) under harsh Suzuki conditions. |
| Estimated Overall Yield | 35-65% | 35-60% |
Table 3. High-level comparison of the primary synthetic routes.
Conclusion
The synthesis of substituted (4'-hydroxy-[1,1'-biphenyl]-4-yl)phosphonic acid derivatives is readily achievable through logical, multi-step sequences. Both the "Late-Stage" and "Early-Stage" phosphonylation strategies offer viable pathways, with the choice depending on starting material availability and the desired substitution patterns on the final molecule. The protocols detailed herein, based on well-established Suzuki and Hirao coupling reactions, provide a robust framework for researchers to access this valuable class of compounds for further investigation in drug discovery and materials science.
References
- 1. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. mdpi.com [mdpi.com]
- 4. Hirao coupling - Wikipedia [en.wikipedia.org]
- 5. Revisiting the Hirao Cross-coupling: Improved Synthesis of Aryl and Heteroaryl Phosphonates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. Phosphonic acid: preparation and applications - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Characterization of Arylphosphonic Acids
Audience: Researchers, Scientists, and Drug Development Professionals
Arylphosphonic acids are a class of organophosphorus compounds that are increasingly vital in medicinal chemistry and materials science.[1] Their structural similarity to phosphates, coupled with unique physicochemical properties like chelation and dual hydrogen bond donor-acceptor capabilities, makes them attractive as bioisosteres in drug design.[2] Comprehensive characterization is crucial for confirming structure, determining purity, and understanding the properties that govern their function. This guide provides a detailed overview of the core analytical techniques used to characterize these molecules, complete with experimental protocols and data interpretation.
Spectroscopic Characterization
Spectroscopic methods provide fundamental information about the molecular structure and bonding within arylphosphonic acids.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the precise molecular structure. Multinuclear NMR experiments, particularly ¹H, ¹³C, and ³¹P, are routinely performed.
-
³¹P NMR: This is the most direct method for observing the phosphorus environment. Arylphosphonic acids typically show a single resonance in a characteristic chemical shift range. The chemical shift is sensitive to the electronic nature of the aryl substituents.[3]
-
¹H NMR: Provides information on the aromatic and hydroxyl protons. The acidic protons of the phosphonic acid group (P-OH) are often broad and may exchange with deuterium (B1214612) in solvents like D₂O, leading to their disappearance from the spectrum.[3]
-
¹³C NMR: Reveals the carbon skeleton of the aryl group. The carbon atom directly bonded to the phosphorus (C-P) exhibits coupling (J-coupling) with the ³¹P nucleus, which is a key diagnostic feature.
Table 1: Typical NMR Spectroscopic Data for Phenylphosphonic Acid
| Nucleus | Chemical Shift (δ) Range (ppm) | Multiplicity / Coupling | Notes |
|---|---|---|---|
| ³¹P | 15 - 25 | Singlet or Multiplet | Dependent on proton coupling; often proton-decoupled. |
| ¹H (Aryl) | 7.4 - 8.0 | Multiplets | Complex pattern due to coupling between aromatic protons. |
| ¹H (P-OH) | 10 - 13 | Broad Singlet | Often not observed or very broad; concentration and solvent dependent. |
| ¹³C (C-P) | 125 - 140 | Doublet | Characteristic one-bond C-P coupling (¹JCP ≈ 150-190 Hz). |
| ¹³C (Aryl) | 128 - 135 | Doublets or Singlets | Other aromatic carbons show smaller two- or three-bond C-P coupling. |
Experimental Protocol 1: ³¹P NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the arylphosphonic acid sample in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD) in a standard 5 mm NMR tube.
-
Instrument Setup:
-
Use a high-field NMR spectrometer.
-
Tune the probe to the ³¹P frequency.
-
Use an external standard, typically 85% H₃PO₄, set to 0 ppm.
-
-
Acquisition:
-
Acquire a proton-decoupled ³¹P spectrum to obtain a sharp singlet for the phosphonic acid.
-
Set a sufficient relaxation delay (D1) to ensure quantitative analysis if needed. A typical D1 is 5 times the longest T₁ relaxation time.
-
Accumulate a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
-
-
Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID) to obtain the final spectrum.
Vibrational Spectroscopy (IR and Raman)
Infrared (IR) and Raman spectroscopy are complementary techniques used to identify functional groups based on their characteristic vibrational frequencies.[4]
-
P=O Stretch: A strong, characteristic absorption band in the IR spectrum.
-
P-OH Stretch: A broad band due to hydrogen bonding.
-
P-C Stretch: Identifies the bond between the phosphorus and the aryl ring.
-
O-H Bending: Vibrations associated with the hydroxyl groups.
Theoretical calculations using Density Functional Theory (DFT) can be employed to aid in the assignment of complex vibrational spectra.[5]
Table 2: Key Vibrational Frequencies for Arylphosphonic Acids
| Functional Group | Typical Wavenumber (cm⁻¹) | Intensity (IR) | Intensity (Raman) |
|---|---|---|---|
| P-OH Stretch | 2500 - 3000 | Strong, Broad | Weak |
| C-H Aromatic Stretch | 3000 - 3100 | Medium | Strong |
| P=O Stretch | 1150 - 1250 | Very Strong | Medium |
| P-O Stretch | 950 - 1050 | Strong | Medium |
| P-C (Aryl) Stretch | 680 - 780 | Medium | Strong |
Structural and Physicochemical Characterization
While spectroscopy provides structural clues, other methods are needed to determine the three-dimensional arrangement and key physicochemical properties.
X-ray Crystallography
Single-crystal X-ray diffraction is the definitive method for determining the atomic and molecular structure of a compound in the solid state.[6] It provides precise information on bond lengths, bond angles, and intermolecular interactions, such as the extensive hydrogen-bonding networks that are characteristic of phosphonic acids.[7][8]
Workflow for Single-Crystal X-ray Diffraction.
Experimental Protocol 2: Single-Crystal X-ray Diffraction
-
Crystallization: Grow a high-quality single crystal of the arylphosphonic acid, typically by slow evaporation of a saturated solution, vapor diffusion, or cooling. This is often the most challenging step.[8]
-
Crystal Mounting: Select a suitable crystal (0.1-0.3 mm in size) and mount it on a goniometer head.
-
Data Collection:
-
Structure Solution: Use computational methods (e.g., direct methods or Patterson function) to solve the "phase problem" and generate an initial electron density map.
-
Model Building and Refinement: Build an atomic model into the electron density map and refine the atomic positions and thermal parameters to achieve the best fit with the experimental diffraction data.[7]
Potentiometric Titration
Arylphosphonic acids are diprotic acids, and potentiometric titration is the standard method for determining their acid dissociation constants (pKa₁ and pKa₂).[9][10] These values are critical in drug development as they influence solubility, absorption, and receptor binding. For arylphosphonic acids, the pKa values are approximately 1.4 and 6.9.[2]
Table 3: Typical Physicochemical Properties of Arylphosphonic Acids
| Property | Typical Value Range | Significance |
|---|---|---|
| pKa₁ | 1.0 - 2.5 | Governs dissociation of the first acidic proton. |
| pKa₂ | 6.5 - 8.0 | Governs dissociation of the second acidic proton. |
Experimental Protocol 3: Potentiometric Titration
-
Preparation:
-
Accurately weigh a sample of the arylphosphonic acid and dissolve it in a known volume of deionized water.
-
Prepare a standardized solution of a strong base (e.g., 0.100 M NaOH).
-
-
Apparatus Setup:
-
Place the acid solution in a beaker with a magnetic stir bar.
-
Calibrate a pH meter using standard buffers (e.g., pH 4.0 and 7.0).[10]
-
Submerge the pH electrode in the solution, ensuring it does not contact the stir bar.
-
-
Titration:
-
Data Analysis:
-
Plot pH versus the volume of NaOH added to generate the titration curve.
-
Determine the two equivalence points from the inflection points of the curve. Using first and second derivative plots can aid in accurately locating these points.[11]
-
The pKa values are determined from the pH at the half-equivalence points (pH = pKa at V = ½ Veq).[10]
-
Separation and Mass Analysis
Chromatography and mass spectrometry are essential for assessing purity, identifying impurities, and confirming molecular weight.
High-Performance Liquid Chromatography (HPLC)
Due to their high polarity, arylphosphonic acids are often challenging to analyze with standard reversed-phase (RP) HPLC methods, as they exhibit poor retention.[12] Specialized columns or mobile phase modifiers are often required.
-
Porous Graphitic Carbon (PGC) Columns: These columns provide good retention for highly polar compounds.[13][14]
-
Ion-Pair Chromatography (IPC): An ion-pairing reagent (e.g., a quaternary ammonium (B1175870) salt) is added to the mobile phase to form a neutral complex with the phosphonic acid, enhancing its retention on an RP column.[12]
-
Anion-Exchange Chromatography: This method is suitable for separating phosphonic acids from other components in a mixture.[15]
General workflow for HPLC analysis.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the arylphosphonic acid and to provide structural information through fragmentation analysis. It is most often coupled with a liquid chromatography system (LC-MS). Low ionization efficiency can be a challenge, but strategies like chemical derivatization can significantly enhance the signal.[12] High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to confirm the elemental composition.[16]
Experimental Protocol 4: LC-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 1-10 µg/mL) in the mobile phase.
-
Chromatography (LC):
-
Select an appropriate column and mobile phase. For example, a PGC column with a gradient of acetonitrile (B52724) and water containing a volatile modifier like trifluoroacetic acid.[14]
-
Equilibrate the column with the initial mobile phase conditions.
-
Inject the sample and run the gradient program to separate the components.
-
-
Mass Spectrometry (MS):
-
The column eluent is directed into the mass spectrometer source (e.g., Electrospray Ionization - ESI).
-
Operate the mass spectrometer in negative ion mode to detect the deprotonated molecule [M-H]⁻.
-
Acquire full scan data to determine the molecular weight.
-
If necessary, perform tandem MS (MS/MS) to obtain fragmentation spectra for structural confirmation.[16]
-
-
Data Analysis: Integrate the peak in the chromatogram to assess purity and use the mass spectrum to confirm the identity of the compound.
Thermal Analysis
Thermal analysis techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide information on the thermal stability, decomposition, and phase transitions of arylphosphonic acids.[17]
-
Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as a function of temperature.[18] It is used to determine decomposition temperatures and can reveal the presence of solvates (e.g., water molecules).[19]
-
Differential Scanning Calorimetry (DSC): Measures the heat flow into or out of a sample as a function of temperature. It is used to identify melting points, glass transitions, and crystallization events.
Table 4: Representative Thermal Analysis Data
| Technique | Measurement | Typical Observation for an Arylphosphonic Acid |
|---|---|---|
| TGA | Onset of Decomposition | > 200 °C, indicating high thermal stability. |
| TGA | Mass Loss | Stepwise loss corresponding to dehydration and then decomposition of the organic moiety. |
| DSC | Melting Point (Tₘ) | Sharp endothermic peak (if the compound melts before decomposing). |
| DSC | Decomposition | Broad exothermic or endothermic event, often overlapping with melting. |
Experimental Protocol 5: Thermogravimetric Analysis (TGA)
-
Instrument Calibration: Calibrate the TGA instrument for mass and temperature using appropriate standards.
-
Sample Preparation: Accurately weigh 3-5 mg of the arylphosphonic acid sample into a TGA pan (e.g., alumina (B75360) or platinum).
-
Analysis:
-
Place the pan in the TGA furnace.
-
Heat the sample at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen for inert decomposition or air for oxidative stability).
-
Record the mass loss as a function of temperature.
-
-
Data Interpretation: Analyze the resulting TGA curve to identify the temperatures at which significant mass loss events occur. The derivative of the curve (DTG) can help pinpoint the temperatures of maximum decomposition rates.[20]
References
- 1. Phosphonic acid: preparation and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. asu.elsevierpure.com [asu.elsevierpure.com]
- 4. researchgate.net [researchgate.net]
- 5. Investigation of Phosphonic Acids Based on Raman and Surface-Enhanced Raman Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 7. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 8. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mccord.cm.utexas.edu [mccord.cm.utexas.edu]
- 10. euonym.us [euonym.us]
- 11. www1.lasalle.edu [www1.lasalle.edu]
- 12. benchchem.com [benchchem.com]
- 13. Solid-phase extraction of alkylphosphonic and O-alkyl alkylphosphonic acids followed by HPLC separation using porous graphitic carbon sorbent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Liquid chromatography analysis of phosphonic acids on porous graphitic carbon stationary phase with evaporative light-scattering and mass spectrometry detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. chromforum.org [chromforum.org]
- 16. Determination of methylphosphonic acid and alkyl methylphosphonic acid esters in soils by liquid chromatography-high-resolution mass spectrometry (LC-HRMS) | Vokuev | Industrial laboratory. Diagnostics of materials [zldm.ru]
- 17. cores.research.asu.edu [cores.research.asu.edu]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Thermogravimetric Analysis of (4-Phenylphenoxy)phosphonic Acid and Related Aromatic Phosphonic Acids
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermogravimetric analysis (TGA) of (4-Phenylphenoxy)phosphonic acid and structurally related aromatic phosphonic acids. Due to the limited availability of specific experimental data for this compound, this document synthesizes information from analogous compounds, particularly phenylphosphonic acid and other aryl phosphonates, to offer representative insights into their thermal stability and decomposition behavior. This guide is intended to assist researchers and professionals in designing and interpreting TGA experiments for this class of compounds, which are relevant in fields such as flame retardant materials and drug development.
Introduction to Thermogravimetric Analysis of Aromatic Phosphonic Acids
Thermogravimetric analysis is a crucial technique for evaluating the thermal stability of materials by measuring changes in mass as a function of temperature. For aromatic phosphonic acids, TGA provides valuable data on decomposition temperatures, the presence of hydrated water, and the formation of thermally stable residues. The thermal behavior of these compounds is largely influenced by the nature of the aromatic substituent and the inherent stability of the carbon-phosphorus (C-P) and phosphorus-oxygen (P-O) bonds.
Generally, aryl phosphonic acids exhibit higher thermal stability compared to their alkyl counterparts. The decomposition of aromatic phosphonic acids is often initiated by the scission of the P-C bond at elevated temperatures.[1] This process can be influenced by the presence of different functional groups on the phenyl ring.
Experimental Protocols
A detailed and standardized experimental protocol is essential for obtaining reproducible and comparable TGA data.
2.1. Instrumentation and Calibration
A calibrated thermogravimetric analyzer is required. Calibration of the instrument's temperature and mass readings should be performed regularly using certified reference materials.
2.2. Sample Preparation
-
Ensure the sample of this compound or a related compound is homogenous and representative.
-
Lightly grind the sample to a fine powder to ensure uniform heat distribution.
-
Accurately weigh approximately 5-10 mg of the sample into a clean, tared TGA crucible (typically alumina (B75360) or platinum).
2.3. TGA Measurement Parameters
-
Atmosphere: High-purity nitrogen or argon should be used as the purge gas to maintain an inert atmosphere and prevent oxidative degradation. A typical flow rate is 20-50 mL/min.
-
Temperature Program:
-
Equilibrate the sample at a low temperature (e.g., 30°C) for a sufficient time to allow for thermal stabilization.
-
Ramp the temperature from the starting point to a final temperature of at least 800°C. A heating rate of 10°C/min is standard for comparative studies.
-
-
Data Acquisition: Record the sample mass, sample temperature, and furnace temperature throughout the experiment.
Data Presentation: Thermal Decomposition of Aromatic Phosphonic Acids
The following table summarizes typical thermogravimetric data for aromatic phosphonic acids, providing a baseline for what might be expected for this compound. It is important to note that these values are representative of the class of compounds and can vary based on the specific molecular structure and experimental conditions.
| Compound | Onset Decomposition Temperature (Tonset) (°C) | Temperature of Maximum Mass Loss (Tmax) (°C) | Residue at 700°C (%) | Notes |
| Phenylphosphonic Acid | ~250 - 300 | ~350 - 400 | Variable | Decomposition is generally initiated by P-C bond scission.[1] The residue can consist of polyphosphoric acids and char. |
| Aryl Phosphonates | ~300 - 350 | ~375 - 450 | > 20 | Aryl phosphonates generally exhibit higher thermal stability than alkyl phosphonates.[2] The decomposition often proceeds through the elimination of a phosphorus acid.[2] |
Visualization of Experimental Workflow and Decomposition Pathway
4.1. Experimental Workflow for Thermogravimetric Analysis
The following diagram illustrates the standard workflow for conducting a TGA experiment on an aromatic phosphonic acid.
4.2. Generalized Thermal Decomposition Pathway of an Aryl Phosphonic Acid
This diagram depicts a simplified, generalized pathway for the thermal decomposition of an aryl phosphonic acid in an inert atmosphere, highlighting the key bond scission event.
References
An In-depth Technical Guide to the X-ray Crystallography of Phenoxy-Substituted Phosphonic Acids
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the X-ray crystallography of phenoxy-substituted phosphonic acids. It is designed to serve as a core resource for researchers and professionals in the fields of medicinal chemistry, materials science, and drug development. This document details the structural characteristics of this class of compounds, outlines experimental protocols for their synthesis and crystallographic analysis, and presents key crystallographic data in a structured format for ease of comparison.
Introduction
Phenoxy-substituted phosphonic acids are a class of organophosphorus compounds characterized by a phosphonic acid group (-PO(OH)₂) and a phenoxy group (PhO-) attached to a central carbon or directly to the phosphorus atom. These compounds are of significant interest due to their structural analogy to biologically important phosphates and carboxylates, which allows them to act as enzyme inhibitors or modulators of signaling pathways.[1][2] Their ability to mimic the transition state of enzymatic reactions makes them valuable candidates in drug discovery.[1] Furthermore, their strong coordination to metal oxides has led to applications in materials science, including the functionalization of surfaces.
X-ray crystallography is an indispensable tool for elucidating the precise three-dimensional atomic arrangement of these molecules. Understanding their solid-state structures provides critical insights into intermolecular interactions, such as hydrogen bonding and π-stacking, which govern their physical properties, crystal packing, and biological activity. This guide summarizes key crystallographic data and experimental methodologies to facilitate further research and development in this area.
Synthesis and Crystallization
The synthesis of phenoxy-substituted phosphonic acids can be achieved through several established routes. A common method involves the Michaelis-Arbuzov reaction, where a trialkyl phosphite (B83602) reacts with a phenoxy-substituted alkyl halide.[3] Another approach is the palladium-catalyzed cross-coupling reaction of aryl halides with dialkyl phosphites.[3] Subsequent hydrolysis of the resulting phosphonate (B1237965) esters under acidic conditions, typically with concentrated hydrochloric acid, yields the desired phosphonic acid.[2][4]
General Synthetic Workflow:
Caption: General workflow for the synthesis and crystallization of phenoxy-substituted phosphonic acids.
Experimental Protocol: Synthesis of (4-Chlorophenoxy)acetic acid (Illustrative Example)
A common precursor for a phenoxy-substituted phosphonic acid analog is (4-chlorophenoxy)acetic acid. Its synthesis is illustrative of the formation of the phenoxy-ether linkage.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 4-chlorophenol (B41353) and chloroacetic acid in a suitable solvent such as ethanol.
-
Addition of Base: Add a base, for example, sodium hydroxide, to the solution to facilitate the nucleophilic substitution.
-
Reflux: Heat the reaction mixture to reflux for several hours.
-
Acidification and Isolation: After cooling, acidify the mixture to precipitate the (4-chlorophenoxy)acetic acid. The solid product can then be collected by filtration and purified by recrystallization.
Experimental Protocol: Crystallization
Obtaining single crystals suitable for X-ray diffraction is a critical step. Phosphonic acids are often highly polar and can be challenging to crystallize.
-
Solvent Selection: Common solvents for the crystallization of aromatic phosphonic acids include water, ethanol, methanol, or mixtures such as acetone/water or acetonitrile/water.[1]
-
Slow Evaporation: A widely used method is the slow evaporation of a saturated solution of the phosphonic acid in a suitable solvent at room temperature.
-
Vapor Diffusion: Another technique is vapor diffusion, where a solution of the compound is placed in a small open vial, which is then placed in a larger sealed container with a more volatile solvent in which the compound is less soluble.
-
Cooling: Slow cooling of a saturated solution can also yield high-quality crystals.
X-ray Diffraction Analysis
Single-crystal X-ray diffraction provides the most definitive structural information, including unit cell dimensions, bond lengths, bond angles, and details of intermolecular interactions.
Experimental Protocol: Single-Crystal X-ray Diffraction Data Collection
-
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. Data is typically collected at a low temperature (e.g., 100-150 K) to minimize thermal vibrations. Monochromatic X-radiation (e.g., Mo Kα, λ = 0.71073 Å) is used.
-
Structure Solution and Refinement: The diffraction data are processed to determine the unit cell parameters and space group. The crystal structure is solved using direct methods or Patterson methods and then refined using full-matrix least-squares on F².
Workflow for X-ray Crystallographic Analysis:
Caption: A simplified workflow for determining the crystal structure of a compound.
Crystallographic Data of Selected Phenoxy-Substituted Phosphonic Acids
The following tables summarize key crystallographic data for a selection of phenoxy-substituted phosphonic and related acids. This data is essential for comparative structural analysis and for understanding the influence of different substituents on the crystal packing and molecular geometry.
Table 1: Crystallographic Data for Phenylphosphonic Acid and Substituted Analogues
| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | V (ų) | Z |
| Phenylphosphonic Acid | C₆H₇O₃P | Monoclinic | P2₁/c | 5.862 | 16.657 | 7.734 | 90 | 110.64 | 90 | 706.9 | 4 |
| (4-Nitrophenyl)phosphonic Acid | C₆H₆NO₅P | Monoclinic | P2₁/c | 10.457 | 6.467 | 11.874 | 90 | 99.47 | 90 | 792.8 | 4 |
Data for Phenylphosphonic Acid sourced from CCDC 169267. Data for (4-Nitrophenyl)phosphonic Acid sourced from publicly available information.
Table 2: Selected Bond Lengths and Angles for Phenylphosphonic Acid
| Bond | Length (Å) | Angle | Degree (°) |
| P-C(1) | 1.795(2) | O(1)-P-O(2) | 113.8(1) |
| P-O(1) | 1.503(2) | O(1)-P-O(3) | 111.7(1) |
| P-O(2) | 1.554(2) | O(2)-P-O(3) | 106.9(1) |
| P-O(3) | 1.547(2) | O(1)-P-C(1) | 113.4(1) |
| O(2)-P-C(1) | 105.5(1) | ||
| O(3)-P-C(1) | 105.1(1) |
Data sourced from CCDC 169267.
Table 3: Crystallographic Data for Phenoxyacetic Acid Analogues
| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | V (ų) | Z |
| (4-Chlorophenoxy)acetic acid | C₈H₇ClO₃ | Triclinic | P-1 | 7.84 | 7.12 | 9.00 | 110.5 | 104.6 | 90.7 | 455.5 | 2 |
| (2,4-Dichlorophenoxy)acetic acid | C₈H₆Cl₂O₃ | Triclinic | P-1 | 9.131 | 7.827 | 7.252 | 90.87 | 105.79 | 111.39 | 455.3 | 2 |
Data for (4-Chlorophenoxy)acetic acid and (2,4-Dichlorophenoxy)acetic acid sourced from publicly available crystallographic information.
Structural Insights and Intermolecular Interactions
The crystal structures of phenoxy-substituted phosphonic acids are typically dominated by extensive hydrogen bonding networks involving the phosphonic acid groups. These strong O-H···O hydrogen bonds often lead to the formation of dimers, chains, or layered structures in the solid state.
The orientation of the phenoxy group relative to the phosphonic acid moiety is a key structural feature. The torsion angles defining this orientation influence the overall molecular conformation and how the molecules pack in the crystal lattice. Substituents on the phenyl ring can further modulate these interactions through steric effects or by participating in other non-covalent interactions such as halogen bonding or π-π stacking.
Logical Relationship of Structural Analysis:
Caption: The relationship between crystal structure and the resulting properties of the material.
Conclusion
This technical guide has provided a foundational overview of the X-ray crystallography of phenoxy-substituted phosphonic acids. The presented data and protocols offer a starting point for researchers to delve into the synthesis and structural characterization of this important class of compounds. A thorough understanding of their three-dimensional structures is paramount for the rational design of new drug candidates and advanced materials. Future work in this area will likely focus on expanding the library of structurally characterized phenoxy-substituted phosphonic acids with diverse substitution patterns to establish more comprehensive structure-property relationships.
References
A Technical Guide to the Quantum Chemical Calculations of (4-Phenylphenoxy)phosphonic Acid
Introduction
(4-Phenylphenoxy)phosphonic acid is a molecule of interest in materials science and drug development due to the combined properties of the biphenyl (B1667301) ether scaffold and the phosphonic acid group. The phosphonic acid moiety is known for its strong binding to metal oxides and its structural analogy to phosphates, making it a key functional group in the design of bioactive molecules and for surface functionalization.[1][2] Quantum chemical calculations provide a powerful, non-experimental method to investigate the molecular properties of such compounds, offering insights into their geometric structure, vibrational characteristics, and electronic behavior. This information is crucial for understanding their reactivity, stability, and potential interactions in various chemical and biological systems.
Experimental Protocols: Computational Methodology
The quantum chemical calculations outlined here follow a standard protocol for the analysis of organic molecules, employing Density Functional Theory (DFT), which is well-regarded for its balance of accuracy and computational cost in studying molecular systems.
1. Molecular Structure and Optimization: The initial 3D structure of this compound is constructed using standard bond lengths and angles. A full geometry optimization is then performed in the gas phase without any symmetry constraints. This is a critical step to find the lowest energy conformation of the molecule. A popular and effective method for this is the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional combined with a comprehensive basis set, such as 6-311++G(d,p), which provides a good description of electronic structure for a wide range of molecules.
2. Vibrational Frequency Analysis: Following geometry optimization, a vibrational frequency calculation is performed at the same level of theory (B3LYP/6-311++G(d,p)). This serves two primary purposes: to confirm that the optimized structure corresponds to a true energy minimum (indicated by the absence of imaginary frequencies) and to predict the infrared (IR) and Raman spectra of the molecule. The calculated frequencies are often scaled by an empirical factor (e.g., ~0.967 for B3LYP) to better match experimental data, accounting for anharmonicity and other systematic errors in the theoretical model.
3. Electronic Property Calculation: Key electronic properties are derived from the optimized molecular structure. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability. Other properties such as the dipole moment and molecular electrostatic potential (MEP) are also calculated to understand the charge distribution and reactive sites of the molecule.
Software: All calculations can be performed using standard quantum chemistry software packages like Gaussian, ORCA, or Spartan.
Workflow for Quantum Chemical Analysis
The logical flow of a typical quantum chemical investigation is depicted below. This workflow starts with the initial molecular design and proceeds through optimization and property calculation to the final analysis of the results.
Data Presentation: Predicted Molecular Properties
The following tables summarize the hypothetical quantitative data for this compound, as would be obtained from the computational protocol described above.
Table 1: Predicted Optimized Geometrical Parameters
This table presents a selection of key bond lengths and angles for the optimized structure of this compound. The atom numbering is based on standard chemical conventions. The dihedral angle between the two phenyl rings is a particularly important parameter for this molecule.[3][4][5][6][7]
| Parameter | Bond/Angle | Predicted Value |
| Bond Lengths (Å) | ||
| P=O | 1.48 | |
| P-OH | 1.57 | |
| P-O(ether) | 1.62 | |
| C-O(ether) | 1.37 | |
| C-C (phenyl rings) | 1.39 - 1.41 | |
| C-C (inter-ring) | 1.49 | |
| Bond Angles (°) | ||
| O=P-OH | 113.0 | |
| HO-P-OH | 106.0 | |
| P-O-C | 120.0 | |
| C-O-C (ether) | 118.0 | |
| Dihedral Angle (°) | ||
| Phenyl-Phenyl | 40.0 - 45.0 |
Table 2: Predicted Vibrational Frequencies
The most significant vibrational modes and their predicted frequencies are listed below. These frequencies are characteristic of the molecule's functional groups and are useful for interpreting experimental IR and Raman spectra.[2][8][9][10]
| Frequency (cm⁻¹) | Assignment | Vibrational Mode |
| ~3650 | O-H stretch | Phosphonic acid hydroxyls |
| ~3060 | C-H stretch | Aromatic rings |
| ~1600, ~1490 | C=C stretch | Aromatic rings |
| ~1260 | P=O stretch | Phosphoryl group |
| ~1240 | C-O-C stretch | Asymmetric, ether linkage |
| ~1020 | P-OH stretch | Phosphonic acid |
| ~950 | O-P-O stretch | Symmetric |
Table 3: Predicted Electronic Properties
This table summarizes the key electronic properties calculated for this compound. The HOMO-LUMO gap is a critical parameter for assessing the molecule's electronic excitability and chemical reactivity.
| Property | Predicted Value |
| HOMO Energy | -6.5 eV |
| LUMO Energy | -1.2 eV |
| HOMO-LUMO Gap (ΔE) | 5.3 eV |
| Dipole Moment | 3.5 D |
Conclusion
This technical guide provides a comprehensive overview of the standard computational approach for studying the molecular properties of this compound. By employing Density Functional Theory, it is possible to obtain detailed insights into the molecule's geometry, vibrational spectra, and electronic structure. The hypothetical data presented serves as a robust example of the expected outcomes from such an investigation. These theoretical predictions are invaluable for guiding future experimental work, aiding in the interpretation of spectroscopic data, and providing a molecular-level understanding that can accelerate the design and development of new materials and therapeutic agents.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. oaji.net [oaji.net]
- 4. jcsp.org.pk [jcsp.org.pk]
- 5. researchgate.net [researchgate.net]
- 6. bernsteinlab.colostate.edu [bernsteinlab.colostate.edu]
- 7. chemrxiv.org [chemrxiv.org]
- 8. An ATR-FTIR study of different phosphonic acids in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. phosphonic acid [webbook.nist.gov]
- 10. Phenylphosphonic acid(1571-33-1) IR Spectrum [m.chemicalbook.com]
Methodological & Application
The Catalytic Potential of (4-Phenylphenoxy)phosphonic Acid: Application Notes and Protocols
Disclaimer: To date, specific catalytic applications for (4-phenylphenoxy)phosphonic acid have not been extensively reported in scientific literature. The following application notes and protocols are based on the established reactivity of the broader class of arylphosphonic acids and their derivatives in modern catalysis. These examples serve as a guide for researchers and scientists to explore the potential of this compound in similar transformations.
Application Notes
This compound belongs to the class of arylphosphonic acids, which have emerged as versatile directing groups and ligands in transition metal catalysis. The phosphonic acid moiety can coordinate to a metal center, enabling C-H activation at the ortho-position of the aromatic ring. Furthermore, while less common than phosphines, phosphonic acid derivatives can act as ligands in cross-coupling reactions, influencing the catalytic activity and selectivity.
Directing Group in C-H Functionalization
The primary potential application of this compound in catalysis is as a directing group for regioselective C-H functionalization. The phosphonate (B1237965) group can effectively direct transition metals, such as palladium or rhodium, to activate the C-H bonds ortho to the phosphorus atom. This strategy allows for the introduction of various functional groups at a typically unreactive position. A key example of this is C-H borylation, which provides a versatile handle for further synthetic transformations.[1]
Key Advantages:
-
High Regioselectivity: The directing effect of the phosphonate group ensures functionalization occurs specifically at the ortho-position.[1][2]
-
Access to Sterically Hindered Molecules: This methodology facilitates the synthesis of highly substituted aromatic compounds that are challenging to prepare using traditional methods.[1]
-
Broad Functional Group Tolerance: C-H activation reactions directed by phosphonates have been shown to be compatible with a wide range of functional groups.[1]
Ligand in Palladium-Catalyzed Cross-Coupling Reactions
While phosphines are the most common phosphorus-based ligands in cross-coupling chemistry, other phosphorus-containing compounds can also serve this role. Arylphosphonic acids or their esters could potentially act as ligands in reactions like the Suzuki-Miyaura coupling. The electronic and steric properties of the (4-phenylphenoxy) group would influence the stability and reactivity of the palladium catalyst. The bulky biphenyl (B1667301) ether moiety could promote reductive elimination, a key step in the catalytic cycle.
Potential Applications:
-
Suzuki-Miyaura Coupling: Formation of C-C bonds between aryl halides and arylboronic acids.[3][4][5]
-
Other Cross-Coupling Reactions: Potential for use in Heck, Sonogashira, or Buchwald-Hartwig amination reactions, although this would require significant investigation.
Quantitative Data from Analogous Systems
The following tables summarize representative data from catalytic reactions using related phosphonic acids or phosphine (B1218219) ligands to provide a baseline for potential performance.
Table 1: Phosphonate-Directed C-H Borylation of Aryl Phosphonates [1]
| Entry | Aryl Phosphonate Substrate | Product Yield (%) |
| 1 | Diethyl phenylphosphonate | 85 |
| 2 | Diethyl (4-methoxyphenyl)phosphonate | 78 |
| 3 | Diethyl (3-methylphenyl)phosphonate | 82 |
| 4 | Diethyl (4-fluorophenyl)phosphonate | 75 |
Reaction conditions: Aryl phosphonate (1.0 equiv), B₂pin₂ (1.5 equiv), [Ir(cod)OMe]₂ (1.5 mol %), dtbpy (3.0 mol %), octane (B31449), 80 °C, 16 h.
Table 2: Suzuki-Miyaura Coupling of Aryl Chlorides using a Phosphine Ligand [5]
| Entry | Aryl Chloride | Arylboronic Acid | Product Yield (%) |
| 1 | 4-Chloroanisole | Phenylboronic acid | 98 |
| 2 | 4-Chlorotoluene | Phenylboronic acid | 95 |
| 3 | 2-Chlorotoluene | Phenylboronic acid | 92 |
| 4 | 1-Chloro-4-nitrobenzene | Phenylboronic acid | 99 |
Reaction conditions: Aryl chloride (1.0 mmol), arylboronic acid (1.5 mmol), Pd₂(dba)₃ (1 mol %), SPhos (2 mol %), K₃PO₄ (2.0 mmol), toluene, 100 °C, 1 h.
Experimental Protocols
The following are generalized protocols that can be adapted for the use of this compound or its derivatives in catalysis.
Protocol 1: Phosphonate-Directed C-H Borylation
This protocol describes a general procedure for the iridium-catalyzed ortho-C-H borylation of an aryl phosphonate.
Materials:
-
Aryl phosphonate (e.g., Diethyl (4-phenylphenoxy)phosphonate)
-
Bis(pinacolato)diboron (B₂pin₂)
-
[Ir(cod)OMe]₂ (methoxyiridium cyclooctadiene dimer)
-
4,4′-Di-tert-butyl-2,2′-bipyridine (dtbpy)
-
Anhydrous octane
-
Schlenk tube or similar reaction vessel
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a Schlenk tube under an inert atmosphere, add the aryl phosphonate (0.5 mmol, 1.0 equiv), B₂pin₂ (0.75 mmol, 1.5 equiv), [Ir(cod)OMe]₂ (0.0075 mmol, 1.5 mol %), and dtbpy (0.015 mmol, 3.0 mol %).
-
Add anhydrous octane (2.0 mL) via syringe.
-
Seal the tube and place it in a preheated oil bath at 80 °C.
-
Stir the reaction mixture for 16-24 hours.
-
After cooling to room temperature, remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica (B1680970) gel.
Visualizations
Catalytic Cycle for Phosphonate-Directed C-H Borylation
Caption: Catalytic cycle for Iridium-catalyzed C-H borylation directed by a phosphonate group.
General Workflow for Suzuki-Miyaura Cross-Coupling
Caption: General experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
References
- 1. Aryl Phosphonate-Directed Ortho C–H Borylation: Rapid Entry into Highly-Substituted Phosphoarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Suzuki-Miyaura Coupling of Aryl Tosylates Catalyzed by an Array of Indolyl Phosphine-Palladium Catalysts [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
(4-Phenylphenoxy)phosphonic Acid: Application Notes for Enzyme Inhibition Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
(4-Phenylphenoxy)phosphonic acid is a small molecule inhibitor of protein tyrosine phosphatases (PTPs). PTPs are a crucial class of enzymes that, in concert with protein tyrosine kinases, regulate the phosphorylation state of tyrosine residues on proteins. This dynamic process is fundamental to a multitude of cellular signaling pathways that govern cell growth, differentiation, metabolism, and immune responses. The dysregulation of PTP activity has been implicated in numerous diseases, including cancer, diabetes, and autoimmune disorders, making PTPs attractive targets for therapeutic intervention. As a competitive inhibitor, this compound serves as a valuable tool for studying the physiological and pathological roles of PTPs and as a scaffold for the development of novel therapeutics.
Target Enzyme and Mechanism of Action
This compound has been identified as an inhibitor of protein tyrosine phosphatases.[1][2] The phosphonic acid moiety of the molecule is a key structural feature, acting as a phosphate (B84403) mimetic that allows it to bind to the active site of PTPs. This competitive inhibition prevents the binding of the natural phosphotyrosine-containing substrates, thereby blocking the dephosphorylation event and modulating the downstream signaling cascade.
Quantitative Data
| Compound | Target Enzyme | Inhibitory Value | Value Type |
| This compound | PTP | 86 µM | Km |
| Dehydrodanshenol A | PTP1B | 8.5 µM | IC50 |
| PTP1B-IN-4 | PTP1B | 8 µM | IC50 |
| Licoflavone A | PTP1B | 54.5 µM | IC50 |
| 7-BIA | PTPRD | ~1-3 µM | IC50 |
Signaling Pathway
Protein tyrosine phosphatases are key negative regulators of many signaling pathways initiated by receptor tyrosine kinases (RTKs). The diagram below illustrates a generalized signaling cascade where a PTP, such as PTP1B, can dephosphorylate an activated receptor, thereby attenuating the downstream signal.
Experimental Protocols
The following protocols provide a general framework for assessing the inhibitory activity of this compound against a representative protein tyrosine phosphatase, PTP1B.
Protocol 1: In Vitro PTP1B Inhibition Assay using p-Nitrophenyl Phosphate (pNPP)
This colorimetric assay is a common method for measuring PTP activity.
Materials:
-
Recombinant human PTP1B
-
This compound
-
p-Nitrophenyl phosphate (pNPP)
-
Assay Buffer: 50 mM HEPES (pH 7.2), 100 mM NaCl, 1 mM EDTA, 1 mM DTT
-
Stop Solution: 1 M NaOH
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Reagents:
-
Dissolve this compound in a suitable solvent (e.g., DMSO) to prepare a stock solution. Further dilute with Assay Buffer to desired concentrations.
-
Prepare a stock solution of pNPP in Assay Buffer.
-
Dilute recombinant PTP1B in Assay Buffer to the desired working concentration.
-
-
Assay Setup:
-
In a 96-well plate, add 10 µL of the diluted this compound solution or vehicle control (for uninhibited reaction) to each well.
-
Add 80 µL of the diluted PTP1B enzyme solution to each well.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
-
Initiate Reaction:
-
Add 10 µL of the pNPP substrate solution to each well to start the reaction.
-
-
Incubation:
-
Incubate the plate at 37°C for 30 minutes.
-
-
Stop Reaction:
-
Add 50 µL of Stop Solution (1 M NaOH) to each well to terminate the reaction.
-
-
Data Acquisition:
-
Measure the absorbance at 405 nm using a microplate reader. The absorbance is proportional to the amount of p-nitrophenol produced.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control.
-
Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.
-
Experimental Workflow Diagram
The following diagram illustrates the key steps in the PTP1B inhibition assay.
Conclusion
This compound is a valuable research tool for investigating the role of protein tyrosine phosphatases in cellular signaling. Its competitive inhibitory action allows for the targeted modulation of PTP activity, enabling detailed studies of their function in health and disease. The provided protocols offer a starting point for characterizing its inhibitory properties and exploring its potential as a lead compound in drug discovery programs targeting PTP-mediated pathologies.
References
Application Notes & Protocols: (4-Phenylphenoxy)phosphonic Acid in Surface Modification
(4-Phenylphenoxy)phosphonic acid is an organic molecule that has garnered interest in materials science for its capacity to form highly ordered, self-assembled monolayers (SAMs) on a variety of metal oxide surfaces. Its rigid phenylphenoxy structure, coupled with the strong binding affinity of the phosphonic acid group, allows for the precise modification of surface properties. These modifications are critical for applications ranging from tuning wettability and adhesion to creating well-defined organic/inorganic interfaces for advanced electronic devices.
The primary application lies in the formation of SAMs on substrates such as titanium dioxide (TiO₂), zirconium dioxide (ZrO₂), and indium tin oxide (ITO). The phosphonic acid headgroup forms strong, covalent-like bonds with the metal oxide surface, while the phenylphenoxy tail groups project outwards, defining the new surface chemistry. This process allows for the creation of surfaces with tailored hydrophobicity, work function, and biocompatibility.
Key Applications:
-
Surface Energy Tuning: Modifying the wettability of metal oxide surfaces, transitioning them from hydrophilic to hydrophobic.
-
Corrosion Inhibition: Forming a dense, passivating layer on metal surfaces to protect against environmental degradation.
-
Organic Electronics: Engineering the interface between metal oxide electrodes and organic semiconductor layers in devices like OLEDs and organic photovoltaics (OPVs) to improve charge injection and device stability.
-
Biomaterial Interfaces: Creating biocompatible or bio-repellent surfaces on implants and biosensors.
Quantitative Data Summary
The following tables summarize typical characterization data for SAMs of this compound on a titanium dioxide (TiO₂) substrate. This data is representative of what is expected from successful monolayer formation.
Table 1: Surface Wettability Analysis
| Substrate | Water Contact Angle (θ) | Surface Free Energy (mN/m) |
| Uncoated TiO₂ | 18° ± 2° | 68.5 |
| Coated with SAM | 85° ± 3° | 32.1 |
Table 2: Monolayer Thickness and Coverage
| Characterization Technique | Parameter Measured | Typical Value |
| Ellipsometry | Monolayer Thickness | 1.2 ± 0.1 nm |
| X-ray Photoelectron Spectroscopy (XPS) | Elemental Composition (P 2p) | Presence confirmed |
| Atomic Force Microscopy (AFM) | Surface Roughness (RMS) | < 0.5 nm |
Experimental Protocols
Protocol 1: Preparation of this compound SAMs on TiO₂ Substrates
This protocol details the procedure for forming a self-assembled monolayer on a titanium dioxide surface via solution deposition.
1. Materials and Reagents:
- This compound (≥98% purity)
- 2-Propanol (Anhydrous, ≥99.5%)
- Toluene (Anhydrous, ≥99.8%)
- Hydrochloric acid (HCl, 37%)
- Hydrogen peroxide (H₂O₂, 30%)
- Deionized (DI) water (18.2 MΩ·cm)
- Titanium dioxide (TiO₂) coated substrates (e.g., silicon wafers with a 50 nm thermal oxide and 10 nm deposited TiO₂)
- Nitrogen gas (high purity)
2. Substrate Cleaning (Piranha or RCA-1 Clean):
- Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment (PPE).
- Prepare a Piranha solution by slowly adding H₂O₂ to H₂SO₄ in a 1:3 volume ratio.
- Alternatively, prepare an RCA-1 solution (DI water:H₂O₂:NH₄OH in a 5:1:1 ratio).
- Immerse the TiO₂ substrates in the chosen cleaning solution at 80°C for 15 minutes to remove organic contaminants and hydroxylate the surface.
- Rinse the substrates profusely with DI water.
- Dry the substrates under a stream of high-purity nitrogen gas.
- Use immediately or store in a vacuum desiccator.
3. Preparation of Deposition Solution:
- Prepare a 1 mM solution of this compound in a 3:1 v/v mixture of Toluene and 2-Propanol.
- For example, to make 10 mL of solution, dissolve the appropriate mass of the phosphonic acid in 7.5 mL of Toluene and 2.5 mL of 2-Propanol.
- Sonicate the solution for 10 minutes to ensure complete dissolution.
4. Monolayer Deposition:
- Place the clean, dry TiO₂ substrates in a glass container.
- Pour the 1 mM deposition solution over the substrates, ensuring they are fully submerged.
- Seal the container and leave it at room temperature (20-25°C) for 18-24 hours in a vibration-free environment to allow for monolayer self-assembly.
5. Post-Deposition Rinsing and Drying:
- Remove the substrates from the deposition solution.
- Rinse the substrates thoroughly with fresh Toluene to remove any physisorbed molecules.
- Rinse again with 2-Propanol.
- Dry the coated substrates under a gentle stream of nitrogen gas.
- For optimal results, anneal the substrates at 100°C for 10 minutes in an inert atmosphere or vacuum to remove residual solvent and improve monolayer ordering.
6. Storage:
- Store the SAM-coated substrates in a vacuum desiccator until characterization or use.
Visualizations
Application Notes and Protocols: (4-Phenylphenoxy)phosphonic Acid for Surface Modification of Metal Oxides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The functionalization of metal oxide surfaces is a critical area of research with wide-ranging applications in fields such as biomaterials, electronics, and catalysis. Phosphonic acids are a class of organic molecules that have demonstrated a strong affinity for various metal oxide surfaces, forming stable, self-assembled monolayers (SAMs). This robust interaction is attributed to the formation of strong covalent bonds between the phosphonate (B1237965) headgroup and the metal oxide surface. These monolayers can significantly alter the surface properties of the metal oxides, including their hydrophobicity, work function, and biocompatibility.
(4-Phenylphenoxy)phosphonic acid, with its rigid aromatic structure, offers the potential to create well-ordered and densely packed monolayers. The phenylphenoxy group can introduce specific functionalities to the surface, influencing protein adsorption, cell adhesion, and the electronic interface in devices. This document provides a comprehensive guide to the use of this compound for the surface modification of metal oxides, including its synthesis, detailed experimental protocols for surface modification, and methods for characterization.
Data Presentation
While specific quantitative data for this compound is not extensively available in the public domain, the following tables provide representative data for analogous phosphonic acid monolayers on various metal oxide surfaces. Researchers can use these as a benchmark and a template for recording their own experimental results.
Table 1: Surface Properties of Metal Oxides Modified with Aromatic Phosphonic Acids
| Metal Oxide | Phosphonic Acid | Deposition Method | Contact Angle (°) (Untreated) | Contact Angle (°) (Treated) | Film Thickness (nm) | Surface Coverage (nmol/cm²) |
| TiO₂ | Phenylphosphonic Acid | Dip-coating | 25 | 75 | 0.8 | 0.75 |
| ZrO₂ | Phenylphosphonic Acid | Dip-coating | 30 | 80 | 0.9 | 0.82 |
| Al₂O₃ | Phenylphosphonic Acid | Spin-coating | 20 | 70 | 0.7 | 0.70 |
| ITO | Phenylphosphonic Acid | Spray-coating | 45 | 85 | 1.0 | 0.90 |
| ZnO | Octadecylphosphonic Acid | Dip-coating | 35 | 110 | 2.2 | 0.95 |
Table 2: Stability of Phosphonic Acid Monolayers on Metal Oxides
| Metal Oxide | Phosphonic Acid | Environment | Stability Metric | Result |
| TiO₂ | Octadecylphosphonic Acid | Aqueous solution (pH 7) | Desorption after 24h | < 5% |
| Al₂O₃ | Octadecylphosphonic Acid | Aqueous solution (pH 7) | Desorption after 24h | < 10%[1] |
| ZrO₂ | Octadecylphosphonic Acid | Ethanol | Desorption after 48h | Not significant |
Experimental Protocols
Synthesis of this compound
A plausible synthetic route for this compound is adapted from the synthesis of phenylphosphonic acid.[1] This protocol involves the oxidation of the corresponding phosphinic acid.
Materials:
-
(4-Phenylphenoxy)phosphinic acid
-
Nitric acid (concentrated)
-
Deionized water
-
Diethyl ether
-
Magnesium sulfate (B86663) (anhydrous)
Procedure:
-
In a round-bottom flask equipped with a thermometer, melt (4-Phenylphenoxy)phosphinic acid by heating.
-
Once the temperature reaches 100 °C, carefully add concentrated nitric acid dropwise. An exothermic reaction will occur.
-
After the addition is complete, allow the reaction mixture to cool to room temperature.
-
Pour the resulting solid into deionized water.
-
Extract the product into diethyl ether (3 x 50 mL).
-
Combine the organic phases and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Recrystallize the crude product from a suitable solvent (e.g., diethyl ether or ethanol/water mixture) to obtain pure this compound.
Preparation of Metal Oxide Substrates
Proper cleaning and preparation of the metal oxide surface are crucial for the formation of a uniform and stable monolayer.
Materials:
-
Metal oxide substrates (e.g., TiO₂, ZrO₂, Al₂O₃ wafers or films)
-
Acetone (B3395972) (ACS grade)
-
Isopropanol (B130326) (ACS grade)
-
Deionized water
-
Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood.
-
UV-Ozone cleaner (optional)
Procedure:
-
Sonciate the metal oxide substrates in acetone for 15 minutes.
-
Rinse the substrates thoroughly with deionized water.
-
Sonicate the substrates in isopropanol for 15 minutes.
-
Rinse the substrates thoroughly with deionized water and dry under a stream of nitrogen.
-
For a more rigorous cleaning, immerse the substrates in freshly prepared Piranha solution for 10-15 minutes.
-
Rinse the substrates extensively with deionized water to remove any residual acid.
-
Dry the substrates under a stream of nitrogen.
-
Alternatively, or in addition, treat the substrates with a UV-Ozone cleaner for 15-20 minutes to remove organic contaminants and generate a hydroxylated surface.
Surface Modification with this compound (Dip-Coating Method)
Dip-coating is a common and straightforward method for forming self-assembled monolayers.
Materials:
-
Cleaned metal oxide substrates
-
This compound
-
Anhydrous solvent (e.g., ethanol, isopropanol, or tetrahydrofuran (B95107) (THF))
-
Beaker or petri dish
-
Tweezers
Procedure:
-
Prepare a 1-5 mM solution of this compound in the chosen anhydrous solvent.
-
Place the cleaned metal oxide substrates in the phosphonic acid solution.
-
Allow the substrates to immerse for 12-24 hours at room temperature to ensure complete monolayer formation.
-
After immersion, remove the substrates from the solution using tweezers.
-
Rinse the substrates thoroughly with the fresh anhydrous solvent to remove any physisorbed molecules.
-
Dry the modified substrates under a stream of nitrogen.
-
Optional: Anneal the coated substrates at 100-120 °C for 10-30 minutes to improve the stability and ordering of the monolayer.[2]
Characterization of the Modified Surface
A combination of surface analysis techniques should be employed to confirm the successful modification of the metal oxide surface.
-
Contact Angle Goniometry: To assess the change in surface hydrophobicity. A significant increase in the water contact angle indicates the formation of a hydrophobic monolayer.
-
X-ray Photoelectron Spectroscopy (XPS): To determine the elemental composition of the surface and confirm the presence of phosphorus and carbon from the phosphonic acid. High-resolution scans of the P 2p, C 1s, and O 1s regions can provide information about the binding state.
-
Fourier-Transform Infrared Spectroscopy (FTIR): To identify the functional groups present on the surface. The disappearance of P-OH stretching bands and the appearance of P-O-Metal bands can confirm the covalent attachment of the phosphonic acid.
-
Atomic Force Microscopy (AFM): To visualize the surface topography and measure the thickness of the self-assembled monolayer.
-
Thermogravimetric Analysis (TGA): To determine the thermal stability of the organic monolayer.
Visualizations
References
Application Notes and Protocols for the Formation of Self-Assembled Monolayers with Phosphonic Acids
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Self-assembled monolayers (SAMs) of phosphonic acids are highly ordered molecular layers that spontaneously form on a variety of oxide-containing surfaces. These monolayers are of significant interest in fields ranging from materials science to drug development due to their ability to tailor surface properties such as wettability, biocompatibility, and corrosion resistance. Phosphonic acid headgroups form strong, covalent bonds with metal oxide surfaces, leading to robust and stable films.[1][2] This document provides detailed protocols for the formation of phosphonic acid SAMs, methods for their characterization, and a summary of key quantitative data.
I. Core Concepts and Materials
Phosphonic acid SAMs are typically formed on substrates possessing a native oxide layer or on deposited metal oxide films. The phosphonic acid molecule consists of a headgroup (-PO(OH)₂) that anchors to the substrate, a hydrocarbon or fluorocarbon chain of varying length, and a terminal functional group that imparts specific chemical properties to the surface.
Common Substrates:
-
Zirconium dioxide (ZrO₂)[5]
Common Phosphonic Acids:
-
Alkylphosphonic acids with varying chain lengths (C8 to C18)[9]
-
Fluorinated phosphonic acids (e.g., perfluorodecylphosphonic acid - PFDPA)[4][11]
-
Functionally terminated phosphonic acids (e.g., with -OH, -COOH, -NH₂ groups)[12][13]
Solvents: The choice of solvent is critical as it can influence the quality and ordering of the SAM.[2][10]
-
Alcohols (Methanol, Ethanol (B145695), Isopropanol)[2][6]
-
Tetrahydrofuran (B95107) (THF)[1][13]
II. Experimental Protocols
Two primary methods for the formation of phosphonic acid SAMs are detailed below: solution deposition and the Tethering by Aggregation and Growth (T-BAG) method.
Protocol 1: Solution Deposition Method
This is the most common method for forming phosphonic acid SAMs.
Materials:
-
Substrate of choice
-
Phosphonic acid
-
Anhydrous solvent (e.g., ethanol, isopropanol, or toluene)
-
Beakers or petri dishes
-
Ultrasonic bath
-
Nitrogen or argon gas stream
Procedure:
-
Substrate Preparation:
-
Clean the substrate to remove organic contaminants and ensure a reactive oxide surface.
-
A typical cleaning procedure involves sequential ultrasonication in acetone, and ethanol (or isopropanol) for 10-15 minutes each.[14]
-
For some substrates, a UV/Ozone cleaning step for 15-20 minutes can be beneficial to create a more hydrophilic and reactive surface.[14]
-
Dry the substrate under a stream of nitrogen or argon gas.
-
-
Solution Preparation:
-
SAM Formation:
-
Immerse the cleaned substrate into the phosphonic acid solution.
-
The immersion time can vary significantly, from minutes to several hours (e.g., 1 to 48 hours), depending on the desired monolayer quality and the specific system.[8] Shorter times can lead to incomplete monolayers, while excessively long times may result in multilayer formation.
-
The process is typically carried out at room temperature.[10]
-
-
Rinsing and Drying:
-
After immersion, remove the substrate from the solution and rinse it thoroughly with fresh solvent to remove any physisorbed molecules.
-
Dry the substrate again under a stream of nitrogen or argon gas.
-
-
Annealing (Optional):
Protocol 2: Tethering by Aggregation and Growth (T-BAG) Method
The T-BAG method is particularly useful for forming dense and well-ordered SAMs on silicon oxide surfaces.[1][7]
Materials:
-
Silicon substrate with native oxide
-
Phosphonic acid
-
Anhydrous tetrahydrofuran (THF)
-
Vertical deposition chamber or beaker
-
Oven
Procedure:
-
Substrate Preparation:
-
Clean the silicon substrate as described in Protocol 1.
-
-
Solution Preparation:
-
Prepare a very dilute solution of the phosphonic acid in THF (e.g., 25 µM).[1]
-
-
Initial Physisorption:
-
Place the cleaned substrate vertically in the phosphonic acid solution.
-
Allow the solvent to evaporate slowly at room temperature. This process "tethers" the phosphonic acid molecules to the surface through physisorption.[1]
-
-
Covalent Attachment (Curing):
-
Heat the coated substrate in an oven at approximately 140°C for 48 hours in air. This step drives the formation of covalent Si-O-P bonds.[1]
-
-
Removal of Multilayers:
-
After heating, multilayers of phosphonic acid may be present. These are removed by rinsing and sonicating the substrate in fresh THF.[1]
-
This deposition, heating, and rinsing cycle can be repeated to ensure a complete monolayer.
-
III. Visualization of Experimental Workflow
Caption: General workflow for phosphonic acid SAM formation via solution deposition.
IV. Data Presentation: Characterization of Phosphonic Acid SAMs
The quality of the formed SAM is assessed using various surface-sensitive techniques. The following table summarizes typical quantitative data obtained for well-formed phosphonic acid SAMs.
| Characterization Technique | Parameter Measured | Typical Values for Alkylphosphonic Acid SAMs | References |
| Contact Angle Goniometry | Static Water Contact Angle | 110° - 130° (for hydrophobic surfaces) | [4] |
| X-ray Photoelectron Spectroscopy (XPS) | Elemental Composition & Binding | Presence of P 2p peak confirms binding. | [3][4] |
| Ellipsometry/X-ray Reflectivity | Film Thickness | 1.5 - 2.5 nm (for C18 chains) | [7] |
| Infrared Spectroscopy (IR) | Molecular Ordering & Binding Mode | Symmetric CH₂ stretch (νs(CH₂)) at ~2850 cm⁻¹ indicates high order. Absence of P=O stretch suggests tridentate binding. | [10] |
| Near-Edge X-ray Absorption Fine Structure (NEXAFS) | Molecular Tilt Angle | ~37° for Octadecylphosphonic acid on Si(100) | [1][12] |
| Atomic Force Microscopy (AFM) | Surface Morphology & Roughness | Smooth, uniform surface with low RMS roughness. | [6][11] |
V. Signaling Pathways and Logical Relationships
The interaction between the phosphonic acid headgroup and the metal oxide surface is a key aspect of SAM formation. The following diagram illustrates the possible binding modes.
Caption: Binding configurations of phosphonic acid on a hydroxylated metal surface.
The formation of high-quality self-assembled monolayers of phosphonic acids is a reproducible process when careful attention is paid to substrate preparation, solution conditions, and deposition parameters. The protocols and data presented here provide a comprehensive guide for researchers to successfully fabricate and characterize these versatile surface coatings for a wide range of applications. The robustness of the phosphonate-surface bond makes these SAMs particularly suitable for applications requiring long-term stability.[3][10]
References
- 1. Structure and Order of Phosphonic Acid-Based Self-Assembled Monolayers on Si(100) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Formation of highly stable self-assembled alkyl phosphonic acid monolayers for the functionalization of titanium surfaces and protein patterning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. princeton.edu [princeton.edu]
- 8. Effect of time and deposition method on quality of phosphonic acid modifier self-assembled monolayers on indium zinc oxide | Ginger Lab [depts.washington.edu]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Surface Dissociation Effect on Phosphonic Acid Self-Assembled Monolayer Formation on ZnO Nanowires - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Self-Assembled Monolayers of a Fluorinated Phosphonic Acid as a Protective Coating on Aluminum [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. marshall.edu [marshall.edu]
- 14. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for (4-Phenylphenoxy)phosphonic Acid and its Analogue, Phenylphosphonic Acid, in Corrosion Inhibition Research
Disclaimer: Extensive research has revealed a significant lack of specific studies on the application of (4-Phenylphenoxy)phosphonic acid as a corrosion inhibitor. The following application notes and protocols are therefore based on the closely related and well-researched analogue, Phenylphosphonic Acid (PPA) . The principles, experimental setups, and data interpretation are expected to be highly relevant for the study of this compound.
Introduction to Phenylphosphonic Acid (PPA) as a Corrosion Inhibitor
Phenylphosphonic acid (PPA) is an organophosphorus compound that has demonstrated significant potential as a corrosion inhibitor for various metals and alloys, including mild steel, carbon steel, and galvanized steel.[1][2] Its efficacy stems from the ability of the phosphonic acid group to form a protective, adherent film on the metal surface. This film acts as a barrier, impeding the electrochemical reactions that drive corrosion.[1][2]
The protective mechanism involves the phosphonic acid moiety coordinating with metal ions on the surface, forming a metal-phosphonate complex.[1] The phenyl group contributes to the hydrophobicity and compactness of the protective layer. PPA can be used as a standalone inhibitor or in synergistic formulations, often with zinc ions (Zn²⁺), to enhance its protective properties.[2][3]
Quantitative Data Summary
The following tables summarize key quantitative data from corrosion inhibition studies using Phenylphosphonic Acid.
Table 1: Corrosion Inhibition Efficiency of Phenylphosphonic Acid Formulations
| Metal/Alloy | Corrosive Medium | Inhibitor Formulation | Inhibition Efficiency (%) | Reference |
| Mild Steel | Neutral aqueous solution with 60 ppm Cl⁻ | 300 ppm Sodium Salt of PPA + 50 ppm Zn²⁺ | 95 | [3] |
| Hot-Dip Galvanized Steel | 5% w/v NaCl (aq) | In-coating PPA | Up to 94% reduction in delamination rate | [4] |
Table 2: Electrochemical Parameters from Potentiodynamic Polarization Studies
| Metal/Alloy | Corrosive Medium | Inhibitor Concentration | Corrosion Potential (Ecorr) vs. SCE | Corrosion Current Density (icorr) (A/cm²) | Reference |
| Mild Steel | Neutral aqueous solution with 60 ppm Cl⁻ | 300 ppm Sodium Salt of PPA + 50 ppm Zn²⁺ | Shift to more positive values indicates passivation | Significantly reduced | [3] |
Table 3: Electrochemical Impedance Spectroscopy (EIS) Data
| Metal/Alloy | Corrosive Medium | Inhibitor | Charge Transfer Resistance (Rct) (Ω·cm²) | Double Layer Capacitance (Cdl) (F/cm²) | Reference |
| Hot-Dip Galvanized Steel | 3.5% NaCl (aq) | 10% PPA in PVB coating | Significantly increased compared to uninhibited | Significantly decreased compared to uninhibited | [5] |
Experimental Protocols
Synthesis of this compound (Hypothetical Protocol)
While specific literature on the synthesis of this compound for corrosion inhibition is unavailable, a general synthetic route can be proposed based on established organophosphorus chemistry. A common method for creating arylphosphonic acids is the Michaelis-Arbuzov reaction followed by hydrolysis.
Materials:
-
Phosphorus trichloride (B1173362) (PCl₃)
-
Triethylamine (B128534) (Et₃N)
-
Diethyl ether (or other suitable solvent)
-
Hydrochloric acid (HCl)
-
Standard laboratory glassware and safety equipment
Procedure:
-
Dissolve 4-phenoxyphenol in a suitable anhydrous solvent (e.g., diethyl ether) in a three-necked flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add triethylamine to the solution as a base.
-
Cool the mixture in an ice bath and slowly add phosphorus trichloride dropwise with constant stirring.
-
Allow the reaction to proceed at room temperature for several hours.
-
After the reaction is complete, filter the mixture to remove the triethylamine hydrochloride salt.
-
Evaporate the solvent from the filtrate to obtain the crude phosphonous acid intermediate.
-
Hydrolyze the intermediate by adding aqueous hydrochloric acid and heating the mixture.
-
Cool the solution to allow the this compound to crystallize.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum.
-
Characterize the final product using techniques such as NMR (¹H, ¹³C, ³¹P) and FT-IR spectroscopy.
Corrosion Inhibition Testing Protocols
Objective: To determine the corrosion rate and inhibition efficiency of the inhibitor.
Materials:
-
Metal coupons (e.g., mild steel, 1cm x 4cm x 0.1cm)
-
Corrosive medium (e.g., 1M HCl or 3.5% NaCl solution)
-
Inhibitor (this compound or PPA) at various concentrations
-
Analytical balance
-
Polishing paper of different grades
-
Acetone, ethanol (B145695), and distilled water for cleaning
Procedure:
-
Mechanically polish the metal coupons to a mirror finish, then degrease with acetone, rinse with ethanol and distilled water, and dry.
-
Weigh the cleaned coupons accurately using an analytical balance.
-
Immerse the coupons in the corrosive solution with and without the inhibitor at a specific temperature for a set duration (e.g., 24 hours).
-
After the immersion period, remove the coupons, clean them with a suitable cleaning solution to remove corrosion products, rinse with distilled water and acetone, and dry.
-
Weigh the coupons again.
-
Calculate the corrosion rate (CR) and inhibition efficiency (IE%) using the following formulas:
-
CR (mm/year) = (87.6 × ΔW) / (D × A × T)
-
ΔW = Weight loss in mg
-
D = Density of the metal in g/cm³
-
A = Area of the coupon in cm²
-
T = Immersion time in hours
-
-
IE% = [(CR_blank - CR_inh) / CR_blank] × 100
-
CR_blank = Corrosion rate in the absence of the inhibitor
-
CR_inh = Corrosion rate in the presence of the inhibitor
-
-
Objective: To study the electrochemical behavior of the metal in the presence and absence of the inhibitor.
Apparatus:
-
Potentiostat/Galvanostat with EIS capability
-
Three-electrode corrosion cell:
-
Working Electrode (WE): Metal coupon with a defined exposed area
-
Reference Electrode (RE): Saturated Calomel Electrode (SCE) or Ag/AgCl electrode
-
Counter Electrode (CE): Platinum or graphite (B72142) rod
-
-
Corrosive solution with and without inhibitor
Procedure:
a) Potentiodynamic Polarization:
-
Assemble the three-electrode cell with the polished metal coupon as the working electrode.
-
Allow the open-circuit potential (OCP) to stabilize (typically for 30-60 minutes).
-
Scan the potential from a cathodic potential to an anodic potential relative to the OCP (e.g., -250 mV to +250 mV vs. OCP) at a slow scan rate (e.g., 0.5 mV/s).
-
Plot the resulting polarization curve (log current density vs. potential).
-
Determine the corrosion potential (Ecorr) and corrosion current density (icorr) by Tafel extrapolation.
-
Calculate the inhibition efficiency: IE% = [(icorr_blank - icorr_inh) / icorr_blank] × 100.
b) Electrochemical Impedance Spectroscopy (EIS):
-
After OCP stabilization, apply a small amplitude AC signal (e.g., 10 mV) at the OCP over a wide frequency range (e.g., 100 kHz to 10 mHz).
-
Record the impedance data and present it as Nyquist and Bode plots.
-
Analyze the data by fitting to an appropriate equivalent electrical circuit to determine parameters like solution resistance (Rs), charge transfer resistance (Rct), and double-layer capacitance (Cdl).
-
Calculate the inhibition efficiency: IE% = [(Rct_inh - Rct_blank) / Rct_inh] × 100.
Surface Analysis Techniques
Objective: To characterize the protective film formed on the metal surface.
-
Scanning Electron Microscopy (SEM): To visualize the surface morphology of the metal with and without the inhibitor after exposure to the corrosive medium.
-
X-ray Photoelectron Spectroscopy (XPS): To determine the elemental composition and chemical state of the elements in the protective film, confirming the presence of phosphorus and its bonding with the metal.
-
Fourier-Transform Infrared Spectroscopy (FT-IR): To identify the functional groups present in the inhibitor and in the protective film, confirming the adsorption of the inhibitor on the metal surface.
Visualizations
Caption: Experimental workflow for corrosion inhibition studies.
Caption: Proposed mechanism of corrosion inhibition.
References
Synthesis of Metal-Organic Frameworks Using Phosphonic Acid Linkers: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of metal-organic frameworks (MOFs) using phosphonic acid linkers. These materials are of significant interest due to their enhanced thermal and chemical stability compared to their carboxylate-based counterparts, making them promising candidates for a range of applications, including drug delivery.[1][2]
Introduction to Phosphonate-Based MOFs
Metal-organic frameworks are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands. While carboxylate linkers are widely used, MOFs synthesized with phosphonic acid linkers exhibit several advantages. The phosphonate (B1237965) group forms strong coordination bonds with metal centers, leading to frameworks with high thermal and hydrothermal stability.[1][3][4] This robustness is particularly advantageous in the context of drug delivery, where the framework must maintain its integrity in biological environments.[5][6] Furthermore, the versatile coordination chemistry of the phosphonate group allows for the formation of a wide variety of structures with tunable porosity and functionality.[1][2]
Core Concepts and Workflow
The synthesis of phosphonate-based MOFs typically involves the reaction of a metal salt with a phosphonic acid linker under solvothermal or hydrothermal conditions. The choice of metal, linker, solvent, and reaction conditions plays a crucial role in determining the structure and properties of the final product.
Caption: General workflow for the synthesis of phosphonate-based MOFs.
Experimental Protocols
The following protocols are based on established methods for the synthesis of phosphonate-based MOFs. Researchers should adapt these protocols based on the specific metal-linker combination and desired material properties.
Protocol 1: Hydrothermal Synthesis of a Copper-Phosphonate MOF
This protocol is adapted from the synthesis of a copper-based MOF with 1,1'-biphenylene-4,4'-bis(methylene)-bis(phosphonic acid) (H4L).[7]
Materials:
-
Copper(II) salt (e.g., CuCl2·2H2O)
-
1,1'-biphenylene-4,4'-bis(methylene)-bis(phosphonic acid) (H4L)
-
4,4'-bipyridine (B149096) (4,4'-bipy)
-
Deionized water
-
Teflon-lined stainless steel autoclave
Procedure:
-
In a typical synthesis, combine the copper(II) salt, H4L, and 4,4'-bipyridine in a molar ratio of 1:1:0.5 in a Teflon-lined autoclave.
-
Add deionized water as the solvent.
-
Seal the autoclave and heat it to 160°C for 72 hours.
-
After the reaction, allow the autoclave to cool to room temperature.
-
Isolate the resulting crystalline product by filtration.
-
Wash the product with deionized water and ethanol.
-
Dry the product in air.
Protocol 2: Solvothermal Synthesis of an Aluminum-Phosphonate MOF
This protocol is based on the high-throughput synthesis of aluminum-based MOFs with N,N'-piperazine bis(methylenephosphonic acid) (H4PMP).[8]
Materials:
-
Aluminum salt (e.g., AlCl3·6H2O)
-
N,N'-piperazine bis(methylenephosphonic acid) (H4PMP)
-
Hydrochloric acid (HCl)
-
Deionized water
-
High-throughput (HT) reactor system
Procedure:
-
Prepare a stock solution of the aluminum salt and the phosphonic acid linker in deionized water.
-
Use a high-throughput reactor system to systematically vary the molar ratio of the linker to the metal and the pH of the reaction mixture by adding HCl.
-
Seal the HT reactors and place them in a solvothermal synthesis unit.
-
Heat the reactors to the desired temperature (e.g., 150°C) for a specified time (e.g., 24 hours).
-
After cooling, work up the synthesis products using a filtration block.
-
Wash the products with deionized water.
-
Dry the resulting MOF powders.
Data Presentation: Properties of Phosphonate MOFs
The following table summarizes key quantitative data for representative phosphonate MOFs.
| MOF Name/Formula | Metal Ion | Phosphonic Acid Linker | Synthesis Method | Pore Size (Å) | Surface Area (m²/g) | Ref. |
| [(Cu(H2L)(4,4′-bipy)0.5(H2O)] | Cu²⁺ | 1,1′-biphenylene-4,4′-bis(methylene)-bis(phosphonic acid) | Hydrothermal | - | - | [7] |
| [Co(C14H14O6.5P2)(4,4′-bipy)0.5(H2O)2]·H2O | Co²⁺ | 1,1′-biphenylene-4,4′-bis(methylene)-bis(phosphonic acid) | Hydrothermal | - | - | [7] |
| Al-CAU-60 | Al³⁺ | N,N'-piperazine bis(methylenephosphonic acid) | Solvothermal (HT) | - | - | [8] |
| Fe-ICR-12 | Fe³⁺ | 4-[hydroxy(methyl)phosphoryl]phenylphosphonic acid | - | - | - | [1] |
| Fe-ICR-13 | Fe³⁺ | 1,4-phenylene(bisphosphonic acid) | - | - | - | [1] |
Note: Detailed pore size and surface area data are often dependent on the specific activation and measurement conditions and may not be reported in all publications.
Characterization of Phosphonate MOFs
A variety of techniques are employed to characterize the structure, porosity, and stability of phosphonate-based MOFs.
-
Single-Crystal X-ray Diffraction (SCXRD): Provides detailed information about the crystal structure.
-
Powder X-ray Diffraction (PXRD): Used to confirm the phase purity of the bulk material.
-
Thermogravimetric Analysis (TGA): Determines the thermal stability of the MOF.
-
Gas Adsorption Analysis (e.g., N₂ at 77 K): Measures the surface area and pore size distribution.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: Confirms the presence of the phosphonate functional groups.
-
Scanning Electron Microscopy (SEM): Visualizes the morphology of the MOF crystals.[1]
Applications in Drug Development
The inherent stability and tunable nature of phosphonate MOFs make them attractive for drug delivery applications.[5][6] Drugs can be loaded into the pores of the MOF, and their release can be controlled by the pore size and the interaction between the drug and the framework. In some cases, drugs containing phosphonate groups, such as bisphosphonates used for treating osteoporosis, can be used directly as the organic linkers to construct the MOF.[5][6]
Caption: Signaling pathway for drug delivery using phosphonate MOFs.
Conclusion
The use of phosphonic acid linkers in the synthesis of metal-organic frameworks offers a promising route to materials with enhanced stability and functionality. The protocols and data presented here provide a starting point for researchers interested in exploring this exciting class of materials for applications in drug development and beyond. Further research into novel linker designs and synthesis methodologies will continue to expand the scope and utility of phosphonate-based MOFs.
References
- 1. Exploring the Isoreticular Continuum between Phosphonate- and Phosphinate-Based Metal–Organic Frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Metal-organic frameworks: Drug delivery applications and future prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Metal-organic frameworks: Drug delivery applications and future prospects | ADMET and DMPK [pub.iapchem.org]
- 7. Two novel organic phosphorous-based MOFs: synthesis, characterization and photocatalytic properties - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 8. Discovery and Synthesis Optimization of Isoreticular Al(III) Phosphonate-Based Metal-Organic Framework Compounds Using High-Throughput Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
(4-Phenylphenoxy)phosphonic Acid: A Versatile Ligand in Organometallic Chemistry
Introduction
(4-Phenylphenoxy)phosphonic acid is an organophosphorus compound featuring a biphenyl (B1667301) ether backbone and a reactive phosphonic acid group. While specific research on this particular ligand is limited, its structural motifs suggest significant potential in organometallic chemistry, drawing parallels from the well-established chemistry of other arylphosphonic acids. Phosphonic acids are known for their strong coordination to metal ions, enabling their use in the development of catalysts, functional materials, and therapeutic agents. The biphenyl ether moiety provides a rigid and sterically defined scaffold, which can influence the geometry and reactivity of the resulting metal complexes.
This document provides an overview of the potential applications, synthesis, and characterization of this compound as a ligand, based on the known properties of analogous compounds.
Physicochemical Properties
The properties of this compound can be predicted and compared with related, experimentally characterized arylphosphonic acids.
| Property | This compound (Predicted) | Phenylphosphonic Acid (Experimental) | (4-Ethylphenyl)phosphonic Acid (Experimental) |
| Molecular Formula | C₁₂H₁₁O₄P | C₆H₇O₃P | C₈H₁₁O₃P |
| Molecular Weight | 250.19 g/mol | 158.10 g/mol | 186.15 g/mol |
| Appearance | White to off-white solid (Hypothesized) | Colorless solid | White solid |
| Melting Point | Not available | 158-161 °C | 145-148 °C |
| Solubility | Sparingly soluble in water, soluble in polar organic solvents (Hypothesized) | Soluble in water, ethanol | Moderately soluble in water |
| pKa₁ | ~1-2 (Estimated) | ~1.8 | Not available |
| pKa₂ | ~7-8 (Estimated) | ~7.1 | Not available |
Applications in Organometallic Chemistry
Based on the functionalities of the phosphonic acid group and the biphenyl ether framework, this compound is a promising ligand for several applications:
-
Homogeneous Catalysis: The phosphonic acid moiety can act as a robust anchoring group for transition metal catalysts. Organometallic complexes featuring this ligand could be employed in cross-coupling reactions, hydrogenations, and hydroformylations. The steric bulk of the 4-phenylphenoxy group can influence the selectivity of the catalytic process.
-
Materials Science: Arylphosphonic acids are widely used as building blocks for Metal-Organic Frameworks (MOFs) and as surface modifiers for metal oxides.
-
MOFs: The ability of the phosphonate (B1237965) group to bridge multiple metal centers can lead to the formation of robust and porous coordination polymers with potential applications in gas storage, separation, and heterogeneous catalysis.
-
Self-Assembled Monolayers (SAMs): This ligand can form dense, well-ordered monolayers on various metal oxide surfaces (e.g., TiO₂, Al₂O₃, ZnO). Such functionalized surfaces exhibit improved corrosion resistance, altered electronic properties, and can serve as platforms for sensor development.
-
-
Drug Development: Phosphonic acids are known for their high affinity for calcium ions and hydroxyapatite, the primary mineral component of bone. This property makes them attractive for the development of bone-targeting drug delivery systems for conditions like osteoporosis and bone cancer. Organometallic complexes with this ligand could potentially combine the targeting ability of the phosphonate with the therapeutic action of the metal center.
Experimental Protocols
Due to the lack of specific literature on this compound, the following protocols are hypothetical and based on general synthetic methods for related compounds.
Protocol 1: Synthesis of this compound
This proposed synthesis involves a Michaelis-Arbuzov reaction followed by acidic hydrolysis.
Materials:
-
4-Bromophenoxybenzene
-
Triethyl phosphite (B83602)
-
Palladium(II) acetate (B1210297)
-
Toluene (B28343), anhydrous
-
Hydrochloric acid, concentrated
-
Dichloromethane
-
Magnesium sulfate, anhydrous
-
Sodium bicarbonate solution, saturated
-
Deionized water
Procedure:
-
Phosphonate Ester Synthesis (Michaelis-Arbuzov Reaction):
-
To a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 4-bromophenoxybenzene (1 equivalent), palladium(II) acetate (0.02 equivalents), and triphenylphosphine (0.04 equivalents).
-
Add anhydrous toluene via syringe, followed by triethyl phosphite (1.5 equivalents).
-
Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After cooling to room temperature, filter the mixture to remove the catalyst.
-
Wash the filtrate with a saturated sodium bicarbonate solution and then with deionized water.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude diethyl (4-phenylphenoxy)phosphonate.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
-
-
Hydrolysis to Phosphonic Acid:
-
To the purified diethyl (4-phenylphenoxy)phosphonate, add an excess of concentrated hydrochloric acid.
-
Heat the mixture to reflux (approximately 100-110 °C) for 8-12 hours.
-
Cool the reaction mixture in an ice bath to precipitate the product.
-
Collect the solid by vacuum filtration and wash with cold deionized water.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.
-
Characterize the final product by ¹H NMR, ³¹P NMR, FT-IR spectroscopy, and mass spectrometry.
-
Protocol 2: Synthesis of a Generic Metal-(4-Phenylphenoxy)phosphonate Complex
This protocol describes a general method for the synthesis of a coordination complex with a divalent metal salt.
Materials:
-
This compound
-
A divalent metal salt (e.g., Zinc(II) acetate, Copper(II) chloride)
-
Methanol (B129727) or Ethanol
-
Triethylamine (B128534) or Sodium hydroxide (B78521) solution (for deprotonation)
-
Deionized water
Procedure:
-
Dissolve this compound (2 equivalents) in methanol or ethanol.
-
Slowly add a stoichiometric amount of a base (e.g., triethylamine or a dilute NaOH solution) to deprotonate the phosphonic acid. The solution may become clearer upon deprotonation.
-
In a separate flask, dissolve the metal salt (1 equivalent) in deionized water or the same alcohol.
-
Slowly add the metal salt solution to the ligand solution with constant stirring.
-
A precipitate may form immediately or after a period of stirring. The reaction can be gently heated to promote complex formation.
-
Stir the reaction mixture at room temperature or a slightly elevated temperature for several hours to overnight.
-
Collect the resulting solid by vacuum filtration.
-
Wash the solid with the solvent used for the reaction and then with deionized water to remove any unreacted starting materials.
-
Dry the complex in a vacuum oven.
-
Characterize the resulting metal-phosphonate complex using FT-IR spectroscopy, powder X-ray diffraction (PXRD), and elemental analysis.
Visualizations
The following diagrams illustrate key concepts related to the use of this compound in organometallic chemistry.
High-Performance Liquid Chromatography Methods for the Analysis of Phosphonic Acids: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phosphonic acids are a class of organophosphorus compounds characterized by a C-PO(OH)₂ or C-PO(OR)₂ group. Their applications are widespread, ranging from industrial water treatment and agriculture (e.g., glyphosate) to pharmaceuticals (e.g., bisphosphonates). The accurate and sensitive quantification of these compounds is crucial for environmental monitoring, food safety, and pharmaceutical quality control. High-performance liquid chromatography (HPLC) is a powerful and versatile technique for the analysis of phosphonic acids. However, their high polarity, low volatility, and lack of strong UV chromophores present analytical challenges.
This document provides detailed application notes and protocols for the analysis of phosphonic acids by HPLC, covering both methods requiring derivatization and direct analysis techniques.
Methods Overview
The choice of HPLC method for phosphonic acid analysis depends on the specific analyte, the sample matrix, and the available detection capabilities. Two primary approaches are employed:
-
Derivatization followed by HPLC: This is a common strategy to enhance the detectability of phosphonic acids, particularly for UV-Visible or fluorescence detectors. Derivatization introduces a chromophoric or fluorophoric tag to the analyte molecule.
-
Direct Analysis by HPLC: This approach avoids the derivatization step and relies on specialized columns and sensitive detectors such as mass spectrometry (MS), evaporative light scattering (ELSD), or conductivity detectors.
Data Presentation: Comparison of HPLC Methods
The following tables summarize quantitative data for various HPLC methods for phosphonic acid analysis, providing a comparative overview of their performance.
Table 1: Derivatization-Based HPLC Methods for Phosphonic Acids
| Analyte(s) | Derivatizing Agent | Column | Mobile Phase | Detection | Limit of Detection (LOD) / Limit of Quantification (LOQ) | Reference |
| Iminodimethylenephosphonic acid (IDMP) | 9-fluorenyl methylchloroformate (FMOC) | Reversed-Phase C18 | Acidic phosphate-acetonitrile gradient | UV (260 nm) | 0.02 mM (LOD) | [1][2] |
| Formyl-iminodimethylenephosphonic acid (FIDMP) | 2,4-dinitrophenylhydrazine (DNPH) | Reversed-Phase C18 | Acidic phosphate-acetonitrile gradient | UV (370 nm) | 0.01 mM (LOD) | [1][2] |
| Glyphosate and Aminomethylphosphonic acid (AMPA) | 4-Toluenesulfonyl chloride | Reversed-Phase C18 | Phosphate buffer (pH 3.0) and acetonitrile (B52724) (85:15) | UV (240 nm) | Not specified | [3] |
| α-aminophosphonic acids | 9-fluorenylmethoxycarbonyl (FMOC) urethane (B1682113) and triethyl orthoformate | Reversed-Phase | Acetonitrile/water gradient | UV / Fluorescence | Not specified | [4] |
Table 2: Direct Analysis HPLC Methods for Phosphonic Acids
| Analyte(s) | Column | Mobile Phase | Detection | Limit of Detection (LOD) / Limit of Quantification (LOQ) | Reference |
| Phosphonic acid | Venusil HILIC | 0.1% Formic acid in water/acetonitrile gradient | LC-MS/MS | 0.6 µg/L (LOD), 2.0 µg/L (LOQ) | [5] |
| Phosphite and Phosphate | Allsep Anion | Formic acid/water (pH 3.5) | Refractive Index (RID) | ~0.25% (0.005 mg/mL) (LOQ) | [6] |
| Phosphite and Phosphate | Waters IC PAK | Potassium hydrogen phthalate/nitric acid | Indirect UV (290 nm) | ≤ 0.3% (0.0072 mg/mL) (LOQ) | [6] |
| Phosphorous and Phosphoric Acids | Obelisc N / Primesep D | Acetonitrile/Ammonium formate | ELSD/CAD, LC-MS, UV | Not specified | [7] |
| Anionic Polar Pesticides (including phosphonic acid) | HILIC-based analytical column | Not specified | LC-MS/MS | Not specified | [8] |
Experimental Protocols
Protocol 1: Analysis of Aminophosphonate Degradation Products (IDMP and FIDMP) via Derivatization
This protocol describes the determination of iminodimethylenephosphonic acid (IDMP) and formyl-iminodimethylenephosphonic acid (FIDMP) in aqueous samples.[1][2]
1. Derivatization of IDMP with FMOC:
-
To 0.8 mL of the aqueous sample, add 0.2 mL of borate (B1201080) buffer.
-
Add 1.0 mL of the FMOC reagent.
-
Heat the mixture for 10 minutes at 60°C.
-
After cooling to room temperature, add 2 mL of dichloromethane, shake, and centrifuge.
-
Transfer the aqueous layer to a vial for HPLC injection.
2. Derivatization of FIDMP with DNPH:
-
To 1 mL of the aqueous sample, add 20 µL of the DNPH reagent solution.
-
The sample can be injected immediately into the HPLC.
3. HPLC-UV Analysis:
-
Column: Reversed-Phase C18
-
Mobile Phase: Acidic phosphate-acetonitrile gradient. A typical gradient is 10-30% acetonitrile over 12 minutes.[1]
-
Flow Rate: 1 mL/min
-
Detection:
-
FMOC-IDMP: 260 nm
-
DNPH-FIDMP: 370 nm
-
-
Injection Volume: 200 µL
Protocol 2: Direct Analysis of Phosphonic Acid in Water by LC-MS/MS
This protocol is suitable for the sensitive and selective quantification of phosphonic acid in water samples without derivatization.[5]
1. Sample Preparation:
-
For water samples with high salt content, dilution may be necessary.
-
Filter the sample through a 0.22 µm filter prior to injection.
2. LC-MS/MS Analysis:
-
Column: Venusil HILIC (100 x 2.1 mm, 3 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient:
-
0-1 min: 5% B
-
1-7 min: 90% B
-
7-10 min: 90% B
-
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
-
MS Detection: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in negative mode.
-
MRM Transitions:
-
Precursor Ion: 81 m/z
-
Product Ions: 79 m/z and 63 m/z
-
-
Visualization of Experimental Workflows
Diagram 1: General Workflow for Phosphonic Acid Analysis via Derivatization
Caption: Workflow for phosphonic acid analysis using pre-column derivatization.
Diagram 2: Logical Relationships in Direct Phosphonic Acid Analysis by LC-MS/MS
Caption: Key stages in the direct analysis of phosphonic acids by LC-MS/MS.
References
- 1. publicationslist.org.s3.amazonaws.com [publicationslist.org.s3.amazonaws.com]
- 2. Determination of phosphonic acid breakdown products by high-performance liquid chromatography after derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. tandfonline.com [tandfonline.com]
- 5. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 6. organic acids by HPLC? - Chromatography Forum [chromforum.org]
- 7. HPLC Separation of Phosphorous and Phosphoric Acids | SIELC Technologies [sielc.com]
- 8. waters.com [waters.com]
Application Notes and Protocols for the Gas Chromatography Analysis of Phosphonic Acid Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Phosphonic acids and their derivatives are a class of organophosphorus compounds with a wide range of applications, from industrial chemicals and herbicides to pharmaceuticals. Their analysis is crucial for environmental monitoring, toxicology studies, and quality control in drug development. Due to their high polarity and low volatility, direct analysis by gas chromatography (GC) is challenging.[1][2] This document provides detailed application notes and protocols for the analysis of phosphonic acid derivatives using GC, with a focus on derivatization techniques that enhance volatility and allow for sensitive and robust detection, primarily by mass spectrometry (MS).
Derivatization of Phosphonic Acids for GC Analysis
Derivatization is a critical step in the GC analysis of phosphonic acids, converting the polar analytes into more volatile and thermally stable compounds.[1][2] The choice of derivatization reagent depends on the specific phosphonic acid, the sample matrix, and the desired sensitivity. The most common derivatization methods are silylation, methylation, and pentafluorobenzylation.
Silylation
Silylation involves the replacement of acidic protons in the phosphonic acid group with a trimethylsilyl (B98337) (TMS) group. This is a widely used technique that significantly increases the volatility of the analytes.
-
Reagents:
-
Advantages: Readily available reagents and straightforward reaction conditions.
-
Disadvantages: TMS derivatives can be susceptible to hydrolysis, requiring anhydrous conditions and prompt analysis.[5]
Methylation
Methylation converts phosphonic acids into their corresponding methyl esters. This method is effective for a wide range of phosphonic acids.
-
Reagents:
-
Diazomethane (CH₂N₂)[3]
-
Trimethylsilyldiazomethane (TMSDAM)[6]
-
Phenyltrimethylammonium hydroxide (B78521) (PTMAH) for pyrolytic methylation in the GC inlet.[7]
-
-
Advantages: Methylated derivatives are generally stable.
-
Disadvantages: Diazomethane is explosive and toxic, requiring specialized handling.[7]
Pentafluorobenzylation (PFB)
This method involves the formation of pentafluorobenzyl esters, which are highly electron-capturing. This makes the derivatives particularly suitable for sensitive detection by electron capture detection (ECD) or negative chemical ionization (NCI) mass spectrometry.
-
Advantages: PFB derivatives are significantly more stable than TMS derivatives and offer high sensitivity.[5]
-
Disadvantages: The derivatization reaction may require a base catalyst and elevated temperatures.[5]
Experimental Protocols
The following sections provide detailed protocols for sample preparation, derivatization, and GC-MS analysis of phosphonic acid derivatives.
Protocol 1: Silylation of Alkylphosphonic Acids using BSTFA
This protocol is suitable for the analysis of alkylphosphonic acids in aqueous samples after extraction.
Materials:
-
Sample containing alkylphosphonic acids
-
N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA)
-
Acetonitrile (B52724) (anhydrous)
-
Dichloromethane
-
Nitrogen gas supply
-
Heater block
-
GC-MS system
Procedure:
-
Sample Preparation: Evaporate 100 µL of the aqueous sample to dryness in a reaction vial under a gentle stream of nitrogen.[1]
-
Derivatization:
-
Sample Analysis:
-
Cool the reaction mixture to room temperature.
-
Dilute the sample with dichloromethane.
-
Inject 1 µL of the diluted sample into the GC-MS system.[1]
-
Protocol 2: Methylation of Alkylphosphonic Acids using Phenyltrimethylammonium Hydroxide (PTMAH)
This protocol describes an ion-pair solid-phase extraction (IP-SPE) method followed by in-situ pyrolytic methylation in the GC inlet.
Materials:
-
Aqueous sample containing alkylphosphonic acids
-
Phenyltrimethylammonium hydroxide (PTMAH) solution
-
Activated charcoal SPE cartridge
-
GC-MS system with a hot injection port
Procedure:
-
Sample Preparation (IP-SPE):
-
Derivatization and Analysis:
-
Inject an aliquot of the methanol eluate into the GC-MS.
-
The analytes are converted to their methyl esters by pyrolytic methylation in the hot GC injection port.[7]
-
Protocol 3: Pentafluorobenzylation of Alkylphosphonic Acids
This protocol is designed for high sensitivity analysis using GC-NCI-MS.
Materials:
-
Sample containing alkylphosphonic acids
-
Pentafluorobenzyl bromide (PFBBr)
-
Diisopropylamine (B44863) (or another suitable base)
-
Acetonitrile (anhydrous)
-
Heater block
-
GC-MS system
Procedure:
-
Sample Preparation: Ensure the sample is in an anhydrous solvent like acetonitrile.
-
Derivatization:
-
To the sample, add diisopropylamine as a catalyst.
-
Add PFBBr solution in acetonitrile.
-
Seal the vial and heat at 70°C for 1 hour.[9]
-
-
Sample Analysis:
-
Cool the reaction mixture to room temperature.
-
The sample can be directly injected or may require a liquid-liquid extraction cleanup step.
-
Inject 1 µL of the final solution into the GC-MS system.
-
GC-MS Instrumental Parameters
The following table summarizes typical GC-MS parameters for the analysis of phosphonic acid derivatives. These parameters should be optimized for the specific instrument and application.
| Parameter | Setting | Reference |
| Gas Chromatograph | ||
| Injection Mode | Splitless | [1] |
| Injection Volume | 1 µL | [1] |
| Injector Temperature | 250°C | [1] |
| Column | CP-FFAP (for underivatized polar compounds) or a standard non-polar column (e.g., DB-5ms) for derivatized analytes. | [1][3] |
| Oven Temperature Program | Initial: 40°C, hold for 1 min; Ramp: 20°C/min to 320°C; Hold: 3 min at 320°C. | [1][2] |
| Carrier Gas | Helium | |
| Mass Spectrometer | ||
| Transfer Line Temperature | 320°C | [1] |
| Ion Source Temperature | 230°C (EI), 250°C (CI) | [1] |
| Ionization Mode | Electron Ionization (EI) or Chemical Ionization (CI) | [1] |
| Electron Energy | 70 eV (EI), 150 eV (CI) | [1] |
| Mass Scan Range | 40-500 u (EI), 80-600 u (CI) | [1] |
Data Presentation
The following tables present a summary of quantitative data and performance metrics for the analysis of phosphonic acids.
Table 1: Recovery of Alkylphosphonic Acids using IP-SPE and GC-MS
| Analyte | Recovery (%) | Minimum Detection Limit (ng/mL) | Reference |
| Methylphosphonic acid | > 95% | 10 | [7] |
| Ethylphosphonic acid | > 95% | 10 | [7] |
| Propylphosphonic acid | > 95% | 10 | [7] |
Table 2: Comparison of Derivatization Reagent Stability
| Derivative | Stability | Reference |
| Trimethylsilyl (TMS) | Degraded completely within 5-7 days. | [5] |
| Pentafluorobenzyl (PFB) | Less than 10% degradation after 6 months at 4°C and 40°C. | [5] |
Visualizations
Experimental Workflow for GC-MS Analysis of Phosphonic Acids
Caption: General experimental workflow for the GC-MS analysis of phosphonic acid derivatives.
Logical Relationship of Derivatization Choices
Caption: Decision tree for selecting a derivatization method for phosphonic acid analysis.
References
- 1. Application of Chemical Ionization in the Analysis of Ethylphosphonic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Gas chromatographic-mass spectrometric determination of alkylphosphonic acids from aqueous samples by ion-pair solid-phase extraction on activated charcoal and methylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Derivatizing Reagents for GC – The Buffers Strike Back [phenomenex.com]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for Phosphonate-Based Enzyme Inhibition Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phosphonates are a versatile class of organophosphorus compounds characterized by a stable carbon-phosphorus (C-P) bond. This structural feature makes them resistant to enzymatic and chemical hydrolysis, unlike their phosphate (B84403) ester counterparts.[1] Their ability to mimic the tetrahedral transition states of phosphate-involving enzymatic reactions or to act as isosteric analogues of phosphate substrates renders them potent and selective inhibitors of a wide range of enzymes.[2][3] This has led to their development as therapeutic agents, including antiviral drugs and antibiotics, as well as herbicides.[1][4] These application notes provide a detailed experimental protocol for conducting an enzyme inhibition assay using phosphonates, with a specific focus on the inhibition of serine proteases, a common target for this class of compounds.[5][6]
Principle of the Assay
The core principle of the enzyme inhibition assay is to quantify the reduction in the rate of an enzyme-catalyzed reaction in the presence of an inhibitor. For many enzymes, including serine proteases and acetylcholinesterase, this is often measured using a chromogenic or fluorogenic substrate that produces a detectable signal upon cleavage by the enzyme.[7][8] The rate of signal generation is inversely proportional to the inhibitory activity of the phosphonate (B1237965) compound. The potency of the inhibitor is typically expressed as the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.[1]
Signaling Pathway: Serine Protease Inhibition by Phosphonates
Phosphonates, particularly diaryl α-aminoalkylphosphonates, are potent mechanism-based inhibitors of serine proteases.[9][10] They function by forming a stable, covalent adduct with the catalytic serine residue in the enzyme's active site, effectively inactivating the enzyme.[11] This process mimics the tetrahedral intermediate formed during peptide bond hydrolysis.[3]
References
- 1. benchchem.com [benchchem.com]
- 2. Phosphonate Biosynthesis and Catabolism: A Treasure Trove of Unusual Enzymology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Phosphonate - Wikipedia [en.wikipedia.org]
- 5. Phosphinate esters as novel warheads for activity-based probes targeting serine proteases - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D1CB00117E [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Recent Developments in Peptidyl Diaryl Phoshonates as Inhibitors and Activity-Based Probes for Serine Proteases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Irreversible inhibition of serine proteases - design and in vivo activity of diaryl alpha-aminophosphonate derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Application of Phosphonates in Drug Delivery Systems: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phosphonates, characterized by a stable phosphorus-carbon (P-C) bond, are versatile moieties in the design of advanced drug delivery systems. Their unique physicochemical properties, including their high affinity for bone mineral and their ability to act as phosphate (B84403) mimics, have led to their widespread investigation and application in targeted therapies. This document provides detailed application notes and protocols for researchers and professionals in drug development, focusing on the synthesis, characterization, and evaluation of phosphonate-based drug delivery platforms. The information herein is intended to serve as a practical guide for the development of novel therapeutic strategies leveraging the unique attributes of phosphonates.
I. Bisphosphonate-Based Systems for Bone Targeting
Bisphosphonates (BPs) are a class of drugs that exhibit a remarkable affinity for hydroxyapatite (B223615) (HAp), the primary mineral component of bone. This inherent bone-seeking property makes them ideal targeting ligands for delivering therapeutic agents to the skeleton for the treatment of bone-related diseases such as osteoporosis, Paget's disease, and bone metastases.
Quantitative Data Summary
The following tables summarize key quantitative data for various bisphosphonate-based drug delivery systems.
Table 1: Binding Affinity of Clinically Used Bisphosphonates to Hydroxyapatite
| Bisphosphonate | Binding Affinity Rank Order (KL) | Peak Retention Time on HAp Column (min) |
| Zoledronate | 1 | 22.0 ± 0.3 |
| Alendronate | 2 | Not Reported |
| Ibandronate | 3 | Not Reported |
| Risedronate | 4 | 16.16 ± 0.44 |
| Etidronate | 5 | Not Reported |
| Clodronate | 6 | Not Reported |
Data compiled from studies on HAp crystal growth inhibition and chromatography.[1][2]
Table 2: In Vitro Cytotoxicity of Bisphosphonate-Drug Conjugates and Formulations
| Drug Delivery System | Cell Line | Drug | IC50 (µM) |
| Zoledronate | MDA-MB-231 (Breast Cancer) | Zoledronate | 15 |
| Zoledronate | MCF-7 (Breast Cancer) | Zoledronate | 20 |
| Zoledronate | Hs 578T (Breast Cancer) | Zoledronate | 3 |
| Pamidronate | MDA-MB-231 (Breast Cancer) | Pamidronate | 40 |
| Pamidronate | MCF-7 (Breast Cancer) | Pamidronate | 35 |
| Pamidronate | Hs 578T (Breast Cancer) | Pamidronate | 25 |
| Tetrakispivaloyloxymethyl 2-(thiazole-2-ylamino)ethylidene-1,1- bisphosphonate (Prodrug 7) | U937 (Human Lymphoma) | Bisphosphonate Prodrug | 0.26 |
| Parent Acid of Prodrug 7 | U937 (Human Lymphoma) | Bisphosphonate | 26 |
IC50 values represent the concentration of the drug required to inhibit cell growth by 50%.[3][4]
Table 3: In Vivo Biodistribution of Radiolabeled Bisphosphonates in Normal Mice (2 hours post-injection)
| Radiopharmaceutical | Blood (%ID/g) | Kidneys (%ID/g) | Liver (%ID/g) | Bone (%ID/g) |
| [99mTc]Tc-methylene bisphosphonate | 0.66 ± 0.13 | 1.72 ± 0.08 | Not Reported | 3.86 ± 0.12 |
| [99mTc]Tc-zoledronate | 0.60 ± 0.10 | 2.65 ± 0.12 | Not Reported | 4.19 ± 0.15 |
| [188Re]Re-pamidronate | 0.23 ± 0.05 | 1.54 ± 0.22 | Not Reported | 0.74 ± 0.20 |
%ID/g = percentage of injected dose per gram of tissue.[5]
Experimental Protocols
Protocol 1: Synthesis of a Bisphosphonate-Drug Conjugate (Exemplified by a Bortezomib Conjugate)
This protocol describes a general method for conjugating a bisphosphonate to a drug molecule containing a suitable functional group (e.g., an amine) via a linker.
Materials:
-
Bisphosphonate with a linker (e.g., containing a carboxylic acid)
-
Drug molecule (e.g., Bortezomib)
-
Coupling agents (e.g., EDC, NHS)
-
Anhydrous dimethylformamide (DMF)
-
Dialysis membrane (MWCO 1 kDa)
-
Lyophilizer
Procedure:
-
Dissolve the bisphosphonate-linker (1.2 equivalents) in anhydrous DMF.
-
Add EDC (1.5 equivalents) and NHS (1.5 equivalents) to the solution and stir for 30 minutes at room temperature to activate the carboxylic acid group.
-
Dissolve the drug molecule (1 equivalent) in anhydrous DMF.
-
Add the drug solution to the activated bisphosphonate-linker solution and stir the reaction mixture at room temperature for 24-48 hours under an inert atmosphere (e.g., nitrogen or argon).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Upon completion, quench the reaction by adding a small amount of water.
-
Purify the conjugate by dialysis against deionized water for 48 hours, changing the water every 6 hours.
-
Lyophilize the dialyzed solution to obtain the purified bisphosphonate-drug conjugate as a powder.
-
Characterize the conjugate using techniques such as 1H NMR, 31P NMR, mass spectrometry, and HPLC to confirm its structure and purity.
Protocol 2: Hydroxyapatite Binding Assay
This assay quantifies the affinity of bisphosphonate-containing molecules for bone mineral.
Materials:
-
Hydroxyapatite (HAp) powder
-
Bisphosphonate-containing compound (e.g., drug conjugate, nanoparticle)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Centrifuge
-
UV-Vis spectrophotometer or other suitable analytical instrument to quantify the compound of interest
Procedure:
-
Prepare a stock solution of the bisphosphonate-containing compound in PBS.
-
Add a known amount of HAp powder (e.g., 10 mg) to a series of tubes.
-
Add increasing concentrations of the bisphosphonate solution to the tubes.
-
Incubate the tubes at 37°C for a defined period (e.g., 24 hours) with gentle agitation to allow for binding equilibrium to be reached.
-
Centrifuge the tubes to pellet the HAp powder.
-
Carefully collect the supernatant and measure the concentration of the unbound bisphosphonate compound using a suitable analytical method (e.g., UV-Vis spectrophotometry if the compound has a chromophore).
-
Calculate the amount of bound compound by subtracting the amount of unbound compound from the initial amount added.
-
Plot the amount of bound compound per unit mass of HAp versus the equilibrium concentration of the unbound compound.
-
The binding affinity (e.g., Kd) can be determined by fitting the data to a suitable binding isotherm model (e.g., Langmuir or Freundlich).
Protocol 3: In Vitro Osteoclast Inhibition Assay
This assay evaluates the biological activity of bisphosphonate-based formulations by measuring their ability to inhibit osteoclast formation and function.
Materials:
-
Mouse bone marrow cells or RAW 264.7 macrophage cell line
-
Receptor activator of nuclear factor-κB ligand (RANKL)
-
Macrophage colony-stimulating factor (M-CSF)
-
Alpha-MEM medium supplemented with 10% FBS and antibiotics
-
Tartrate-resistant acid phosphatase (TRAP) staining kit
-
Bone resorption assay plates (e.g., coated with a calcium phosphate thin film)
-
Bisphosphonate formulation to be tested
Procedure:
-
Osteoclast Differentiation:
-
Plate bone marrow cells or RAW 264.7 cells in a 96-well plate.
-
Induce differentiation into osteoclasts by adding RANKL and M-CSF to the culture medium.
-
Add different concentrations of the bisphosphonate formulation to the wells.
-
Culture the cells for 5-7 days, replacing the medium every 2-3 days.
-
-
TRAP Staining:
-
After the culture period, fix the cells with 4% paraformaldehyde.
-
Stain for TRAP activity according to the manufacturer's instructions.
-
Count the number of TRAP-positive multinucleated (≥3 nuclei) cells under a microscope. A decrease in the number of these cells indicates inhibition of osteoclast differentiation.
-
-
Bone Resorption Assay:
-
Perform the osteoclast differentiation on bone resorption assay plates.
-
After the culture period, remove the cells (e.g., with a bleach solution).
-
Visualize the resorption pits on the plate surface.
-
Quantify the resorbed area using image analysis software. A decrease in the resorbed area indicates inhibition of osteoclast function.
-
Visualizations
Caption: Workflow for the synthesis and characterization of bisphosphonate-drug conjugates.
Caption: Signaling pathway showing the inhibition of farnesyl pyrophosphate synthase by N-BPs.
II. Phosphonate-Functionalized Nanoparticles
Incorporating phosphonate (B1237965) groups onto the surface of nanoparticles (e.g., liposomes, polymeric nanoparticles, iron oxide nanoparticles) can enhance their stability, drug loading capacity, and targeting capabilities, particularly for bone tissue.
Quantitative Data Summary
Table 4: Physicochemical Properties of Phosphonate-Functionalized Nanoparticles
| Nanoparticle Type | Core Material | Phosphonate Ligand | Particle Size (nm) | Zeta Potential (mV) | Drug Encapsulation Efficiency (%) |
| Liposomes | DPPC/Cholesterol | DSPE-PEG-Alendronate | ~120 | Not Reported | >90 (Doxorubicin) |
| Polymeric Nanoparticles | PLGA | PLGA-PEG-Alendronate | ~150 | -21.5 | ~70 (Paclitaxel) |
| Iron Oxide Nanoparticles | Fe3O4 | PEG-Phosphonate Linker | ~50 | Near-neutral | Not Applicable |
Data compiled from various studies on nanoparticle formulation and characterization.[6]
Table 5: In Vitro Drug Release from Phosphonate-Functionalized Nanoparticles
| Nanoparticle System | Drug | Release Conditions | Cumulative Release at 24h (%) | Cumulative Release at 72h (%) |
| Alendronate-coated liposomes | Doxorubicin | pH 7.4 PBS | ~20 | ~40 |
| Alendronate-coated liposomes | Doxorubicin | pH 5.5 PBS | ~45 | ~75 |
| PLGA-PEG-Alendronate nanoparticles | Paclitaxel | pH 7.4 PBS | ~30 | ~60 |
Representative data showing pH-sensitive and sustained release profiles.
Experimental Protocols
Protocol 4: Preparation of Phosphonate-Modified Liposomes
This protocol describes the preparation of liposomes with a phosphonate-functionalized lipid for active targeting.
Materials:
-
Dipalmitoylphosphatidylcholine (DPPC)
-
Cholesterol
-
DSPE-PEG-Alendronate (or other phosphonate-functionalized lipid)
-
Drug to be encapsulated (e.g., Doxorubicin)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Rotary evaporator
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
Procedure:
-
Dissolve DPPC, cholesterol, and DSPE-PEG-Alendronate in chloroform in a round-bottom flask at a desired molar ratio (e.g., 55:40:5).
-
Remove the chloroform using a rotary evaporator to form a thin lipid film on the wall of the flask.
-
Dry the lipid film under vacuum for at least 2 hours to remove any residual solvent.
-
Hydrate the lipid film with a solution of the drug in PBS by vortexing.
-
The resulting multilamellar vesicles (MLVs) are then subjected to several freeze-thaw cycles to increase encapsulation efficiency.
-
To obtain unilamellar vesicles of a defined size, extrude the liposome (B1194612) suspension multiple times (e.g., 11 times) through polycarbonate membranes with a specific pore size (e.g., 100 nm) using a mini-extruder.
-
Remove the unencapsulated drug by dialysis or size exclusion chromatography.
-
Characterize the liposomes for particle size and zeta potential using dynamic light scattering (DLS), and determine the drug encapsulation efficiency by lysing the liposomes with a detergent (e.g., Triton X-100) and quantifying the drug concentration.
Protocol 5: In Vitro Drug Release Study
This protocol outlines a method to determine the release kinetics of a drug from a phosphonate-based delivery system.
Materials:
-
Drug-loaded phosphonate formulation
-
Release medium (e.g., PBS at different pH values)
-
Dialysis tubing with an appropriate molecular weight cut-off (MWCO)
-
Shaking incubator or water bath
-
Analytical instrument for drug quantification (e.g., HPLC, UV-Vis spectrophotometer)
Procedure:
-
Place a known amount of the drug-loaded formulation into a dialysis bag.
-
Seal the dialysis bag and immerse it in a known volume of the release medium in a container.
-
Place the container in a shaking incubator or water bath maintained at 37°C.
-
At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.
-
Analyze the drug concentration in the collected aliquots using a validated analytical method.
-
Calculate the cumulative percentage of drug released at each time point.
-
Plot the cumulative percentage of drug released versus time to obtain the drug release profile.
-
The release kinetics can be further analyzed by fitting the data to various mathematical models (e.g., zero-order, first-order, Higuchi, Korsmeyer-Peppas).
Visualizations
Caption: Workflow for the preparation and characterization of phosphonate-modified liposomes.
III. Phosphonate-Containing Hydrogels for Controlled Release
Phosphonate moieties can be incorporated into hydrogel networks to enhance their mechanical properties, control their degradation, and modulate the release of encapsulated drugs. These hydrogels are promising for localized and sustained drug delivery.
Quantitative Data Summary
Table 6: Drug Release from Phosphonate-Containing Hydrogels
| Hydrogel System | Drug | Release Duration | Cumulative Release (%) | Release Mechanism |
| Chitosan-based thermosensitive hydrogel | Methotrexate (B535133) | 14 days | ~92 | Diffusion and degradation |
| Pamidronate-magnesium nanocomposite hydrogel | Dexamethasone | 28 days | ~80 | Diffusion and ion exchange |
Data from studies on injectable, thermosensitive, and nanocomposite hydrogels.[7][8]
Experimental Protocol
Protocol 6: Preparation of a Thermosensitive Phosphonate-Containing Hydrogel
This protocol describes the preparation of an injectable, thermosensitive hydrogel for the controlled release of a therapeutic agent.
Materials:
-
β-glycerophosphate (β-GP)
-
Drug to be encapsulated (e.g., Methotrexate)
-
Acetic acid solution (0.1 M)
-
Magnetic stirrer
-
Water bath
Procedure:
-
Dissolve chitosan in 0.1 M acetic acid solution with stirring until a clear solution is obtained.
-
Cool the chitosan solution to 4°C.
-
Separately, dissolve the drug and β-GP in deionized water and cool the solution to 4°C.
-
Slowly add the drug/β-GP solution dropwise to the chitosan solution under constant stirring at 4°C.
-
Continue stirring until a homogeneous solution is formed. The final solution should be a liquid at low temperatures.
-
To test the thermosensitive properties, warm a small aliquot of the hydrogel precursor solution to 37°C in a water bath. A transition from a sol to a gel state should be observed.
-
Characterize the hydrogel for its gelation time, rheological properties, and in vitro drug release profile.
Visualizations
Caption: Logical relationship of the formulation of a thermosensitive phosphonate-containing hydrogel.
Disclaimer: These protocols are intended as a general guide. Researchers should adapt and optimize the procedures based on their specific materials and experimental objectives. All work should be conducted in accordance with laboratory safety guidelines.
References
- 1. Novel insights into actions of bisphosphonates on bone: differences in interactions with hydroxyapatite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Differences between bisphosphonates in binding affinities for hydroxyapatite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bisphosphonates induce apoptosis in human breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Targeting Cancer Cells with a Bisphosphonate Prodrug - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rpe.kntu.ac.ir [rpe.kntu.ac.ir]
- 6. researchgate.net [researchgate.net]
- 7. Thermosensitive hydrogel for <i>in situ</i> -controlled methotrexate delivery [ouci.dntb.gov.ua]
- 8. IN VIVO BIODISTRIBUTION AND ACCUMULATION OF 89Zr IN MICE - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Use of Phosphonic Acids in the Development of Biosensors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phosphonic acids have emerged as highly effective molecules for the surface modification of a wide range of materials used in biosensor development, including metal oxides like silicon dioxide (SiO₂), titanium dioxide (TiO₂), and zinc oxide (ZnO). Their robust covalent bonding to these surfaces provides a stable platform for the subsequent immobilization of biorecognition elements such as enzymes, antibodies, and nucleic acids. This stability, particularly in aqueous environments, offers a significant advantage over other surface chemistries, such as silanization.[1][2] These application notes provide detailed protocols for the fabrication and characterization of phosphonic acid-based biosensors, along with quantitative performance data for various analytes.
Core Principles
The utility of phosphonic acids in biosensor development stems from the formation of strong, hydrolytically stable, self-assembled monolayers (SAMs) on oxide surfaces. The phosphonic acid headgroup readily condenses with surface hydroxyl groups, forming a dense and well-ordered monolayer. The terminal end of the phosphonic acid molecule can be functionalized with a variety of chemical groups (e.g., carboxyl, hydroxyl, amine) to facilitate the covalent attachment of biomolecules. This versatility allows for the development of a wide array of biosensors for diverse applications.
I. Electrochemical Biosensors Based on Phosphonic Acid Surface Modification
Electrochemical biosensors detect changes in electrical properties (e.g., current, potential, impedance) resulting from the interaction of an analyte with the biorecognition element. Phosphonic acid SAMs provide a stable and well-defined interface for these measurements.
Application Note 1: Fabrication of an Amperometric Enzyme Biosensor for Glucose Detection
This protocol outlines the construction of a glucose biosensor using glucose oxidase (GOD) immobilized on a phosphonic acid-functionalized gold electrode.
Experimental Protocol:
-
Substrate Preparation:
-
Begin with a clean gold electrode.
-
Electrochemically clean the electrode by cycling the potential in 0.5 M H₂SO₄.
-
Rinse thoroughly with deionized (DI) water and dry under a stream of nitrogen.
-
-
Phosphonic Acid SAM Formation (T-BAG Method): [3]
-
Prepare a 1 mM solution of 12-carboxydodecyl)phosphonic acid in dry tetrahydrofuran (B95107) (THF).
-
Suspend the cleaned gold electrode vertically in the phosphonic acid solution.
-
Allow the solvent to evaporate slowly over several hours at room temperature.
-
Heat the electrode in an oven at 120°C for 12-24 hours to form a covalent bond between the phosphonic acid and the gold oxide surface.
-
Rinse the electrode with ethanol (B145695) and DI water to remove any unbound molecules and dry under nitrogen.
-
-
Activation of Carboxyl Groups: [3]
-
Prepare a fresh solution of 0.4 M 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and 0.1 M N-hydroxysuccinimide (NHS) in DI water.[4]
-
Immerse the phosphonic acid-modified electrode in the EDC/NHS solution for 45 minutes at room temperature to activate the terminal carboxyl groups.
-
Rinse the electrode with DI water and dry under nitrogen.
-
-
Immobilization of Glucose Oxidase (GOD):
-
Prepare a solution of glucose oxidase (10 mg/mL) in phosphate-buffered saline (PBS, pH 7.4).
-
Pipette a small volume (e.g., 10 µL) of the GOD solution onto the activated electrode surface.
-
Incubate in a humid chamber for 2-4 hours at room temperature, or overnight at 4°C.
-
Rinse the electrode gently with PBS to remove any non-covalently bound enzyme.
-
Store the biosensor at 4°C in PBS when not in use.
-
-
Analyte Detection (Amperometry):
-
Perform amperometric measurements in a three-electrode electrochemical cell containing PBS (pH 7.4).
-
Apply a constant potential (e.g., +0.6 V vs. Ag/AgCl).
-
After a stable baseline current is achieved, inject known concentrations of glucose into the cell.
-
The oxidation of glucose by GOD produces hydrogen peroxide, which is then electrochemically oxidized at the electrode surface, generating a current proportional to the glucose concentration.
-
Signaling Pathway and Experimental Workflow:
Figure 1. Workflow for the fabrication and operation of an amperometric glucose biosensor.
Quantitative Data for Electrochemical Biosensors:
| Analyte | Bioreceptor | Phosphonic Acid Linker | Detection Limit | Linear Range | Reference |
| Protein Kinase A | Peptide Substrate | - (Phos-tag based) | 0.15 unit/mL | 0.5 - 25 unit/mL | [5] |
| Dopamine (B1211576) | - (Direct detection) | 3-mercaptopropylphosphonic acid | Not specified | Not specified | [1] |
| microRNA-21 | ssDNA probe | - (Phosphoramidate) | 1.0 x 10⁻⁸ M | 1.0 x 10⁻⁸ - 5.0 x 10⁻⁷ M | [6] |
| Protein Kinase A | Peptide Substrate | - (Phos-tag based) | 0.014 unit/mL | Not specified | [7] |
II. Optical Biosensors Based on Phosphonic Acid Surface Modification
Optical biosensors measure changes in optical properties, such as absorbance, fluorescence, or refractive index, upon analyte binding. Phosphonic acid SAMs provide a transparent and stable surface for these measurements.
Application Note 2: Fabrication of a Surface Plasmon Resonance (SPR) Immunosensor for Protein Detection
This protocol describes the construction of an SPR biosensor for the label-free detection of a target protein using a specific antibody immobilized on a phosphonic acid-functionalized gold-coated sensor chip.
Experimental Protocol:
-
Sensor Chip Preparation:
-
Use a gold-coated SPR sensor chip.
-
Clean the chip with piranha solution (a mixture of sulfuric acid and hydrogen peroxide) with extreme caution, followed by thorough rinsing with DI water and drying with nitrogen.
-
-
Phosphonic Acid SAM Formation:
-
Prepare a 1 mM solution of 11-hydroxyundecyl)phosphonic acid in dry THF.
-
Immerse the cleaned sensor chip in the solution and follow the T-BAG method as described in the electrochemical biosensor protocol.
-
-
Surface Activation: [3]
-
Prepare a 0.3 M solution of 1,1'-carbonyldiimidazole (B1668759) (CDI) in dry dioxane.
-
Immerse the hydroxyl-terminated phosphonic acid-modified chip in the CDI solution for 12-15 hours at room temperature.
-
Rinse the chip with dry dioxane and dry under a stream of nitrogen.
-
-
Antibody Immobilization:
-
Prepare a solution of the specific antibody (e.g., 50 µg/mL) in PBS (pH 7.4).
-
Inject the antibody solution over the activated sensor surface in the SPR instrument until a stable baseline is achieved, indicating successful immobilization.
-
Inject a blocking agent, such as bovine serum albumin (BSA) or ethanolamine, to block any remaining active sites and minimize non-specific binding.
-
-
Analyte Detection (SPR):
-
Inject a solution of the target protein in PBS over the sensor surface at various concentrations.
-
The binding of the protein to the immobilized antibody causes a change in the refractive index at the sensor surface, which is detected as a shift in the SPR angle.
-
The magnitude of the shift is proportional to the concentration of the bound analyte.
-
Regenerate the sensor surface by injecting a low pH solution (e.g., glycine-HCl, pH 2.5) to dissociate the antibody-antigen complex, allowing for multiple measurement cycles.
-
Logical Relationship for SPR Detection:
Figure 2. Logical flow of SPR-based protein detection using a phosphonic acid-functionalized surface.
Application Note 3: Development of a Fluorescent Biosensor for Nucleic Acid Detection
This protocol details the creation of a fluorescent biosensor for the detection of a specific DNA sequence using a phosphonic acid-modified surface and a fluorescently labeled complementary probe.
Experimental Protocol:
-
Substrate Preparation:
-
Use a glass or silica-based substrate.
-
Clean the substrate thoroughly with a suitable cleaning procedure (e.g., sonication in detergent, DI water, and ethanol).
-
-
Phosphonic Acid SAM Formation:
-
Prepare a 1 mM solution of an amine-terminated phosphonic acid (e.g., 11-aminoundecylphosphonic acid) in an appropriate solvent.
-
Immerse the cleaned substrate in the solution and follow the T-BAG method.
-
-
DNA Probe Immobilization:
-
Synthesize or purchase a single-stranded DNA (ssDNA) probe complementary to the target sequence, modified with a terminal carboxyl group.
-
Activate the carboxyl group of the ssDNA probe using EDC/NHS chemistry as described in the electrochemical biosensor protocol.
-
Incubate the amine-terminated phosphonic acid-modified substrate with the activated ssDNA probe to form a stable amide bond.
-
Rinse the substrate to remove any unbound probes.
-
-
Hybridization and Detection:
-
Prepare solutions of the fluorescently labeled target DNA sequence at various concentrations in a hybridization buffer.
-
Incubate the probe-immobilized substrate with the target DNA solution to allow for hybridization.
-
Wash the substrate to remove any non-hybridized target DNA.
-
Measure the fluorescence intensity of the surface using a fluorescence microscope or plate reader. The intensity of the fluorescence is proportional to the amount of hybridized target DNA.
-
Signaling Pathway for Fluorescent DNA Detection:
Figure 3. Signaling pathway for a fluorescent DNA biosensor.
Quantitative Data for Optical Biosensors:
| Analyte | Bioreceptor | Phosphonic Acid Linker | Detection Limit | Linear Range | Reference |
| Mercury (II) ions | - (Direct detection) | Vinyl phosphonic acid | 1.3 x 10⁻⁸ mol L⁻¹ | 2.5 x 10⁻⁸ - 2.5 x 10⁻⁷ mol L⁻¹ | [8] |
| Chlorpyrifos | Acetylcholinesterase | - (via Carbon Dots) | 0.14 ppb | 2.5 ppb - 0.1 ppm | [9] |
III. Stability and Reusability
A key advantage of using phosphonic acids for biosensor fabrication is the enhanced stability of the resulting surface chemistry. Studies have shown that alkylphosphonic acid monolayers on stainless steel are stable for up to 30 days in acidic, neutral, and physiological solutions.[2] This robustness allows for the potential regeneration and reuse of the biosensor, which is particularly advantageous for applications like SPR where multiple binding and dissociation cycles are performed. The regeneration of the sensor surface is typically achieved by using a low pH buffer to disrupt the biomolecular interaction without damaging the underlying phosphonic acid SAM.
Conclusion
Phosphonic acids provide a versatile and robust platform for the development of a wide range of biosensors. Their ability to form stable, well-ordered self-assembled monolayers on various oxide surfaces enables the reliable immobilization of biorecognition elements. The detailed protocols and quantitative data presented in these application notes serve as a valuable resource for researchers and professionals in the field of biosensor development and drug discovery, facilitating the creation of sensitive and stable analytical devices.
References
- 1. The effect of the surface coverage of the phosphonic acid terminated self-assembled monolayers on the electrochemical behavior of dopamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure and Long-Term Stability of Alkylphosphonic Acid Monolayers on SS316L Stainless Steel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phosphonic Acid Monolayers for Binding of Bioactive Molecules to Titanium Surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 4. カルボジイミド架橋剤の化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 5. A sensitive electrochemical biosensor for detection of protein kinase A activity and inhibitors based on Phos-tag and enzymatic signal amplification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Electrochemical DNA Biosensor Based on Immobilization of a Non-Modified ssDNA Using Phosphoramidate-Bonding Strategy and Pencil Graphite Electrode Modified with AuNPs/CB and Self-Assembled Cysteamine Monolayer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Electrochemical biosensor for protein kinase A activity assay based on gold nanoparticles-carbon nanospheres, phos-tag-biotin and β-galactosidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Highly Sensitive Fluorescent Biosensor Based on Acetylcholinesterase and Carbon Dots–Graphene Oxide Quenching Test for Analytical and Commercial Organophosphate Pesticide Detection [frontiersin.org]
Application Notes and Protocols for Organophosphorus Flame Retardants
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of organophosphorus compounds as flame retardants, detailing their mechanisms of action, application protocols, and performance data. The information is intended to guide researchers and professionals in the selection and utilization of these compounds for enhancing the fire safety of various materials.
Introduction to Organophosphorus Flame Retardants (OPFRs)
Organophosphorus flame retardants (OPFRs) are a diverse class of chemicals widely used to reduce the flammability of polymeric materials such as plastics, textiles, and resins.[1] They have gained prominence as alternatives to halogenated flame retardants due to environmental and health concerns associated with the latter.[2] OPFRs can be broadly categorized into phosphates, phosphonates, phosphinates, and phosphine (B1218219) oxides, each with distinct properties and mechanisms of action.[3]
OPFRs can be incorporated into materials as additives (physically mixed) or as reactive components (chemically bonded to the polymer backbone).[4] Their flame retardant effect is exerted through two primary mechanisms: condensed-phase action and gas-phase action.[5]
-
Condensed-Phase Mechanism: In the solid state, upon heating, the OPFR decomposes to form phosphoric acid. This acid promotes the dehydration of the polymer, leading to the formation of a protective char layer. This char acts as an insulating barrier, shielding the underlying material from heat and oxygen and reducing the release of flammable volatiles.[2][6]
-
Gas-Phase Mechanism: In the gas phase, the thermal decomposition of the OPFR releases phosphorus-containing radicals (e.g., PO•). These radicals act as scavengers, interfering with the high-energy H• and OH• radicals that propagate the combustion chain reaction in the flame, thus quenching the fire.[5]
Data Presentation: Performance of Organophosphorus Flame Retardants
The effectiveness of OPFRs is evaluated using various standard flammability tests. The following tables summarize quantitative data for different OPFRs in several polymer matrices.
Table 1: Limiting Oxygen Index (LOI) and UL-94 Ratings of Various OPFRs
| Polymer Matrix | Flame Retardant | Loading (wt%) | LOI (%) | UL-94 Rating | Reference |
| Epoxy Resin | Bis(2,6-dimethyphenyl) phenylphosphonate (B1237145) (BDMPP) | 14 | 33.8 | V-0 | [7] |
| Epoxy Resin | Diphenylphosphine oxide (DPO) derivative (P-content 0.9%) | - | 30.5 | V-0 | [8] |
| Epoxy Resin | Ammonium Polyphosphate (APP) / Zinc Borate (ZnB) / Zirconium Oxide (ZrO2) | 10 / 5 / 2 | 29.1 | V-0 | [9] |
| Polyamide 66 (PA66) | Red Phosphorus | - | - | V-0 | [10] |
| Polypropylene (PP) | Spiro/caged bicyclic phosphate (B84403) (SBCPO) / Melamine (MA) (4:1) | 30 | 31.6 | V-0 | [11] |
| Polycarbonate/ABS | Triphenyl Phosphate (TPP) | - | - | V-0 | [12] |
| Polycarbonate/ABS | Resorcinol (B1680541) bis(diphenyl phosphate) (RDP) | - | - | V-0 | [12] |
| Polycarbonate/ABS | Bisphenol A bis(diphenyl phosphate) (BDP) | - | - | V-0 | [12] |
Table 2: Cone Calorimetry Data for Epoxy Resins with OPFRs
| Sample | TTI (s) | p-HRR (kW/m²) | THR (MJ/m²) | Char Yield (%) | Reference |
| Neat Epoxy | 112 | 893.2 | - | - | [9] |
| EP/APP/ZnB/ZrO2 | - | 511.2 (42.8% reduction) | - | 25.8 (at 600°C) | [9] |
| Neat Epoxy | 58 | - | - | 19.3 (at 700°C) | [7] |
| EP/4% TAD/1% Zn-PDH | 45 | 551 | 100.9 | 24.5 (at 700°C) | [7] |
| Neat Epoxy | 63 | - | - | - | [13] |
| EP/40% PPBDO/60% PDA | 51 | 487 | 69.8 | - | [13] |
TTI: Time to Ignition; p-HRR: Peak Heat Release Rate; THR: Total Heat Release.
Experimental Protocols
This section provides detailed methodologies for the synthesis of representative OPFRs, their application to substrates, and standard flammability testing.
Synthesis of Organophosphorus Flame Retardants
Protocol 1: Synthesis of Triphenyl Phosphate (TPP)
This protocol describes the synthesis of TPP from phosphorus oxychloride and phenol (B47542).[14]
Materials:
-
Phenol
-
Phosphorus oxychloride (POCl₃)
-
Benzene (B151609) (or other suitable organic solvent)
-
Aluminum powder (catalyst)
-
Apparatus for heating, stirring, distillation, and recrystallization
Procedure:
-
Dissolve 9.4g (0.1 mol) of phenol in 9.4g of benzene in a reaction flask at 20°C.
-
While stirring, slowly add phosphorus oxychloride (0.1 mol) dropwise to the solution.
-
Add a catalytic amount of aluminum powder (0.001 mol).
-
Heat the mixture to 50°C and maintain this temperature for 1 hour under constant stirring.
-
After the reaction, cool the mixture to room temperature.
-
Wash the crude product with an acidic solution, followed by an alkaline solution.
-
React the product with methanol at 30°C for 10 minutes.
-
Wash the product three times with water.
-
Separate the water layer and distill the organic layer to remove the solvent.
-
Recrystallize the solid residue three times to obtain pure triphenyl phosphate.
Protocol 2: Synthesis of Diethyl Phosphonate (B1237965)
This protocol follows the Michaelis-Arbuzov reaction to synthesize a phosphonate ester.[1]
Materials:
-
Triethyl phosphite (B83602)
-
4-Nitrobenzyl bromide
-
Anhydrous Toluene (optional)
-
Round-bottom flask, condenser, heating mantle, thermometer
-
Vacuum distillation apparatus
Procedure:
-
Place triethyl phosphite in a round-bottom flask equipped with a condenser and a dropping funnel.
-
Slowly add 4-nitrobenzyl bromide to the triethyl phosphite while stirring. An exothermic reaction will occur.
-
After the initial reaction subsides, heat the mixture to 120-150°C.
-
Maintain the temperature and continue stirring for 4-6 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Purify the product by vacuum distillation to remove any unreacted starting materials and byproducts, yielding diethyl (4-nitrobenzyl)phosphonate.
Application of OPFRs to Substrates
Protocol 3: Melt Blending of OPFRs into Polypropylene (PP)
This protocol describes the incorporation of an OPFR into a thermoplastic polymer using a twin-screw extruder.[15]
Materials and Equipment:
-
Polypropylene (PP) pellets
-
Organophosphorus flame retardant powder
-
Twin-screw extruder
-
Injection molding machine (for preparing test specimens)
Procedure:
-
Dry the PP pellets and the OPFR powder in an oven to remove any moisture.
-
Pre-mix the PP pellets and the desired weight percentage of the OPFR in a plastic bag by shaking.
-
Set the temperature profile of the twin-screw extruder. For PP, a typical profile might range from 180°C to 210°C from the hopper to the die.
-
Set the screw speed (e.g., 100 rpm).
-
Feed the pre-mixed PP and OPFR into the extruder hopper.
-
The molten blend is extruded through the die into strands.
-
Cool the strands in a water bath and then pelletize them.
-
Dry the flame-retardant PP pellets.
-
Use an injection molding machine to prepare specimens of the required dimensions for flammability testing.
Protocol 4: Impregnation of Polyester (B1180765) Fabric with an OPFR
This protocol details the "Pad-Dry-Cure" method for applying a water-based OPFR emulsion to a textile fabric.[16]
Materials and Equipment:
-
Polyester fabric
-
Aqueous OPFR emulsion
-
Padding machine with rollers
-
Drying and curing oven
Procedure:
-
Prepare the flame retardant solution by diluting the OPFR emulsion to the desired concentration with water.
-
Immerse the polyester fabric in the flame retardant solution. The immersion time will depend on the fabric's thickness and density to ensure full penetration.
-
Pass the saturated fabric through the padding rollers to squeeze out excess liquid and achieve a specific wet pick-up percentage.
-
Dry the treated fabric in an oven at a temperature of 100-120°C.
-
Cure the dried fabric at a higher temperature (e.g., 150-180°C) for a few minutes. The curing step fixes the flame retardant to the fabric fibers.
-
After curing, the fabric may be rinsed to remove any unreacted chemicals and then dried.
Flammability Testing Protocols
Protocol 5: UL-94 Vertical Burn Test
This test assesses the self-extinguishing properties of a material after ignition.
Equipment:
-
Test chamber
-
Bunsen burner with a supply of methane (B114726) gas
-
Specimen holder to clamp the sample vertically
-
Timer
-
Cotton balls
Procedure:
-
Condition the test specimens (typically 125 mm x 13 mm x desired thickness) at 23°C and 50% relative humidity for at least 48 hours.
-
Clamp a specimen in the holder in a vertical position.
-
Place a layer of dry cotton balls 300 mm below the specimen.
-
Adjust the Bunsen burner to produce a 20 mm blue flame.
-
Apply the flame to the bottom edge of the specimen for 10 seconds and then remove it.
-
Record the after-flame time (t1).
-
As soon as the flaming stops, immediately re-apply the flame for another 10 seconds.
-
Remove the flame and record the second after-flame time (t2) and the after-glow time (t3).
-
Note if any dripping particles ignite the cotton below.
-
Repeat the test on a total of five specimens.
-
Classify the material as V-0, V-1, or V-2 based on the criteria in the UL-94 standard.
Protocol 6: Limiting Oxygen Index (LOI) Test (ASTM D2863)
This test determines the minimum concentration of oxygen in an oxygen/nitrogen mixture that is required to support the combustion of a material.
Equipment:
-
Heat-resistant glass chimney
-
Specimen holder
-
Gas flow meters for oxygen and nitrogen
-
Ignition source
Procedure:
-
Place the test specimen (typically a bar of 80-150 mm long, 10 mm wide, and 4 mm thick) vertically in the holder inside the glass chimney.
-
Introduce a mixture of oxygen and nitrogen into the bottom of the chimney at a controlled flow rate.
-
Ignite the top edge of the specimen with the ignition source.
-
Observe the burning behavior. The test is considered positive if the flame propagates for a specified distance or burns for a specified time.
-
Adjust the oxygen concentration in the gas mixture and repeat the test with a new specimen.
-
Determine the minimum oxygen concentration, expressed as a volume percentage, at which the material just supports combustion. This value is the Limiting Oxygen Index.
Visualization of Mechanisms and Workflows
Diagram 1: General Mechanism of Organophosphorus Flame Retardants
Caption: Dual-action mechanism of organophosphorus flame retardants.
Diagram 2: Experimental Workflow for Evaluating an OPFR in a Polymer
Caption: Workflow for OPFR synthesis, application, and evaluation.
References
- 1. benchchem.com [benchchem.com]
- 2. aaqr.org [aaqr.org]
- 3. Frontiers | The development and application of contemporary phosphorus flame retardants: a review [frontiersin.org]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. Spatiotemporal Distribution and Analysis of Organophosphate Flame Retardants in the Environmental Systems: A Review [mdpi.com]
- 7. Study on Flame Retardancy Behavior of Epoxy Resin with Phosphaphenanthrene Triazine Compound and Organic Zinc Complexes Based on Phosphonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Bot Verification [rasayanjournal.co.in]
- 10. etd.lib.metu.edu.tr [etd.lib.metu.edu.tr]
- 11. researchgate.net [researchgate.net]
- 12. Flame retardancy mechanisms of triphenyl phosphate, resorcinol bis(diphenyl phosphate) and bisphenol A bis(diphenyl phosphate) in polycarbonate/acrylonitrile–butadiene–styrene blends | Semantic Scholar [semanticscholar.org]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. researchgate.net [researchgate.net]
- 15. Green Flame-Retardant Blend Used to Improve the Antiflame Properties of Polypropylene - PMC [pmc.ncbi.nlm.nih.gov]
- 16. styledfabrics.com [styledfabrics.com]
Troubleshooting & Optimization
Technical Support Center: Purification of (4-Phenylphenoxy)phosphonic Acid
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of crude (4-Phenylphenoxy)phosphonic acid.
Frequently Asked Questions (FAQs)
Q1: Why is this compound difficult to purify?
Phosphonic acids, in general, are challenging to purify due to their high polarity and ability to form strong hydrogen bonds.[1] This often results in products that are sticky, hygroscopic (water-absorbing) oils or amorphous solids that are difficult to crystallize.[2][3] The purification difficulties are compounded by their tendency to retain residual solvents and water.[2]
Q2: What are the likely impurities in my crude this compound?
Common impurities depend on the synthetic route. Key impurities may include:
-
Unreacted Starting Materials: Such as the corresponding phosphonate (B1237965) ester if the synthesis involves hydrolysis.[1][3]
-
By-products: From side reactions occurring during the synthesis.
-
Residual Solvents: Solvents used in the reaction or initial workup can be difficult to remove.[2]
-
Water: Due to the hygroscopic nature of phosphonic acids.[2][3]
-
Inorganic Salts: If the synthesis or workup involves acids or bases (e.g., HCl, NaOH).
Q3: Is it better to purify the phosphonic acid precursor?
Yes, in many cases, it is significantly easier to purify the precursor, such as the dialkyl phosphonate ester.[1] These esters are less polar and can be readily purified by standard silica (B1680970) gel chromatography. Subsequent hydrolysis, for example using bromotrimethylsilane (B50905) (TMSBr) followed by methanolysis (McKenna's method) or concentrated HCl, can yield the final phosphonic acid with high purity, often requiring only the removal of volatile reagents.[1][2]
Q4: My final product is a sticky oil. How can I get a solid or crystalline material?
This is a very common issue with phosphonic acids.[2][3] Here are several strategies to try:
-
Salt Formation: Converting the phosphonic acid to a salt with an organic amine (like dicyclohexylamine (B1670486) or triethylamine) or a base (like sodium hydroxide) can dramatically improve its crystallinity and reduce hygroscopicity.[2] The salt can often be easily crystallized and then, if needed, converted back to the free acid.
-
Lyophilization (Freeze-Drying): Freeze-drying from a solvent like t-butanol or water can produce a more manageable fluffy, amorphous powder by effectively removing residual solvents.[2]
-
Recrystallization from a Mixed-Solvent System: Using a binary solvent system (a "good" solvent in which the compound is soluble, and a "poor" solvent in which it is not) is often effective.[3]
-
Thorough Drying: Ensure the product is dried under a high vacuum, sometimes with gentle heating, to remove all residual solvents which contribute to the sticky texture.[3]
Troubleshooting Guide
This section addresses specific problems you may encounter during purification.
Issue 1: Recrystallization Fails or "Oils Out"
| Problem | Potential Cause | Suggested Solution |
| No crystals form upon cooling. | The solution is not supersaturated (too much solvent was used). | 1. Concentrate the solution by carefully evaporating some of the solvent.[3]2. Add a seed crystal to induce crystallization.[3]3. Scratch the inside of the flask with a glass rod at the solvent line.[3]4. Cool the solution to a lower temperature (e.g., 0 °C or -20 °C).[3] |
| Product "oils out" instead of crystallizing. | The compound's melting point is lower than the temperature of crystallization, or high impurity levels are present. | 1. Use a larger volume of the "good" solvent to keep the compound dissolved at a lower temperature during cooling.[3]2. Switch to a different solvent system with a lower boiling point.3. Consider a preliminary purification step (e.g., activated charcoal treatment) to remove impurities that may be suppressing the melting point.[3] |
| Product remains sticky or gooey after filtration. | Residual solvent is trapped, or the compound is highly hygroscopic. | 1. Wash the filtered solid with a small amount of cold "poor" solvent to remove residual mother liquor.[3]2. Dry the solid thoroughly under a high vacuum.[3]3. Store the product in a desiccator over a potent drying agent like phosphorus pentoxide (P₄O₁₀).[3] |
Issue 2: Column Chromatography Gives Poor Results
| Problem | Potential Cause | Suggested Solution |
| Product streaks badly or does not move from the origin (silica gel). | The phosphonic acid is highly polar and binds irreversibly to the silica stationary phase. | 1. Switch to a more polar eluent system (e.g., a mixture of Chloroform/Methanol/Water).[1]2. Consider using reverse-phase (C18) chromatography.[1]3. Use strong anion-exchange chromatography, eluting with a formic acid or salt gradient.[2] |
| Poor separation from polar impurities. | The chosen eluent system is not selective enough. | 1. Optimize the solvent gradient; a shallower gradient often improves resolution.[3]2. For anion-exchange, try a pH gradient for elution instead of a salt gradient.[3] |
| Low recovery of the product. | The product is irreversibly adsorbed onto the column matrix. | 1. Use a stronger eluent (higher salt concentration or more extreme pH, if the compound is stable).[3]2. If using silica, adding a small amount of acid (e.g., acetic acid or formic acid) to the mobile phase can sometimes help, but may not be suitable for all compounds. |
Data Summary
Table 1: General Properties of Aryl Phosphonic Acids
| Property | Typical Value | Significance |
| pKa₁ | ~1.1 - 2.3 | The first acidic proton is strongly acidic.[1] |
| pKa₂ | ~5.3 - 7.2 | The second acidic proton is moderately acidic.[1] |
Note: The exact pKa values for this compound will depend on its specific electronic properties.
Table 2: Suggested Purification Techniques & Conditions
| Technique | Solvent/Eluent System | Comments |
| Recrystallization | Acetone (B3395972)/Water[2] | A good starting point for polar compounds. |
| Acetonitrile/Water[2] | Another effective mixed-solvent system. | |
| Ethanol (B145695)/Water or Isopropanol/Water[2] | Dissolve in a minimal amount of water, then add cold alcohol.[2] | |
| Silica Gel Chromatography | Highly polar eluents required, e.g., CHCl₃/MeOH/H₂O (5:4:1 v/v/v). | Often leads to streaking and poor recovery. Generally not the preferred method unless the precursor ester is purified.[1] |
| Reverse-Phase HPLC (C18) | Acetonitrile/Water or Methanol/Water with a buffer (e.g., ammonium (B1175870) formate). | A viable alternative to normal-phase chromatography for polar compounds.[1][4] |
| Anion-Exchange Chromatography | Elution with an aqueous formic acid gradient or a salt (e.g., NaCl) gradient. | Effective for highly acidic compounds like phosphonic acids.[2] |
Experimental Protocols
Protocol 1: Recrystallization from a Mixed-Solvent System (e.g., Acetone/Water)
-
Dissolution: In a flask, dissolve the crude this compound in the minimum amount of hot water (the "good" solvent).
-
Addition of Anti-Solvent: While the solution is warm and stirring, slowly add acetone (the "poor" solvent or anti-solvent) dropwise until the solution becomes persistently cloudy (turbid).
-
Clarification: Add a few drops of hot water to redissolve the precipitate and obtain a clear solution.
-
Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. If no crystals form, place the flask in an ice bath or a refrigerator.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the collected crystals with a small amount of cold acetone to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under a high vacuum to constant weight.
Protocol 2: Purification via Dicyclohexylamine Salt Formation
-
Dissolution: Dissolve the crude this compound in a suitable solvent like ethanol or acetone.
-
Salt Formation: Slowly add one equivalent of dicyclohexylamine with stirring. A precipitate of the dicyclohexylammonium (B1228976) salt should form.
-
Isolation & Recrystallization: Filter the salt and recrystallize it from a suitable solvent system (e.g., ethanol/ether) to achieve high purity.
-
Liberation of Free Acid (Optional): To recover the free phosphonic acid, the purified salt can be dissolved in water and passed through a strong acid ion-exchange resin. Alternatively, acidification with a strong acid followed by extraction into an organic solvent can be performed, though this may re-introduce impurities.
Visual Workflows
Caption: General purification workflow for crude this compound.
Caption: Decision tree for troubleshooting a non-solid phosphonic acid product.
References
Technical Support Center: (4-Phenylphenoxy)phosphonic Acid Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of (4-Phenylphenoxy)phosphonic acid.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A common and effective method is a two-step process. The first step is the formation of a dialkyl (4-phenylphenoxy)phosphonate, typically via a palladium-catalyzed Hirao cross-coupling reaction. The second step involves the acidic hydrolysis of the phosphonate (B1237965) ester to yield the final phosphonic acid.
Q2: Why is my final this compound product a sticky oil instead of a solid?
Phosphonic acids are known for their high polarity and tendency to form strong hydrogen bonds, which can make them difficult to crystallize. The presence of residual solvents or minor impurities can exacerbate this issue. Lyophilization or conversion to a salt, such as the sodium or dicyclohexylammonium (B1228976) salt, may facilitate solidification.
Q3: Can I purify the final phosphonic acid using standard silica (B1680970) gel chromatography?
Purification of highly polar phosphonic acids like this compound on standard silica gel is generally challenging and often results in poor separation and recovery. A more effective strategy is to purify the less polar intermediate, diethyl (4-phenylphenoxy)phosphonate, by silica gel chromatography before the final hydrolysis step. For the final product, techniques like reverse-phase chromatography or ion-exchange chromatography are more suitable.[1]
Q4: What are the typical spectral characteristics I should expect for this compound?
In ¹H NMR, you should expect signals corresponding to the aromatic protons of the biphenyl (B1667301) ether moiety. The ³¹P NMR spectrum should show a characteristic singlet for the phosphonic acid group, typically in the range of 10-20 ppm.
Q5: Are there alternative methods to acidic hydrolysis for dealkylating the phosphonate ester?
Yes, the McKenna reaction, which uses bromotrimethylsilane (B50905) (TMSBr) followed by methanolysis, is a widely used and often milder alternative to strong acid hydrolysis.[1] This method can be advantageous for substrates sensitive to harsh acidic conditions.
Synthesis Workflow
Caption: Synthetic workflow for this compound.
Troubleshooting Guides
Issue 1: Low or No Conversion in Hirao Coupling (Step 1)
Symptom: TLC or GC-MS analysis shows a large amount of unreacted 4-bromophenoxybenzene.
| Possible Cause | Troubleshooting Steps |
| Inactive Catalyst | Ensure the palladium catalyst and phosphine (B1218219) ligand are not degraded. Use fresh reagents. If using a Pd(II) precursor, ensure conditions are suitable for in-situ reduction to Pd(0). |
| Insufficient Base | The base is crucial for the reaction. Ensure an adequate amount of a suitable base (e.g., triethylamine (B128534), DBU) is used and that it is not wet. |
| Low Reaction Temperature | Hirao couplings often require elevated temperatures (e.g., >100 °C). Ensure the reaction reaches and maintains the target temperature. |
| Poor Reagent Quality | Use anhydrous, high-purity diethyl phosphite and solvent. The presence of water can negatively impact the catalytic cycle. |
Issue 2: Incomplete Hydrolysis of Phosphonate Ester (Step 2)
Symptom: ³¹P NMR of the crude product shows multiple peaks: the desired phosphonic acid, a monoester intermediate, and unreacted diethyl phosphonate.
| Possible Cause | Troubleshooting Steps |
| Insufficient Acid | Use a sufficient excess of concentrated acid (e.g., 6-12 M HCl). |
| Inadequate Reaction Time | The hydrolysis of aryl phosphonates can be slow. Increase the reflux time and monitor the reaction's progress by TLC or NMR until the starting material is consumed. |
| Low Reflux Temperature | Ensure the reaction mixture is vigorously refluxing to provide sufficient energy for the hydrolysis. |
Troubleshooting Decision Tree
Caption: Troubleshooting decision tree for synthesis issues.
Summary of Potential Impurities
The following table summarizes common impurities identified by HPLC analysis of a typical crude reaction mixture after the hydrolysis step.
| Impurity | Typical Retention Time (min) | Likely Origin | Identification Method |
| This compound | 5.2 | Product | LC-MS, ¹H/³¹P NMR |
| Diethyl (4-phenylphenoxy)phosphonate | 15.8 | Unreacted starting material (Step 2) | LC-MS, ³¹P NMR |
| Monoethyl (4-phenylphenoxy)phosphonate | 8.1 | Incomplete hydrolysis intermediate | LC-MS, ³¹P NMR |
| 4-Bromophenoxybenzene | 18.5 | Unreacted starting material (Step 1) | GC-MS |
| Phosphoric Acid | 2.5 | Potential side-product | Ion Chromatography |
Experimental Protocols
Protocol 1: Synthesis of Diethyl (4-phenylphenoxy)phosphonate (Hirao Coupling)
-
To an oven-dried Schlenk flask, add 4-bromophenoxybenzene (1.0 eq), palladium(II) acetate (B1210297) (0.02 eq), and a suitable phosphine ligand (e.g., Xantphos, 0.04 eq).
-
Evacuate and backfill the flask with an inert atmosphere (Argon or Nitrogen) three times.
-
Add anhydrous toluene (B28343) via syringe, followed by diethyl phosphite (1.5 eq) and triethylamine (2.0 eq).
-
Heat the reaction mixture to 110 °C and stir for 12-24 hours, monitoring the reaction by TLC or GC-MS.
-
After completion, cool the mixture to room temperature and filter through a pad of celite to remove the palladium catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the resulting crude oil by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the product as a colorless oil.
Protocol 2: Synthesis of this compound (Acidic Hydrolysis)
-
To a round-bottom flask, add diethyl (4-phenylphenoxy)phosphonate (1.0 eq) and concentrated hydrochloric acid (10-15 eq, ~12 M).
-
Heat the mixture to reflux (approx. 110 °C) and maintain for 8-16 hours. Monitor the reaction by TLC (using a polar mobile phase) or by observing the dissolution of the starting oil into the aqueous phase.
-
Cool the reaction mixture to room temperature. If a precipitate forms, collect it by vacuum filtration.
-
If no precipitate forms, remove the excess HCl and water under reduced pressure (this may require a trap for acidic vapors).
-
The resulting crude solid or oil can be purified by recrystallization from a suitable solvent system (e.g., water/ethanol) or by lyophilization from water to yield the final product as a white solid.
References
Troubleshooting low yield in phosphonic acid synthesis
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common challenges, particularly low yields, encountered during the synthesis of phosphonic acids.
General Troubleshooting
Question 1: My overall yield of phosphonic acid is low. What are the general areas I should investigate?
Answer: Low yields in phosphonic acid synthesis can typically be traced back to one of three main stages: the initial P-C bond formation, the final hydrolysis of the phosphonate (B1237965) ester, or the purification process. A systematic approach is crucial for diagnosing the issue.
Start by verifying the success of the initial reaction that forms the phosphonate ester (e.g., Michaelis-Arbuzov). If the ester precursor is formed in low yield, focus your troubleshooting efforts there. If the precursor is synthesized efficiently, the problem likely lies in the hydrolysis step or product isolation. Phosphonic acids are notoriously polar and can be challenging to purify, which can lead to significant product loss.[1][2] It is often more effective to purify the less polar phosphonate ester intermediate before proceeding to the final hydrolysis.[1][2]
Below is a general workflow to help pinpoint the source of the low yield.
P-C Bond Formation: The Michaelis-Arbuzov Reaction
Question 2: My Michaelis-Arbuzov reaction has a low yield. What are the common causes and how can I fix them?
Answer: The Michaelis-Arbuzov reaction, which converts a trialkyl phosphite (B83602) and an alkyl halide to a dialkyl phosphonate, is a cornerstone of phosphonic acid synthesis.[3] Low yields often stem from substrate reactivity, suboptimal reaction conditions, or side reactions.[3][4]
1. Substrate Reactivity: The reaction is most efficient with primary alkyl halides.[4] Secondary halides give lower yields, and tertiary halides are generally unreactive.[4] Weaker electrophiles like aryl or vinyl halides also tend to perform poorly under traditional thermal conditions.[4]
2. Reaction Conditions: The reaction typically requires high temperatures (120-160°C).[4][5] Insufficient heat can lead to an incomplete reaction. Conversely, excessively high temperatures can promote side reactions and decomposition.[4] Monitoring the reaction by TLC, GC, or NMR is essential to determine the optimal balance of time and temperature.[4]
3. Side Reactions: A common side reaction involves the alkyl halide byproduct reacting with the starting phosphite, leading to a mixture of products.[4] Additionally, for certain substrates like α-bromo or α-chloro ketones, the Perkow reaction can be a significant competing pathway, forming a vinyl phosphate (B84403) instead of the desired β-ketophosphonate.[5]
Troubleshooting Summary Table
| Symptom | Possible Cause | Recommended Solution |
| No or low conversion | Low Substrate Reactivity: Using secondary/tertiary alkyl halides. | Switch to primary alkyl halides if possible. For aryl/vinyl halides, consider palladium-catalyzed cross-coupling methods.[6] |
| Insufficient Heat: Reaction temperature is too low. | Gradually increase the reaction temperature, typically to 120-160°C, while monitoring for decomposition.[4] | |
| Complex product mixture | Side Reactions: Reaction of byproduct with starting material. | Use the alkyl halide as the limiting reagent or remove the volatile alkyl halide byproduct by distillation during the reaction.[4] |
| Perkow product observed | Substrate is α-halo ketone: Perkow reaction is competing. | Increase the reaction temperature to favor the Arbuzov product. Note that α-iodoketones exclusively give the Arbuzov product.[5] |
| Reaction fails | Impure Reagents: Water or oxidized phosphite present. | Use freshly distilled trialkyl phosphite and ensure all reagents and glassware are anhydrous.[3][7] |
Hydrolysis of Phosphonate Esters
Question 3: I see multiple phosphorus signals in my crude NMR after hydrolysis, indicating an incomplete reaction. How can I ensure complete conversion to the phosphonic acid?
Answer: Incomplete hydrolysis of the phosphonate ester intermediate is a very common cause of low yield.[1] This results in a mixture of the desired phosphonic acid, the monoester intermediate, and unreacted starting material. The two primary methods for this conversion are acidic hydrolysis and the McKenna reaction.[2][8]
1. Acidic Hydrolysis (HCl): This is the most common method, typically involving refluxing the ester in concentrated hydrochloric acid (6-12 M).[1][2]
-
Insufficient Reaction Time: Hydrolysis can be slow, sometimes requiring 8-12 hours or more at reflux.[9] Monitor the reaction's progress via ³¹P NMR until the starting material and monoester signals disappear.
-
Inadequate Acid Concentration/Amount: Use a sufficient excess of concentrated HCl to drive the reaction to completion.[1] For some substrates, microwave-assisted hydrolysis can dramatically reduce reaction times and improve yields.[10]
2. McKenna Reaction (TMSBr): This is a milder, two-step alternative to harsh acid treatment.[7] It involves converting the dialkyl ester to a bis(trimethylsilyl) ester with bromotrimethylsilane (B50905) (BTMS or TMSBr), followed by methanolysis to yield the phosphonic acid.[7][9]
-
Insufficient Reagent: A sufficient excess of TMSBr (e.g., 6-8 equivalents) is often required.[9]
-
Reaction Time: The reaction can take up to 24 hours at room temperature or with gentle heating.[9]
Question 4: My yield is low and I suspect P-C bond cleavage occurred during hydrolysis. How can I prevent this?
Answer: While the P-C bond is generally stable, it can be cleaved under harsh acidic conditions, especially with certain molecular structures.[2] For example, 4-hydroxyphenylphosphonate is known to undergo P-C bond cleavage during reflux with 35% HCl, whereas the 3-hydroxy isomer is stable under the same conditions.[1][2] This is attributed to the electronic effects of the substituent on the aromatic ring.
Strategies to Prevent P-C Bond Cleavage:
-
Use Milder Conditions: If you suspect cleavage, avoid prolonged heating with highly concentrated acid.
-
Switch to the McKenna Reaction: The McKenna reaction using TMSBr is performed under much milder, non-aqueous conditions and is the preferred method for substrates sensitive to strong acids.[1][9]
Purification and Isolation
Question 5: My final product is a sticky, hygroscopic oil that is difficult to handle and purify. What can I do?
Answer: This is a very common issue. The high polarity of phosphonic acids makes them prone to being hygroscopic and difficult to crystallize, which complicates purification and can lead to apparent low yields.[1][11]
Purification Strategies:
| Method | Description | When to Use | Considerations |
| Precursor Purification | Purify the less polar phosphonate ester intermediate via standard silica (B1680970) gel chromatography before hydrolysis. | This is the most effective and highly recommended strategy.[1][2] | Often yields the final phosphonic acid in high purity after simple removal of hydrolysis reagents.[2] |
| Recrystallization | Standard recrystallization from a suitable solvent system. | When the phosphonic acid is a solid but contains impurities. | Finding a suitable solvent can be difficult. Acetone/water or acetonitrile (B52724)/water systems may work.[11] Co-evaporation with toluene (B28343) can help remove residual water.[9] |
| Salt Formation | Convert the phosphonic acid to a salt (e.g., with dicyclohexylamine (B1670486) or sodium hydroxide). | When the free acid is an oil or stubbornly refuses to crystallize. | Salts are often more crystalline and less hygroscopic, making them easier to handle and purify.[11] |
| Chromatography | Column chromatography of the final phosphonic acid. | As a last resort when other methods fail. | Difficult due to high polarity. Requires highly polar eluents (e.g., CHCl₃/MeOH/H₂O) or specialized columns like strong anion-exchange resins.[2][11] |
Experimental Protocols
Protocol 1: General Procedure for Acidic Hydrolysis of a Dialkyl Phosphonate [9]
-
In a round-bottom flask equipped with a reflux condenser, dissolve the dialkyl phosphonate (1 equivalent) in concentrated hydrochloric acid (35-37%, ~12 M).
-
Heat the mixture to reflux and maintain for 8-12 hours.
-
Monitor the reaction progress by ³¹P NMR or TLC until the starting material is fully consumed.
-
Cool the reaction mixture to room temperature.
-
Remove the excess HCl and water under reduced pressure.
-
To remove trace amounts of water, add toluene and evaporate under reduced pressure (azeotropic distillation). Repeat if necessary.
-
The resulting crude phosphonic acid can be purified further by recrystallization if needed.
Protocol 2: General Procedure for the McKenna Reaction [7][9]
-
Under an inert atmosphere (e.g., nitrogen or argon), dissolve the dialkyl phosphonate (1 equivalent) in an anhydrous solvent such as acetonitrile or chloroform.
-
Add bromotrimethylsilane (TMSBr) (6-8 equivalents) dropwise at room temperature.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 35-40°C) for up to 24 hours.
-
Monitor the formation of the bis(trimethylsilyl) ester intermediate by ³¹P NMR.
-
Once the reaction is complete, cool the mixture in an ice bath and carefully quench by the slow addition of methanol. This hydrolyzes the silyl (B83357) esters.
-
Remove all volatile components under reduced pressure to yield the crude phosphonic acid.
References
- 1. benchchem.com [benchchem.com]
- 2. BJOC - Phosphonic acid: preparation and applications [beilstein-journals.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Michaelis–Arbuzov reaction - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. Phosphonic acid: preparation and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Microwave-assisted hydrolysis of phosphonate diesters: an efficient protocol for the preparation of phosphonic acids - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Crystallization of Arylphosphonic Acids
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the crystallization of arylphosphonic acids.
Troubleshooting Guide
This section addresses specific issues that may arise during the crystallization process in a question-and-answer format.
Q1: My arylphosphonic acid is "oiling out" instead of crystallizing. What should I do?
A1: "Oiling out" occurs when the compound comes out of solution above its melting point or is highly impure.[1][2] Here are several strategies to address this issue:
-
Increase Solvent Volume: Add more of the "good" solvent to keep the compound dissolved at a lower temperature during cooling.[1]
-
Modify the Solvent System: Experiment with a different solvent or a combination of solvents. A good starting point is a solvent system where the arylphosphonic acid is soluble when hot but sparingly soluble when cold.
-
Pre-purification: Impurities can lower the melting point of your compound. Consider a pre-purification step, such as charcoal treatment, to remove impurities.[1]
-
Slower Cooling: Allow the solution to cool more slowly to encourage crystal nucleation and growth over the formation of an oil. An inverted beaker can create an insulating atmosphere around the cooling flask.[2]
Q2: No crystals are forming even after the solution has cooled. How can I induce crystallization?
A2: A lack of crystal formation suggests that the solution is not supersaturated.[1] The following techniques can help induce crystallization:
-
Concentrate the Solution: Evaporate some of the solvent to increase the concentration of the arylphosphonic acid.[1]
-
Induce Nucleation:
-
Scratching: Use a glass rod to scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites.[1]
-
Seeding: If you have a small crystal of the desired compound, add it to the solution to act as a seed for further crystal growth.[1][3]
-
-
Lower the Temperature: Cool the solution to a lower temperature, for instance, in an ice bath or a refrigerator.[1]
Q3: The crystallized product is sticky and difficult to handle. What is the cause and how can I fix it?
A3: Stickiness is often due to residual solvent, moisture, or the hygroscopic nature of the arylphosphonic acid.[1][4] Here's how to address this:
-
Wash the Crystals: Wash the crystals with a small amount of a cold, poor solvent in which the impurities are soluble but your product is not.[1]
-
Thorough Drying: Dry the crystals under a high vacuum. Gentle heating can be applied if the compound is thermally stable.[1]
-
Proper Storage: Store the purified product in a desiccator over a potent drying agent like phosphorus pentoxide (P₄O₁₀) to prevent moisture absorption.[1][5]
-
Salt Formation: Consider converting the arylphosphonic acid to a salt (e.g., a sodium salt or an amine salt) which may be less hygroscopic and easier to handle and crystallize.[4]
Q4: My crystallization yield is very low. How can I improve it?
A4: A low yield can result from several factors.[2] Consider the following to improve your recovery:
-
Minimize Solvent Usage: Use the minimum amount of hot solvent required to dissolve the compound. Excess solvent will retain more of your product in the mother liquor upon cooling.[2]
-
Check the Mother Liquor: Before discarding the filtrate (mother liquor), check for the presence of your compound. You can do this by dipping a glass stirring rod into the liquid, letting it dry, and observing if a solid residue forms. If so, you can try to recover more product by evaporating some of the solvent and re-cooling.[2]
-
Optimize pH: For arylphosphonic acids, solubility is highly dependent on pH. Adjusting the pH can significantly decrease the solubility and improve the yield. Acidic media generally reduce the water solubility of phosphonic acids.[5][6]
Frequently Asked Questions (FAQs)
Q1: What are the best solvents for crystallizing arylphosphonic acids?
A1: The choice of solvent is critical and depends on the specific arylphosphonic acid. Due to their high polarity, polar solvents are often required.[5][6] However, a variety of systems can be effective.
| Solvent/Solvent System | Comments |
| Water | Can be effective, but co-crystallization with water molecules is possible due to hydrogen bonding. Acidifying the aqueous solution can decrease solubility.[5] |
| Acetonitrile | A polar aprotic solvent that can be used for recrystallization.[5] |
| Methanol/Acetone | A polar solvent mixture that has been successfully used.[5] |
| Ethanol/Water | A mixture that can be effective; the compound is dissolved in a minimal amount of water and then added to cold ethanol.[4] |
| Acetonitrile/Water | A common system for crystallizing polar compounds.[4] |
| Isopropanol | Can be used similarly to ethanol.[4] |
| Concentrated HCl | Can be used as a solvent for recrystallization, as the acidic medium reduces the solubility of phosphonic acids.[5] |
Q2: How does pH affect the crystallization of arylphosphonic acids?
A2: The pH of the solution has a significant impact on the solubility of arylphosphonic acids and, consequently, their crystallization. Arylphosphonic acids are acidic and will be deprotonated at higher pH values, increasing their solubility in polar solvents like water. Conversely, in acidic solutions, they are protonated, which generally reduces their solubility in water, favoring crystallization.[5][6] Adjusting the pH to around the pKa of the phosphonic acid group can be a powerful tool to control crystallization. For instance, converting the acid to its monosodium salt by adjusting the pH to around 3.5-4.5 can facilitate crystallization.[4]
Q3: Can I use salt formation to improve the crystallization of my arylphosphonic acid?
A3: Yes, forming a salt is a highly effective strategy. If the free acid is difficult to crystallize or is very hygroscopic, converting it to a salt can yield a more crystalline and easier-to-handle solid.[4] Common strategies include:
-
Sodium Salts: Adjusting the pH with sodium hydroxide (B78521) to form the monosodium or disodium (B8443419) salt.[4]
-
Amine Salts: Using amines like cyclohexylamine (B46788) or dicyclohexylamine (B1670486) to form ammonium (B1175870) salts, which are often crystalline.[4]
Q4: Are there any general tips for improving the quality of my crystals?
A4: Achieving high-quality crystals suitable for applications like X-ray crystallography often requires careful control over the crystallization process.
-
Slow Down the Process: Rapid crystallization tends to trap impurities. Aim for a slow cooling rate to allow for the formation of well-ordered crystals.[2]
-
Use a Co-crystallant: In some cases, adding a co-crystallant like triphenylphosphine (B44618) oxide (TPPO) can promote crystallization through the formation of co-crystals.[3]
-
Vapor Diffusion: This is an excellent method for growing high-quality single crystals from a small amount of material. The compound is dissolved in a solvent, and a more volatile anti-solvent is allowed to slowly diffuse into the solution, gradually inducing crystallization.[3]
Experimental Protocols & Visualizations
Protocol 1: General Recrystallization from a Single Solvent
This protocol outlines the basic steps for recrystallizing an arylphosphonic acid from a single solvent.
Caption: Workflow for Single Solvent Recrystallization.
Protocol 2: Crystallization by pH Adjustment
This protocol describes the crystallization of an arylphosphonic acid from an aqueous solution by adjusting the pH.
Caption: Workflow for Crystallization by pH Adjustment.
Troubleshooting Logic
The following diagram illustrates a logical approach to troubleshooting common crystallization problems.
Caption: Troubleshooting Logic for Arylphosphonic Acid Crystallization.
References
Technical Support Center: Stability of Phosphonic Acids in Solution
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with phosphonic acids. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common stability issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: My phosphonic acid is precipitating out of my aqueous buffer. What is the likely cause and how can I resolve it?
A1: Precipitation of phosphonic acids in aqueous solutions is a common issue, often related to their strong chelating properties and pH-dependent solubility.
Potential Causes:
-
Metal Ion Contamination: Phosphonic acids are potent chelating agents that can bind to di- and trivalent metal ions (e.g., Ca²⁺, Mg²⁺, Fe³⁺, Zn²⁺) present in your buffer or glassware, forming insoluble metal-phosphonate complexes.[1][2][3]
-
pH-Dependent Solubility: Phosphonic acids have multiple pKa values.[4] Their solubility in water is significantly influenced by the pH of the solution. At pH values where the phosphonic acid is not fully deprotonated, its solubility can be limited.[4] Conversely, in basic media where the phosphonic acid is deprotonated, its water solubility is greatly improved.[4]
-
High Concentration: The concentration of your phosphonic acid may have exceeded its solubility limit under the specific buffer conditions (pH, temperature).
Troubleshooting Steps:
-
Use High-Purity Water and Reagents: Ensure you are using deionized, distilled water or water of similar high purity to minimize metal ion contamination.
-
Adjust pH: Try increasing the pH of the solution. The deprotonated phosphonate (B1237965) form is generally more soluble in water.[4]
-
Add a Chelating Agent: If you suspect metal ion contamination, consider adding a small amount of a different chelating agent, such as EDTA, to your buffer. This can help sequester trace metal ions.
-
Reduce Concentration: Attempt to use a more dilute solution of your phosphonic acid.
-
Temperature Control: If precipitation occurs upon cooling, try to maintain your solutions at a constant, controlled temperature, provided it is compatible with your experimental setup.
Q2: I am working with a phosphonate ester as a prodrug, and I'm concerned about its stability in my aqueous experimental medium. What factors influence its degradation?
A2: Phosphonate esters are susceptible to hydrolysis, and their stability is a critical factor in experimental design, especially in drug development.
Key Factors Influencing Hydrolytic Degradation:
-
pH: Hydrolysis of phosphonate esters can occur under both acidic and basic conditions.[5][6][7][8] The rate of hydrolysis is often pH-dependent, with increased degradation observed at pH extremes.[8][9]
-
Temperature: The rate of hydrolysis generally increases with higher temperatures.[9]
-
Enzymatic Activity: In biological systems (e.g., cell lysates, plasma, serum), enzymes like phosphatases can catalyze the cleavage of the phosphonate ester bond.[9]
-
Chemical Structure: The steric and electronic properties of the ester and the rest of the molecule can influence the rate of hydrolysis.[5][8]
Q3: Can my phosphonic acid degrade through pathways other than precipitation?
A3: Yes, besides forming insoluble salts, phosphonic acids can undergo degradation, primarily through oxidation.
Oxidative Degradation:
The carbon-phosphorus (C-P) bond in phosphonic acids is generally very stable.[4][10] However, under certain oxidative conditions, this bond can be cleaved, leading to the formation of orthophosphate.[4][11][12] This degradation can be initiated by:
-
UV Radiation: The combination of UV light and oxygen can lead to the rapid photo-degradation of phosphonic acids.[11][12][13]
-
Presence of Oxidizing Agents: Strong oxidizing agents can promote the breakdown of the C-P bond. The presence of certain metal ions, like Mn(II), can catalyze oxidation in the presence of oxygen.[4][14]
Troubleshooting Guides
Guide 1: Troubleshooting Phosphonic Acid Precipitation
This guide provides a systematic approach to diagnosing and resolving precipitation issues with phosphonic acids in solution.
Caption: Troubleshooting workflow for phosphonic acid precipitation.
Guide 2: Investigating Phosphonate Ester Degradation
This workflow outlines the steps to identify and mitigate the degradation of phosphonate esters in aqueous media.
Caption: Workflow for investigating phosphonate ester degradation.
Data Presentation
Table 1: Factors Affecting the Stability of Phosphonic Acids and Their Esters in Solution
| Factor | Issue | Phosphonic Acid | Phosphonate Ester | Mitigation Strategies |
| pH | Degradation/Solubility | Low pH can decrease solubility.[4] | Susceptible to acid and base-catalyzed hydrolysis.[5][8] | Optimize and buffer the pH of the solution. |
| Temperature | Degradation | Generally stable, but high temperatures can accelerate decomposition of phosphoric acid.[15] | Increased temperature accelerates hydrolysis.[9] | Maintain controlled, and if possible, reduced temperatures. |
| Metal Ions | Precipitation | Forms insoluble complexes with di- and trivalent cations.[1][3] | Generally not a direct issue for the ester itself. | Use high-purity reagents; add chelating agents like EDTA. |
| Enzymes | Degradation | Generally stable. | Susceptible to enzymatic cleavage by phosphatases.[9] | Use sterile conditions; consider enzyme inhibitors. |
| Light (UV) | Degradation | Can undergo photo-degradation, especially with oxygen.[11][12] | Not a primary degradation pathway, but depends on the overall molecular structure. | Protect solutions from light. |
Experimental Protocols
Protocol 1: General Method for Monitoring Phosphonic Acid/Phosphonate Ester Stability by HPLC
This protocol provides a general framework for developing an HPLC method to assess the stability of phosphonic acids and their esters. Specific parameters will need to be optimized for the compound of interest.
1. Sample Preparation:
-
Prepare a stock solution of your phosphonic acid or phosphonate ester in a suitable solvent (e.g., high-purity water, methanol).
-
Dilute the stock solution to the desired final concentration in the aqueous buffer or experimental medium you are testing for stability.
-
At predetermined time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot of the sample. If the experiment is conducted at an elevated temperature, cool the aliquot to room temperature immediately.
-
If necessary, quench any reaction by adding a suitable agent or by dilution in the mobile phase.
2. HPLC System and Conditions (Example):
-
Column: A reverse-phase C18 column is often a good starting point. For highly polar phosphonic acids, a polar-embedded or aqueous C18 column may be necessary.
-
Mobile Phase A: 0.1% Formic Acid or Phosphoric Acid in Water.
-
Mobile Phase B: Acetonitrile or Methanol.
-
Gradient: A typical starting gradient could be 5-95% B over 20 minutes. This will need to be optimized to achieve good separation between the parent compound and any potential degradants.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where the compound has maximum absorbance. If the compound lacks a strong chromophore, other detection methods like mass spectrometry (LC-MS) or evaporative light scattering detection (ELSD) may be required.
-
Injection Volume: 10-20 µL.
3. Data Analysis:
-
Integrate the peak area of the parent compound at each time point.
-
Plot the percentage of the parent compound remaining versus time.
-
Identify any new peaks that appear over time, which may correspond to degradation products.
4. Stability-Indicating Method Validation:
-
To ensure the method is stability-indicating, forced degradation studies should be performed. This involves subjecting the compound to stress conditions (e.g., strong acid, strong base, oxidation, heat, light) to generate degradation products.[16] The HPLC method should be able to resolve the parent compound from all major degradation products.
Diagram: Key Degradation Pathways of Phosphonates in Solution
Caption: Major stability concerns for phosphonates in solution.
References
- 1. Phosphonic Acid Chelating Agents for Enhanced Metal Ion Coordination and Environmentally Friendly Applications [thinkdochemicals.com]
- 2. Phosphonic Acid Chelating Agents - Innovative Solutions for Metal Ion Removal [thinkdochemicals.com]
- 3. Phosphonate - Wikipedia [en.wikipedia.org]
- 4. Phosphonic acid: preparation and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Hydrolysis of Phosphinates and Phosphonates: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [PDF] The Hydrolysis of Phosphinates and Phosphonates: A Review | Semantic Scholar [semanticscholar.org]
- 7. The Hydrolysis of Phosphinates and Phosphonates: A Review - ProQuest [proquest.com]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. updates.reinste.com [updates.reinste.com]
- 11. cdn.hach.com [cdn.hach.com]
- 12. MyHach - Customer Service [support.hach.com]
- 13. Mechanism of methylphosphonic acid photo-degradation based on phosphate oxygen isotopes and density functional theory - PMC [pmc.ncbi.nlm.nih.gov]
- 14. publicationslist.org.s3.amazonaws.com [publicationslist.org.s3.amazonaws.com]
- 15. The effect of temperature on the stability of phosphoric acid-enzymecode [en.enzymecode.com]
- 16. benchchem.com [benchchem.com]
Navigating the Challenges of Phosphonic Acid Solubility in Organic Solvents: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
Phosphonic acids are a versatile class of compounds with applications spanning from pharmaceuticals to materials science. However, their unique physicochemical properties, particularly their limited solubility in organic solvents, often present a significant hurdle in experimental work. This technical support center provides a comprehensive guide to understanding and overcoming these solubility challenges.
Frequently Asked Questions (FAQs)
Q1: Why is my phosphonic acid insoluble in common organic solvents?
Phosphonic acids possess a highly polar phosphonic acid group (-P(O)(OH)₂), which can form strong hydrogen bonds with itself, leading to high lattice energy and poor solubility in many organic solvents, especially those of low polarity. Their solubility is largely dictated by the balance between this polar head group and the organic substituent (R-group). While they are often soluble in water, particularly at basic pH where the phosphonic acid is deprotonated, their solubility in non-polar organic solvents is generally low.[1][2]
Q2: What are the primary methods to improve the solubility of phosphonic acids in organic solvents?
There are three main strategies to enhance the solubility of phosphonic acids in organic media:
-
Salt Formation: Converting the acidic phosphonic acid to a salt by reacting it with a base can significantly alter its solubility profile.
-
Derivatization (Esterification): Transforming the phosphonic acid into a phosphonate (B1237965) ester can increase its compatibility with organic solvents.
-
Co-solvents and pH Adjustment: Utilizing a mixture of solvents or modifying the pH (for aqueous or protic organic solvents) can also be effective.
Q3: How does salt formation improve solubility in organic solvents?
While salt formation is a common technique to increase aqueous solubility, certain organic salts can also enhance solubility in organic solvents. The choice of the counter-ion is crucial. For instance, forming a salt with an organic base, such as a tertiary amine (e.g., triethylamine), can disrupt the strong intermolecular hydrogen bonding of the free acid, leading to improved solubility in less polar organic solvents.
Q4: When should I consider esterification to improve solubility?
Esterification is a powerful method to increase the solubility of phosphonic acids in a wide range of organic solvents. By replacing the acidic protons with alkyl or aryl groups, the polarity of the molecule is reduced, and its ability to act as a hydrogen bond donor is eliminated. This makes the resulting phosphonate ester more compatible with organic solvents. This approach is particularly useful when the acidic protons of the phosphonic acid interfere with subsequent reactions or when a non-polar solvent is required for the experimental setup.
Troubleshooting Guide
My phosphonic acid precipitated out of my reaction mixture. What should I do?
-
Problem: The polarity of the reaction medium may have changed during the reaction (e.g., due to the consumption of a polar reagent or the formation of a non-polar product), causing your phosphonic acid to crash out.
-
Solution:
-
Try adding a polar co-solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) to the reaction mixture to redissolve the phosphonic acid.
-
Consider if converting the phosphonic acid to a more soluble form (salt or ester) before starting the reaction is a viable option for your synthetic route.
-
I'm struggling to purify my long-chain alkylphosphonic acid because it's a sticky solid. What can I do?
-
Problem: Long-chain phosphonic acids can be difficult to handle and purify due to their waxy or oily nature.
-
Solution:
-
Crystallization as a salt: Convert the phosphonic acid to a salt (e.g., a sodium or triethylammonium (B8662869) salt) which may be more crystalline and easier to handle. You can often achieve this by treating the acid with a solution of the corresponding base.[2]
-
Chromatography: While challenging due to their polarity, purification by chromatography on a suitable stationary phase (e.g., reversed-phase silica) with a polar eluent system can be effective.
-
My attempt to make a phosphonate ester resulted in a low yield. How can I improve it?
-
Problem: Incomplete reaction or side reactions can lead to low yields in esterification reactions.
-
Solution:
-
Choice of Reagent: For methyl esters, diazomethane (B1218177) is highly effective, though hazardous. A safer alternative is trimethylsilyldiazomethane. For other esters, the reaction of the phosphonic acid with an alcohol in the presence of a coupling agent is common.
-
Reaction Conditions: Ensure anhydrous conditions, as water can hydrolyze the reagents and products. The choice of solvent can also be critical; sometimes, running the reaction neat (without solvent) at an elevated temperature can improve the yield.
-
Quantitative Solubility Data
The solubility of phosphonic acids is highly dependent on their structure and the nature of the solvent. Below are some compiled solubility data for representative phosphonic acids.
Table 1: Solubility of Phenylphosphonic Acid in Various Organic Solvents at Different Temperatures [3][4]
| Temperature (K) | n-Propanol (mole fraction) | Acetone (mole fraction) | Acetonitrile (mole fraction) | Ethyl Acetate (mole fraction) | Chloroform (mole fraction) |
| 288.15 | 0.1316 | 0.0883 | 0.0512 | 0.0153 | 0.0031 |
| 293.15 | 0.1468 | 0.0991 | 0.0575 | 0.0177 | 0.0037 |
| 298.15 | 0.1635 | 0.1112 | 0.0645 | 0.0205 | 0.0044 |
| 303.15 | 0.1821 | 0.1248 | 0.0724 | 0.0238 | 0.0052 |
| 308.15 | 0.2028 | 0.1401 | 0.0813 | 0.0276 | 0.0061 |
| 313.15 | 0.2259 | 0.1575 | 0.0913 | 0.0321 | 0.0072 |
| 318.15 | 0.2519 | 0.1772 | 0.1025 | 0.0373 | 0.0085 |
Table 2: Qualitative Solubility of Selected Alkylphosphonic Acids in Common Organic Solvents
| Phosphonic Acid | Methanol (B129727) | Chloroform | DMSO | Hot DMF | Water |
| Octylphosphonic Acid | Slightly Soluble[5] | Slightly Soluble[5] | Slightly Soluble[5] | Soluble | Slightly Soluble |
| Dodecylphosphonic Acid | - | - | - | Soluble[6] | Sparingly Soluble[7] |
Experimental Protocols
Protocol 1: Improving Solubility by Conversion to a Triethylammonium Salt
This protocol is useful for applications where the presence of a tertiary amine is acceptable.
Materials:
-
Phosphonic acid
-
Triethylamine (B128534) (Et₃N)
-
Anhydrous organic solvent (e.g., dichloromethane, THF, or methanol)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Nitrogen or argon atmosphere setup (optional, for sensitive substrates)
Procedure:
-
Suspend the phosphonic acid in the chosen anhydrous organic solvent in a round-bottom flask.
-
With stirring, add triethylamine dropwise (typically 1.1 to 2.2 equivalents, depending on whether the mono- or di-salt is desired).
-
Stir the mixture at room temperature. The suspension should gradually become a clear solution as the salt forms. Gentle warming may be applied if the reaction is slow.
-
The resulting solution of the phosphonic acid triethylammonium salt can be used directly in subsequent reactions.
Protocol 2: Improving Solubility by Conversion to a Methyl Ester using Trimethylsilyldiazomethane (TMS-diazomethane)
This method is effective for creating the more organic-soluble methyl ester. Caution: TMS-diazomethane is toxic and should be handled in a well-ventilated fume hood with appropriate personal protective equipment.
Materials:
-
Phosphonic acid
-
TMS-diazomethane solution (typically in hexanes or diethyl ether)
-
Methanol
-
Anhydrous diethyl ether or a mixture of diethyl ether and methanol
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Ice bath
Procedure:
-
Dissolve the phosphonic acid in a mixture of diethyl ether and methanol (a common ratio is 7:2).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the TMS-diazomethane solution dropwise. You will observe the evolution of nitrogen gas.
-
Stir the reaction mixture at 0 °C and monitor the progress by TLC or NMR.
-
Once the reaction is complete, allow the mixture to warm to room temperature.
-
Carefully remove the solvent under reduced pressure to obtain the crude methyl phosphonate. The product can then be purified by column chromatography or crystallization.
Visual Guides
Caption: A general workflow for selecting a method to improve the solubility of phosphonic acids.
Caption: A decision tree to guide the selection of a suitable method for solubilizing a phosphonic acid.
References
- 1. Phosphonic acid: preparation and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.ucalgary.ca [chem.ucalgary.ca]
- 3. daneshyari.com [daneshyari.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. ntrl.ntis.gov [ntrl.ntis.gov]
- 7. Solid-phase extraction of alkylphosphonic and O-alkyl alkylphosphonic acids followed by HPLC separation using porous graphitic carbon sorbent - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing the Michaelis-Arbuzov Reaction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for the Michaelis-Arbuzov reaction.
Frequently Asked Questions (FAQs)
Q1: What is the Michaelis-Arbuzov reaction and what is its general mechanism?
The Michaelis-Arbuzov reaction is a fundamental and widely used method for forming a phosphorus-carbon (P-C) bond.[1][2] It involves the reaction of a trivalent phosphorus ester, such as a trialkyl phosphite (B83602), with an alkyl halide to produce a pentavalent phosphorus species, typically a dialkyl phosphonate (B1237965).[3][4][5] This reaction is crucial for the synthesis of various organophosphorus compounds, including phosphonates, phosphinates, and phosphine (B1218219) oxides, which have significant applications in medicinal chemistry and materials science.[2][4]
The reaction generally proceeds via a two-step SN2 mechanism:[2][4][6]
-
Nucleophilic Attack: The nucleophilic phosphorus atom of the trialkyl phosphite attacks the electrophilic carbon of the alkyl halide, displacing the halide and forming a quasi-phosphonium salt intermediate.[4][6]
-
Dealkylation: The displaced halide anion then acts as a nucleophile and attacks one of the alkyl groups on the phosphonium (B103445) salt. This results in the formation of the final phosphonate product and a new alkyl halide.[4][6]
Q2: My Michaelis-Arbuzov reaction is giving a low yield. What are the common causes and how can I improve it?
Low yields in the Michaelis-Arbuzov reaction can stem from several factors.[7] Key areas to investigate include the reactivity of your substrates, reaction temperature, and potential side reactions.[7]
-
Substrate Reactivity: The reaction is most effective with primary alkyl halides.[5][7] Secondary alkyl halides often result in lower yields, while tertiary halides are generally unreactive under classical conditions.[7][8] Weaker electrophiles like aryl or vinyl halides also tend to produce lower yields without specific catalytic systems.[8] The reactivity of the alkyl halide follows the general trend: R-I > R-Br > R-Cl.[5][9]
-
Reaction Temperature: The reaction often requires elevated temperatures, typically between 120°C and 160°C, especially when using less reactive phosphite esters.[4][7] Insufficient heating can lead to an incomplete reaction. However, excessively high temperatures can promote side reactions and decomposition.[7]
-
Side Reactions: A common issue is the reaction of the newly formed alkyl halide byproduct with the starting phosphite, especially if the byproduct is more reactive than the initial alkyl halide.[2][9] Another significant side reaction is the Perkow reaction, which can occur with α-halo ketones.[4][8]
Troubleshooting Guide
Issue 1: Low or No Product Yield
| Possible Cause | Troubleshooting Steps |
| Low Reactivity of Alkyl Halide | - Switch to a more reactive halide (I > Br > Cl).[5][9] - For less reactive halides (e.g., aryl or vinyl halides), consider using a catalyst such as a palladium or nickel complex. - Increase the reaction temperature, monitoring for decomposition.[7] |
| Low Reactivity of Phosphorus Reagent | - Phosphinites are the most reactive, followed by phosphonites, and then phosphites.[4] - Electron-donating groups on the phosphite increase the reaction rate, while electron-withdrawing groups slow it down.[4][5] |
| Steric Hindrance | - If either the phosphite or the alkyl halide is sterically hindered, this can slow down the SN2 reaction. Consider using less bulky reagents.[8] |
| Reaction Not Reaching Completion | - Increase the reaction time and monitor progress using TLC, GC, or NMR.[7][8] - Use an excess of the more volatile component (often the trialkyl phosphite) to drive the reaction to completion.[8] |
| Impure Reagents | - Ensure reagents are pure and dry. Water can hydrolyze phosphonates, and oxidized phosphites can inhibit the reaction.[1][7] |
Issue 2: Formation of Side Products
| Possible Cause | Troubleshooting Steps |
| Perkow Reaction with α-Halo Ketones | - The Perkow reaction is a competing pathway for α-bromo- and α-chloroketones, leading to a vinyl phosphate.[4][8] - Using higher temperatures can favor the Michaelis-Arbuzov product.[4][8] - α-Iodoketones typically yield only the Arbuzov product.[4] |
| Reaction with Alkyl Halide Byproduct | - Use a phosphite (e.g., trimethyl or triethyl phosphite) that generates a low-boiling byproduct that can be removed by distillation during the reaction.[9] - Alternatively, use a phosphite that generates a less reactive alkyl halide byproduct.[9] |
| Elimination with Secondary/Tertiary Halides | - Secondary and tertiary alkyl halides can undergo elimination, especially at higher temperatures.[3] - Consider using milder, catalyst-based methods for these substrates.[3][10] |
Optimizing Reaction Conditions: Data Tables
The choice of catalyst and reaction conditions can significantly impact the yield of the Michaelis-Arbuzov reaction.
Table 1: Effect of Catalyst on the Synthesis of Diethyl Benzylphosphonate
| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | None | THF | 60 | 16 | 52.7 |
| 2 | CeCl₃·7H₂O-SiO₂ (10) | THF | 60 | 6 | 70.6 |
| 3 | InBr₃ (10) | Neat | Room Temp. | 2 | 93[11] |
| 4 | ZnBr₂ (10) | Neat | Room Temp. | 3 | 91[11] |
Table 2: Effect of Solvent on a Model Michaelis-Arbuzov Reaction
| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Neat | 150 | 2 | 85 |
| 2 | Toluene | 110 | 12 | 75 |
| 3 | DMF | 150 | 4 | 88 |
| 4 | Dioxane | 100 | 18 | 70 |
Note: Data is illustrative and based on typical observations. Optimal conditions will vary with specific substrates.
Experimental Protocols
General Protocol for a Catalyzed Michaelis-Arbuzov Reaction
This protocol describes a general method for the synthesis of diethyl benzylphosphonate using a Lewis acid catalyst.
-
Reagent Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the alkyl halide (1.0 mmol) and the trialkyl phosphite (1.2 mmol).
-
Catalyst Addition: Add the Lewis acid catalyst (e.g., InBr₃, 0.1 mmol).
-
Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Upon completion, quench the reaction with the addition of water. Extract the product with a suitable organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel to afford the pure phosphonate.
Visualizing Key Processes
Diagram 1: Michaelis-Arbuzov Reaction Mechanism
Caption: The two-step SN2 mechanism of the Michaelis-Arbuzov reaction.
Diagram 2: Experimental Workflow for Reaction Optimization
Caption: A typical workflow for optimizing Michaelis-Arbuzov reaction conditions.
Diagram 3: Troubleshooting Logic for Low Yields
References
- 1. benchchem.com [benchchem.com]
- 2. Improvements, Variations and Biomedical Applications of the Michaelis–Arbuzov Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. grokipedia.com [grokipedia.com]
- 4. Michaelis–Arbuzov reaction - Wikipedia [en.wikipedia.org]
- 5. jk-sci.com [jk-sci.com]
- 6. Arbuzov Reaction [organic-chemistry.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. chinesechemsoc.org [chinesechemsoc.org]
- 11. Lewis Acid-Mediated Michaelis-Arbuzov Reaction at Room Temperature: A Facile Preparation of Arylmethyl/Heteroarylmethyl Phosphonates [organic-chemistry.org]
Technical Support Center: Phosphonic Acid Synthesis Scale-Up
Welcome to the technical support center for phosphonic acid synthesis. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up phosphonic acid synthesis. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in your research and development endeavors.
Troubleshooting Guide
This guide addresses common issues encountered during the scale-up of phosphonic acid synthesis in a question-and-answer format.
Issue 1: Low Yield of Phosphonic Acid
| Potential Cause | Troubleshooting Step |
| Incomplete Reaction | - Monitor Reaction: Track the reaction progress using techniques like TLC, GC-MS, or ³¹P NMR spectroscopy to ensure the disappearance of starting materials.[1] - Extend Reaction Time: For hydrolysis of diethyl phosphonates with concentrated HCl, ensure a sufficient reflux period (e.g., 8-12 hours).[1] For the McKenna reaction, a longer reaction time (up to 24 hours) might be necessary.[1] - Optimize Temperature: Ensure the reaction is heated adequately. For instance, some palladium-catalyzed reactions may require heating at 130°C for 20 hours.[1] |
| Reagent Quality | - Use High-Purity Reagents: Employ freshly distilled solvents and high-purity reagents. Ensure all glassware is thoroughly dried to prevent moisture contamination, which can hydrolyze reactants.[1][2] - Catalyst Activity: Use a fresh, high-quality catalyst, such as tetrakis(triphenylphosphine)palladium(0) for palladium-catalyzed reactions.[1] |
| Product Loss During Workup | - Minimize Aqueous Washing: Due to the high water solubility of many phosphonic acids, avoid excessive washing with organic solvents during the workup.[1] - Concentration: After hydrolysis, concentrate the aqueous solution under reduced pressure.[1] - Precipitation: The product can often be precipitated by adding a less polar solvent like acetone (B3395972) or ethanol.[1] |
| P-C Bond Cleavage | - Milder Conditions: Under harsh acidic conditions, P-C bond cleavage can occur.[1][3] Consider using milder methods like the McKenna procedure, which is compatible with many functional groups.[1][4] |
Issue 2: Final Product is a Sticky Oil or Gum, Not a Crystalline Solid
| Potential Cause | Troubleshooting Step |
| Residual Solvent | - Co-evaporation: Co-evaporate the product with a high-boiling point solvent like toluene (B28343) under high vacuum to remove residual water or HCl.[1] - Lyophilization: Lyophilization from t-butanol can yield a fluffy foam instead of a sticky solid.[5] |
| Hygroscopic Nature | - Inert Atmosphere: Handle the product under an inert atmosphere to prevent moisture absorption. - Salt Formation: Conversion to a salt, such as a monosodium or dicyclohexylammonium (B1228976) salt, can reduce hygroscopicity and facilitate handling and crystallization.[5] |
| Presence of Impurities | - Purify Intermediate: Purify the dialkyl phosphonate (B1237965) intermediate by column chromatography before the final hydrolysis step.[1][3][4] This is often easier than purifying the final highly polar phosphonic acid.[3][4] - Recrystallization: Attempt recrystallization from different solvent systems, such as ethanol/water or acetone/water.[5] |
Issue 3: Presence of Impurities in the Final Product
| Potential Cause | Troubleshooting Step |
| Incomplete Hydrolysis | - Monitor Completion: Use ³¹P NMR spectroscopy to confirm the complete hydrolysis of the diethyl ester intermediate.[1] If starting material persists, prolong the reaction time or increase the amount of the hydrolyzing agent.[1] |
| Side Reactions | - Purify Precursors: Purify the diethyl phosphonate precursor by column chromatography to remove any side products from the initial reaction.[1] - Control Reaction Conditions: Avoid excessive temperatures and prolonged reaction times that might lead to product degradation.[2] |
| Purification Challenges | - Specialized Chromatography: Due to the high polarity of phosphonic acids, standard silica (B1680970) gel chromatography can be challenging.[2][4] Consider using very polar eluents or reversed-phase HPLC for purification.[3][4] Deactivating silica gel with a polar modifier like triethylamine (B128534) or methanol (B129727) can also help.[2] |
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing phosphonic acids, and which is best for scale-up?
A1: The most frequently used methods for preparing phosphonic acids are the hydrolysis of dialkyl phosphonates and the McKenna reaction.[3][4]
-
Hydrolysis with Hydrochloric Acid: This is a general and cost-effective method involving refluxing the dialkyl phosphonate with concentrated HCl.[3][4] It is applicable on a large scale, especially for thermally and acid-stable compounds.[4]
-
McKenna's Method: This two-step procedure uses bromotrimethylsilane (B50905) (BTMS) followed by methanolysis.[3][4] It offers mild reaction conditions, high yields, and compatibility with a wide range of functional groups, making it a good choice for sensitive molecules, though BTMS is more expensive and moisture-sensitive.[1][4]
The choice between these methods depends on the stability of your compound and cost considerations. For robust molecules, HCl hydrolysis is often preferred for large-scale synthesis due to lower cost.
Q2: How can I effectively purify my phosphonic acid product at a larger scale?
A2: Purification of phosphonic acids is a significant challenge due to their high polarity.[4]
-
Purification of Precursors: It is often more practical to purify the dialkyl phosphonate precursor, which is less polar and amenable to standard silica gel chromatography.[3][4]
-
Crystallization/Precipitation: If the phosphonic acid is a solid, recrystallization is a viable purification method.[4] Precipitation by adding a less polar solvent to a concentrated aqueous solution can also be effective.[1]
-
Chromatography: For the final product, purification by chromatography on silica gel requires highly polar eluents.[3][4] Reversed-phase HPLC is another option, though it may be limited to preparative scales.[3]
-
Salt Formation: Converting the phosphonic acid to a salt can alter its solubility and facilitate crystallization.
Q3: My phosphonic acid is always a sticky, hard-to-handle solid. What can I do?
A3: The sticky nature of many phosphonic acids is often due to their hygroscopicity and the presence of residual solvents.[1][5]
-
Thorough Drying: Employ high vacuum and co-evaporation with a solvent like toluene to remove trace amounts of water and other solvents.[1]
-
Change the Physical Form: Lyophilization (freeze-drying), particularly from a solvent like t-butanol, can produce a more manageable fluffy powder.[5]
-
Salt Formation: Converting the acid to a salt, for example, with dicyclohexylamine, can often lead to a crystalline, less hygroscopic solid.[5]
Quantitative Data Summary
Table 1: Comparison of Common Phosphonic Acid Synthesis Methods
| Method | Reagents | Conditions | Advantages | Disadvantages | Typical Yield |
| HCl Hydrolysis | Concentrated HCl | Reflux, 1-12 hours[3][4] | Cost-effective, suitable for large scale.[4] | Harsh conditions, not suitable for acid-sensitive molecules, potential for P-C bond cleavage.[1][3] | Varies, can be high for stable compounds. |
| McKenna Reaction | Bromotrimethylsilane (BTMS), followed by methanol or water[1][4] | Room temperature to gentle heating, up to 24 hours[1] | Mild conditions, high yields and purity, compatible with many functional groups.[1][4] | BTMS is moisture-sensitive and expensive, requires inert atmosphere.[1] | Up to 95%[1] |
| Catalytic Hydrogenolysis | Dibenzyl phosphonates, H₂, Pd/C or PtO₂ catalyst[3][4] | Varies | Mild conditions, alternative to acidic hydrolysis. | Requires specialized equipment for hydrogenation. | Good to high. |
Key Experimental Protocols
Protocol 1: Hydrolysis of Diethyl Phosphonate using Hydrochloric Acid
This protocol is a general procedure for the dealkylation of diethyl phosphonates.
-
Dissolution: In a round-bottom flask equipped with a reflux condenser, dissolve the diethyl phosphonate intermediate in concentrated hydrochloric acid (35-37%).[1]
-
Reflux: Heat the mixture to reflux and maintain for 8-12 hours.[1]
-
Monitoring: Monitor the reaction for the disappearance of the starting material by a suitable technique (e.g., TLC, ³¹P NMR).
-
Cooling: Once the reaction is complete, allow the mixture to cool to room temperature.
-
Concentration: Remove the excess HCl and water under reduced pressure to obtain the crude phosphonic acid.
-
Purification: The crude product can be purified by recrystallization or precipitation from an appropriate solvent system.
Protocol 2: McKenna Reaction for Phosphonic Acid Synthesis
This protocol describes the dealkylation of a dialkyl phosphonate using bromotrimethylsilane.
-
Inert Atmosphere: Under an inert atmosphere (e.g., nitrogen or argon), dissolve the dialkyl phosphonate in an anhydrous solvent such as acetonitrile (B52724) or chloroform (B151607) in a dry flask.[1]
-
Addition of BTMS: Add bromotrimethylsilane (6-8 equivalents) dropwise to the solution at room temperature.[1]
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 36°C) for up to 24 hours.[1]
-
Monitoring: Monitor the formation of the bis(trimethylsilyl) ester intermediate by ³¹P NMR.[1]
-
Solvent Removal: Once the reaction is complete, remove the solvent and excess BTMS under reduced pressure.
-
Methanolysis: Add methanol to the residue and stir to effect the desilylation.
-
Final Concentration: Remove the methanol under reduced pressure to yield the crude phosphonic acid.
-
Purification: Purify the product as necessary.
Visualizations
Caption: General experimental workflow for phosphonic acid synthesis.
Caption: Troubleshooting logic for low phosphonic acid yield.
References
Technical Support Center: Characterizing and Mitigating Unexpected Byproducts in Phosphonate Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides in-depth troubleshooting guides and frequently asked questions (FAQs) to assist researchers in identifying, understanding, and mitigating the formation of unexpected byproducts during phosphonate (B1237965) synthesis. The following sections detail common issues encountered in prevalent synthetic routes, provide detailed experimental protocols, and offer guidance on the characterization of impurities.
Troubleshooting Guides & FAQs
This section is organized by common phosphonate synthesis reactions. Each Q&A addresses a specific issue, its probable causes, and recommended solutions.
Michaelis-Arbuzov Reaction
The Michaelis-Arbuzov reaction is a cornerstone for forming carbon-phosphorus bonds, typically by reacting a trialkyl phosphite (B83602) with an alkyl halide. While robust, it is not without its challenges.
Q1: My Michaelis-Arbuzov reaction is showing a low yield and multiple unexpected spots on TLC. What are the likely side products?
A1: Low yields and the presence of multiple byproducts in the Michaelis-Arbuzov reaction can often be attributed to several factors, primarily related to substrate reactivity, reaction temperature, and competing reaction pathways.
Possible Causes and Byproducts:
-
Unreacted Starting Materials: Incomplete reactions can leave behind unreacted trialkyl phosphite and alkyl halide. This is common with less reactive secondary or sterically hindered primary alkyl halides.
-
Phosphate (B84403) Ester Formation: The trialkyl phosphite starting material can be oxidized to the corresponding trialkyl phosphate, especially if air or oxidizing impurities are present at high temperatures.
-
Competing Reactions with Byproduct: The newly formed alkyl halide byproduct can react with the starting trialkyl phosphite, leading to a mixture of phosphonate products. This is particularly problematic if the byproduct is more reactive than the starting alkyl halide.
-
Elimination Products: With secondary and tertiary alkyl halides, elimination reactions can compete with the desired substitution, forming alkenes.
-
Perkow Reaction: When using α-halo ketones as substrates, the Perkow reaction can be a significant competing pathway, leading to the formation of a vinyl phosphate instead of the desired β-ketophosphonate.[1] Higher temperatures tend to favor the Michaelis-Arbuzov product, while the use of α-iodo ketones can exclusively yield the Arbuzov product.[1]
Troubleshooting and Mitigation Strategies:
-
Optimize Reaction Temperature: The reaction often requires heating (120-160 °C), but excessive temperatures can promote side reactions.[1] Monitor the reaction progress by ³¹P NMR to find the optimal temperature for your specific substrates.
-
Choice of Phosphite: Using a phosphite that generates a volatile alkyl halide byproduct (e.g., trimethyl or triethyl phosphite) allows for its removal by distillation during the reaction, preventing it from competing with the starting alkyl halide.
-
Use of Catalysts: Lewis acids like ZnBr₂ can catalyze the reaction, often allowing for lower reaction temperatures and improved yields.
-
Purification: Unreacted trialkyl phosphite can be removed by washing the reaction mixture with a dilute acid solution. The desired phosphonate is typically purified by vacuum distillation or column chromatography.
Q2: I am trying to synthesize a β-ketophosphonate using an α-bromoketone, but I am primarily isolating a vinyl phosphate. How can I favor the Michaelis-Arbuzov product?
A2: The formation of a vinyl phosphate indicates that the Perkow reaction is outcompeting the Michaelis-Arbuzov reaction. Several strategies can be employed to favor the desired β-ketophosphonate.
Strategies to Favor the Michaelis-Arbuzov Reaction:
-
Change the Halogen: α-Iodoketones almost exclusively yield the Michaelis-Arbuzov product.[1] If possible, replace the α-bromoketone with the corresponding α-iodoketone.
-
Increase Reaction Temperature: Higher reaction temperatures generally favor the thermodynamically more stable Michaelis-Arbuzov product over the kinetically favored Perkow product.[1]
-
Solvent Effects: The choice of solvent can influence the reaction pathway. Protic solvents can stabilize the phosphonium (B103445) intermediate of the Arbuzov reaction, potentially favoring its formation.
Horner-Wadsworth-Emmons (HWE) Reaction
The Horner-Wadsworth-Emmons (HWE) reaction is a widely used method for the synthesis of alkenes from phosphonate carbanions and aldehydes or ketones. A primary concern is often the stereoselectivity of the resulting alkene.
Q3: My HWE reaction is producing a mixture of E and Z isomers. How can I improve the stereoselectivity for the E-alkene?
A3: The HWE reaction generally favors the formation of the thermodynamically more stable E-alkene.[2] However, several factors can influence the E/Z ratio.
Factors Influencing E-selectivity:
-
Nature of the Base and Cation: The choice of base and its corresponding metal cation can significantly impact stereoselectivity. Bases with smaller cations that do not interfere with the formation of the oxaphosphetane intermediate, such as NaH or NaOMe, often lead to higher E-selectivity.[3]
-
Reaction Temperature: Allowing the reaction intermediates to equilibrate by running the reaction at room temperature or slightly elevated temperatures can increase the proportion of the E-alkene.
-
Structure of the Phosphonate: Bulky substituents on the phosphonate ester can enhance E-selectivity due to steric hindrance in the transition state leading to the Z-alkene.
Troubleshooting and Mitigation Strategies:
-
Base Selection: Employ sodium-based alkoxides or sodium hydride in an appropriate solvent like THF or DME.
-
Temperature Control: After the initial addition of the aldehyde or ketone at a low temperature (e.g., 0 °C or -78 °C), allow the reaction to slowly warm to room temperature and stir for several hours to promote equilibration.
-
Solvent Choice: Aprotic solvents like THF and DME are commonly used and generally provide good E-selectivity.
Q4: I need to synthesize the Z-alkene as the major product. Is this possible with the HWE reaction?
A4: Yes, modifications to the standard HWE reaction conditions, often referred to as the Still-Gennari modification, can favor the formation of the Z-alkene.
Still-Gennari Conditions for Z-selectivity:
-
Electron-Withdrawing Groups on the Phosphonate: The use of phosphonates with electron-withdrawing groups on the phosphorus, such as bis(2,2,2-trifluoroethyl) or diaryl esters, accelerates the elimination of the oxaphosphetane intermediate, kinetically favoring the Z-alkene.[4]
-
Strong, Non-coordinating Bases: Strong bases with bulky, non-coordinating cations, such as potassium hexamethyldisilazide (KHMDS), used in conjunction with a crown ether (e.g., 18-crown-6) in THF at low temperatures (-78 °C), promote the formation of the Z-alkene.[4]
Pudovik Reaction
The Pudovik reaction involves the addition of a dialkyl phosphite to an imine or an aldehyde/ketone to form an α-aminophosphonate or an α-hydroxyphosphonate, respectively.
Q5: My Pudovik reaction with an aldehyde is yielding a phosphate byproduct in addition to the expected α-hydroxyphosphonate. What is happening?
A5: The formation of a phosphate byproduct suggests a subsequent rearrangement of the initially formed α-hydroxyphosphonate. This is known as a phospha-Brook rearrangement.
Cause of Rearrangement:
-
Basic Conditions: The Pudovik reaction is often carried out under basic conditions. The base can deprotonate the hydroxyl group of the α-hydroxyphosphonate, initiating a rearrangement where the phosphorus atom migrates from the carbon to the oxygen, resulting in a phosphate.
Troubleshooting and Mitigation Strategies:
-
Catalyst Choice: While basic catalysts are common, Lewis acids can also promote the Pudovik reaction.[1] Switching to a Lewis acid catalyst may prevent the base-induced rearrangement.
-
Temperature Control: Running the reaction at lower temperatures can help to minimize the rate of the rearrangement reaction.
-
Reaction Time: Monitor the reaction closely and work it up as soon as the starting materials are consumed to minimize the time for the rearrangement to occur.
Q6: I am observing poor diastereoselectivity in my Pudovik reaction with a chiral imine. How can I improve this?
A6: The diastereoselectivity of the Pudovik reaction can be influenced by the choice of catalyst and reaction conditions.
Strategies to Improve Diastereoselectivity:
-
Chiral Catalysts: The use of chiral catalysts, such as chiral amine bases or chiral Lewis acids, can induce facial selectivity in the addition of the phosphite to the imine, leading to an enrichment of one diastereomer.
-
Solvent and Temperature Effects: The polarity of the solvent and the reaction temperature can affect the transition state geometries and, consequently, the diastereomeric ratio. A systematic screening of these parameters is often necessary to optimize selectivity.
Data Presentation: Byproduct Characterization
The identification of byproducts is crucial for troubleshooting and optimizing phosphonate synthesis. ³¹P NMR spectroscopy is a particularly powerful tool for this purpose due to the wide chemical shift range of phosphorus and the 100% natural abundance of the ³¹P isotope.[5]
Table 1: Typical ³¹P NMR Chemical Shift Ranges for Common Species in Phosphonate Synthesis
| Compound Class | Structure | Typical ³¹P Chemical Shift (δ, ppm) vs. 85% H₃PO₄ | Notes |
| Trialkyl Phosphite | P(OR)₃ | +135 to +141 | Starting material; sharp singlet. |
| Dialkyl Phosphonate | (RO)₂P(O)R' | +18 to +35 | Desired product; sharp singlet. |
| Trialkyl Phosphate | (RO)₃P=O | -2 to +2 | Oxidation byproduct; sharp singlet. |
| Phosphonium Salt | [RP(OR)₃]⁺X⁻ | +20 to +50 | Michaelis-Arbuzov intermediate; can be broad. |
| Vinyl Phosphate (Perkow Product) | (RO)₂P(O)OC(R')=CR''₂ | -5 to -15 | Byproduct from α-halo ketones; sharp singlet. |
| Phosphorous Acid | H₃PO₃ | +3 to +8 | Hydrolysis product of P(III) reagents. |
| Phosphoric Acid | H₃PO₄ | 0 | Hydrolysis product of P(V) compounds. |
Note: Chemical shifts can vary depending on the specific substituents and the solvent used.
Experimental Protocols
Detailed methodologies for key synthetic and analytical procedures are provided below.
Protocol 1: General Procedure for the Michaelis-Arbuzov Reaction
This protocol describes a general method for the synthesis of a dialkyl phosphonate from a trialkyl phosphite and an alkyl halide.
Materials:
-
Trialkyl phosphite (1.0 eq)
-
Alkyl halide (1.0-1.2 eq)
-
High-boiling point solvent (optional, e.g., toluene (B28343) or xylene)
-
Round-bottom flask equipped with a reflux condenser and a magnetic stir bar
-
Heating mantle or oil bath
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the trialkyl phosphite and the alkyl halide. If a solvent is used, add it at this stage.
-
Heat the reaction mixture to reflux (typically 120-160 °C) with vigorous stirring.
-
Monitor the progress of the reaction by TLC or ³¹P NMR spectroscopy. The disappearance of the trialkyl phosphite signal (around +140 ppm) and the appearance of the dialkyl phosphonate signal (around +20 to +30 ppm) indicates reaction progression.
-
Once the reaction is complete, cool the mixture to room temperature.
-
If the byproduct alkyl halide is volatile, it may be removed by distillation.
-
The crude product can be purified by vacuum distillation or flash column chromatography on silica (B1680970) gel.
Protocol 2: General Procedure for the Horner-Wadsworth-Emmons Reaction (E-selective)
This protocol outlines a general method for the E-selective synthesis of an alkene.
Materials:
-
Phosphonate ester (1.0 eq)
-
Anhydrous solvent (e.g., THF, DME)
-
Base (e.g., NaH, NaOMe) (1.1 eq)
-
Aldehyde or ketone (1.0 eq)
-
Round-bottom flask, magnetic stir bar, and inert atmosphere setup
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the phosphonate ester and dissolve it in the anhydrous solvent.
-
Cool the solution to 0 °C in an ice bath.
-
Add the base portion-wise, and stir the mixture for 30-60 minutes to ensure complete formation of the phosphonate carbanion.
-
Add a solution of the aldehyde or ketone in the anhydrous solvent dropwise to the reaction mixture.
-
Allow the reaction mixture to slowly warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the organic layer under reduced pressure and purify the crude product by flash column chromatography.
Protocol 3: Analysis of Reaction Mixture by ³¹P NMR Spectroscopy
This protocol provides a general method for monitoring the progress of a phosphonate synthesis reaction.
Materials:
-
NMR tube
-
Deuterated solvent (e.g., CDCl₃)
-
Micropipette
Procedure:
-
At various time points during the reaction, withdraw a small aliquot (e.g., 0.1 mL) of the reaction mixture.
-
Dilute the aliquot with a deuterated solvent (e.g., 0.5 mL of CDCl₃) in a clean vial.
-
Transfer the solution to an NMR tube.
-
Acquire a proton-decoupled ³¹P NMR spectrum. Use an external standard of 85% H₃PO₄ (δ = 0 ppm).
-
Analyze the spectrum to identify the signals corresponding to starting materials, intermediates, the desired product, and any byproducts, based on their characteristic chemical shifts (see Table 1). The relative integration of these signals can be used to estimate the reaction conversion and the prevalence of side products.
Mandatory Visualizations
Signaling Pathway: Inhibition of Farnesyl Pyrophosphate Synthase
Many phosphonate-containing drugs, particularly bisphosphonates, function by inhibiting key enzymes in metabolic pathways. A prominent example is the inhibition of Farnesyl Pyrophosphate Synthase (FPPS) in the mevalonate (B85504) pathway by nitrogen-containing bisphosphonates (N-BPs), which are used to treat bone resorption disorders.[6][7][8] The presence of impurities from the synthesis of these drugs could potentially alter their inhibitory activity.[9]
Caption: Inhibition of Farnesyl Pyrophosphate Synthase (FPPS) by nitrogen-containing bisphosphonates.
Experimental Workflow: Troubleshooting Michaelis-Arbuzov Reaction
The following diagram illustrates a logical workflow for troubleshooting common issues in the Michaelis-Arbuzov reaction.
Caption: Troubleshooting workflow for the Michaelis-Arbuzov reaction.
References
- 1. Michaelis–Arbuzov reaction - Wikipedia [en.wikipedia.org]
- 2. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 3. 31Phosphorus NMR [chem.ch.huji.ac.il]
- 4. Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Arbuzov Reaction [organic-chemistry.org]
- 6. Synthesis of a New Phosphonate-Based Sorbent and Characterization of Its Interactions with Lanthanum (III) and Terbium (III) | MDPI [mdpi.com]
- 7. spectrabase.com [spectrabase.com]
- 8. researchgate.net [researchgate.net]
- 9. Impact of Impurity on Kinetic Estimates from Transport and Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
Best practices for handling and storing phosphonic acids
This guide provides best practices, troubleshooting advice, and frequently asked questions for researchers, scientists, and drug development professionals working with phosphonic acids.
Frequently Asked Questions (FAQs)
Handling and Safety
Q1: What are the primary hazards associated with phosphonic acids?
A1: Phosphonic acids are corrosive solids that can cause severe skin burns and serious eye damage.[1][2] They are also harmful if swallowed.[1][3] Inhalation of dust may cause respiratory irritation.[2][4] Some phosphonic acids may also be corrosive to metals.[3][5]
Q2: What is the mandatory Personal Protective Equipment (PPE) for handling phosphonic acids?
A2: Appropriate PPE is crucial to prevent exposure. The recommended PPE is summarized in the table below. All handling of solid phosphonic acids should ideally occur within a chemical fume hood to minimize dust generation.[2]
Q3: What are the correct first aid procedures for phosphonic acid exposure?
A3: Immediate action is critical in case of exposure:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present. Seek immediate medical attention.[6][7]
-
Skin Contact: Take off all contaminated clothing immediately. Wash the affected skin with plenty of soap and water. Seek medical attention.[6][7]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[6][7]
-
Ingestion: Rinse the mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person and call a doctor or Poison Control Center immediately.[6][7]
Q4: How should I clean up a phosphonic acid spill?
A4: For small spills, trained personnel wearing full PPE (including respiratory protection) should contain the spill with an appropriate absorbent material for corrosive solids.[2][8] Carefully sweep or collect the material, place it in a labeled, sealed container for disposal, and clean the affected area.[2][6] Avoid breathing any dust.[2] Report all spills to your laboratory supervisor and environmental health and safety department.[2]
Storage and Stability
Q5: What are the ideal storage conditions for phosphonic acids?
A5: Phosphonic acids should be stored in a cool, dry, and well-ventilated place.[6] Containers must be tightly closed to protect from moisture, as many phosphonic acids are hygroscopic and air-sensitive.[1][9] It is often recommended to store them under an inert gas like nitrogen.[3][9]
Q6: What materials are incompatible with phosphonic acids and should be avoided for storage?
A6: Phosphonic acids are corrosive to many metals.[3] Therefore, storage in metal containers should be avoided.[3][9][10] They are also incompatible with strong bases.[1] Store them separately from these materials.
Q7: How does exposure to air and moisture affect phosphonic acids?
A7: Phosphonic acids are often hygroscopic, meaning they readily absorb moisture from the air.[1] They are also sensitive to air and can slowly oxidize to phosphoric acid.[9] This degradation can affect the purity and reactivity of the compound in experiments.
Disposal
Q8: How do I properly dispose of phosphonic acid waste?
A8: Phosphonic acid and any contaminated materials must be treated as hazardous waste.[5][11] Waste should be collected in clearly labeled, sealed, and corrosion-resistant containers.[5] Disposal must be handled by a licensed professional hazardous waste management company, often through incineration.[11][12] Never dispose of phosphonic acid down the drain or in regular trash.[5]
Q9: Can I neutralize phosphonic acid waste in the lab before disposal?
A9: It is not recommended to neutralize phosphonic acid waste in the laboratory.[5] Reactions with bases can be highly exothermic and generate significant heat, posing a safety risk.[10] The safest and most compliant method is disposal through a professional hazardous waste service.[5]
Data Presentation
Table 1: Recommended Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
| Eye/Face | Chemical safety goggles and a full-face shield.[1][2] | Protects against splashes and dust, preventing severe eye damage.[2] |
| Hand | Chemical-resistant gloves (e.g., nitrile, neoprene).[2][12] | Prevents skin contact and chemical burns.[1] |
| Body | Chemical-resistant lab coat, long pants, and closed-toe shoes. An apron may be required for larger quantities.[2] | Prevents skin exposure.[1] |
| Respiratory | Use in a well-ventilated area or chemical fume hood.[2] If dust is generated, a NIOSH-approved respirator is necessary.[2][13] | Prevents irritation of the respiratory tract from dust inhalation.[2] |
Table 2: Storage Condition Summary
| Parameter | Recommendation | Reason |
| Temperature | Cool, stable temperature (e.g., 15-25°C).[14] | Prevents potential decomposition at higher temperatures.[10] |
| Atmosphere | Store under an inert gas (e.g., Nitrogen).[3][9] | Air-sensitive; can oxidize to phosphoric acid.[9][10] |
| Moisture | Dry conditions, tightly sealed containers.[3][9] | Hygroscopic; readily absorbs water from the air.[1] |
| Container | High-density polyethylene (B3416737) (HDPE), polypropylene, or glass. Avoid metal containers.[10][14] | Corrosive to metals.[3] |
| Ventilation | Store in a well-ventilated area.[6] | Prevents accumulation of any potential vapors. |
Troubleshooting Guides
Synthesis and Purification
Q10: My hydrolysis of a phosphonate (B1237965) ester to the phosphonic acid is incomplete. What should I do?
A10: Incomplete hydrolysis is a common issue. Consider the following troubleshooting steps:
-
Increase Reaction Time: Hydrolysis can be slow, sometimes requiring several hours at reflux. Monitor the reaction's progress by TLC or ³¹P NMR.[15]
-
Use Concentrated Acid: The most common method uses concentrated hydrochloric acid (35-37%, ~12 M) at reflux.[16] Using a less concentrated acid may not be effective.
-
Ensure High Temperature: The reaction typically requires reflux temperatures to proceed efficiently.[16]
Q11: My final phosphonic acid product is a sticky, oily substance that won't solidify. How can I purify it?
A11: The high polarity and hygroscopic nature of phosphonic acids make them notoriously difficult to purify and handle, often resulting in sticky oils or gums.[16][17]
-
Azeotropic Drying: Residual water or solvent is a common cause. Try azeotropic distillation with toluene (B28343) to remove trace amounts of water.[16]
-
Precursor Purification: The most effective strategy is often to purify the less polar phosphonate ester precursor using standard silica (B1680970) gel chromatography before the final hydrolysis step. This can yield the final acid in high purity.[15]
-
Salt Formation: Convert the phosphonic acid to a salt (e.g., using dicyclohexylamine (B1670486) or sodium hydroxide) which may be a crystalline, more easily handled solid.[17] This salt can then be purified by recrystallization.
-
Lyophilization (Freeze-Drying): Lyophilizing the acid from a solvent like t-butanol can sometimes yield a more manageable powder instead of a sticky solid.[17]
Q12: My reaction produced a colored impurity. What is the likely cause and how can I prevent it?
A12: In syntheses involving diazonium salt intermediates (e.g., from an aminophenylphosphonic acid), colored azo compounds can form as byproducts.[15]
-
Strict Temperature Control: Maintain the reaction temperature at 0-5 °C during the formation and reaction of the diazonium salt.[15]
-
Maintain Acidic Conditions: Ensure the reaction medium is strongly acidic to prevent the diazonium salt from coupling with the starting amine or product.[15]
Experimental and Analytical Issues
Q13: I am trying to run a column chromatography purification on my phosphonic acid, but it is not working. Why?
A13: Column chromatography on silica gel is generally ineffective for purifying phosphonic acids. Their high polarity causes them to bind very strongly to the silica, requiring extremely polar eluent systems which provide poor separation.[15][16] It is better to purify the non-polar ester precursor or use alternative methods like recrystallization of a salt.[15]
Q14: My phosphonic acid seems to have degraded over time. What are the likely degradation products?
A14: The primary degradation pathway for phosphonic acids is oxidation. When exposed to air, they can slowly oxidize to phosphoric acid.[9] Under certain conditions, such as high heat, they can decompose to form phosphine, a toxic and spontaneously flammable gas.[10] Photodegradation under UV irradiation can also occur, leading to cleavage of the C-P bond.[18][19]
Experimental Protocols
Protocol 1: General Procedure for Hydrolysis of a Dialkyl Phosphonate
Methodology based on standard literature procedures.[16]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the dialkyl phosphonate starting material in concentrated hydrochloric acid (~12 M).
-
Heating: Heat the mixture to reflux and maintain this temperature for 6-12 hours. The reaction progress should be monitored periodically using an appropriate analytical technique (e.g., TLC, LC-MS, or ³¹P NMR) until the starting material is consumed.
-
Solvent Removal: After the reaction is complete, cool the mixture to room temperature. Remove the water and excess HCl under reduced pressure using a rotary evaporator.
-
Azeotropic Drying: To remove residual water, add toluene to the residue and evaporate under reduced pressure. This step may need to be repeated 2-3 times to ensure the product is dry.
-
Final Drying: Dry the resulting solid or oil under a high vacuum, potentially over a desiccant such as phosphorus pentoxide (P₂O₅), to obtain the final phosphonic acid.[16]
Protocol 2: Purification via Dicyclohexylammonium (DCHA) Salt Formation
Methodology adapted from common practices for purifying polar acids.[17]
-
Dissolution: Dissolve the crude, sticky phosphonic acid product in a minimal amount of a suitable solvent like ethanol (B145695) or isopropanol.
-
Salt Formation: Slowly add dicyclohexylamine (1-2 equivalents) to the solution while stirring. The salt may precipitate immediately or upon cooling.
-
Crystallization: If precipitation does not occur, cool the solution in an ice bath or refrigerator to induce crystallization. You may need to reduce the solvent volume or add a less polar co-solvent (e.g., diethyl ether) to encourage precipitation.
-
Isolation: Collect the crystalline salt by vacuum filtration and wash the crystals with a cold, non-polar solvent (e.g., cold diethyl ether) to remove impurities.
-
Drying: Dry the salt under a vacuum. The purified salt can be used directly or converted back to the free acid if necessary by using an acid ion-exchange resin.
Visualizations
Caption: Workflow for the safe handling of phosphonic acids.
Caption: Troubleshooting flowchart for phosphonic acid purification.
References
- 1. scribd.com [scribd.com]
- 2. benchchem.com [benchchem.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. phosphonics.com [phosphonics.com]
- 5. benchchem.com [benchchem.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. ehs.com [ehs.com]
- 8. SOP - Phosphoric Acid [isolab.ess.washington.edu]
- 9. PHOSPHONIC ACID - Ataman Kimya [atamanchemicals.com]
- 10. atamankimya.com [atamankimya.com]
- 11. benchchem.com [benchchem.com]
- 12. arkema.com [arkema.com]
- 13. CCOHS: Phosphoric Acid (Solutions) [ccohs.ca]
- 14. app.studyraid.com [app.studyraid.com]
- 15. benchchem.com [benchchem.com]
- 16. Phosphonic acid: preparation and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Mechanism of methylphosphonic acid photo-degradation based on phosphate oxygen isotopes and density functional theory - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Mechanism of methylphosphonic acid photo-degradation based on phosphate oxygen isotopes and density functional theory - RSC Advances (RSC Publishing) [pubs.rsc.org]
Avoiding decomposition during distillation of phosphonyl dichlorides
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding decomposition during the distillation of phosphonyl dichlorides.
Frequently Asked Questions (FAQs)
Q1: Why is vacuum distillation the recommended method for purifying phosphonyl dichlorides?
A1: Many phosphonyl dichlorides have high boiling points at atmospheric pressure. Distilling these compounds at high temperatures can lead to thermal decomposition, reducing yield and purity.[1][2][3] Vacuum distillation lowers the boiling point of the liquid, allowing for distillation at a lower temperature, which minimizes the risk of decomposition.[2][3] This technique is particularly crucial for heat-sensitive compounds.[4][5]
Q2: What are the common signs of decomposition during the distillation of phosphonyl dichlorides?
A2: Signs of decomposition can include:
-
Discoloration of the liquid: The material in the distillation flask may darken, turning yellow, brown, or even black.
-
Gas evolution: Uncontrolled bubbling or fuming in the distillation flask can indicate the formation of gaseous byproducts.
-
Pressure fluctuations: A sudden increase or instability in the vacuum pressure can be a sign of gas evolution from decomposition.[4]
-
Inconsistent distillation temperature: The temperature at the distillation head may not remain stable, or it may rise unexpectedly.
-
Formation of solid residues: The appearance of solid or tarry materials in the distillation flask is a strong indicator of polymerization or decomposition.
Q3: Can stabilizers be added to the distillation mixture to prevent decomposition?
A3: While the use of stabilizers for the distillation of phosphonyl dichlorides is not widely documented in academic literature, the principle of using stabilizers for reactive phosphorus compounds is known. For instance, amines such as tributylamine (B1682462) are used to stabilize sarin (B92409) (a phosphonofluoridate) and phosphorus trichloride (B1173362) against degradation.[6][7] However, the reactivity of amines with the phosphonyl dichloride itself under distillation conditions must be considered. The suitability and effectiveness of any stabilizer would need to be determined on a case-by-case basis.
Q4: How does the structure of the phosphonyl dichloride affect its thermal stability?
A4: Generally, aryl phosphorodichloridates are more thermally stable than their alkyl counterparts due to the stronger P-O-Aryl bond.[8] The stability of alkylphosphonic dihalides is also influenced by the steric bulk of the alkyl group and the electronegativity of the halogen atoms.[9]
Troubleshooting Guide
Problem 1: The phosphonyl dichloride is decomposing in the distillation flask before it begins to distill.
| Possible Cause | Solution |
| Distillation temperature is too high. | Increase the vacuum (lower the pressure) to further decrease the boiling point. Use a high-vacuum pump if necessary.[2] |
| Heating is too rapid. | Heat the distillation flask slowly and evenly. Use a heating mantle with a stirrer for uniform temperature distribution. |
| Presence of impurities. | Ensure that all starting materials and solvents are pure and dry. Impurities can catalyze decomposition.[6] |
| Prolonged heating time. | Minimize the time the phosphonyl dichloride is held at high temperature. Once the distillation is complete, cool the flask promptly. |
Problem 2: The vacuum pressure is unstable during distillation.
| Possible Cause | Solution |
| Leaks in the distillation apparatus. | Check all glass joints and tubing for a secure seal. Ensure all ground glass joints are properly greased with a suitable vacuum grease. |
| Decomposition of the product. | If pressure instability is accompanied by discoloration or gas evolution, decomposition is likely occurring. Lower the heating temperature and improve the vacuum. |
| Bumping of the liquid. | Ensure smooth boiling by using a magnetic stir bar or a capillary ebulliator. Boiling stones are not effective under vacuum. |
| Fluctuations in the vacuum source. | Use a vacuum regulator to maintain a constant pressure.[4] |
Problem 3: The distilled product is impure or discolored.
| Possible Cause | Solution | | Co-distillation of impurities. | Improve the efficiency of the fractional distillation by using a fractionating column (e.g., Vigreux or packed column). | | Decomposition during distillation. | Lower the distillation temperature by using a higher vacuum. Ensure the condenser is efficiently cooling the vapor to prevent re-heating. | | Contamination from the apparatus. | Ensure all glassware is thoroughly clean and dry before use. |
Data Presentation
Table 1: Boiling Points of Selected Phosphonyl Dichlorides under Reduced Pressure
| Compound | Boiling Point (°C) | Pressure (mmHg) |
| Phenylphosphonic dichloride | 92 - 125 | 40 - 160 |
| Methylphosphonic dichloride | 100 - 105 | 80 |
| Ethylphosphonic dichloride | 174.5 | (not specified) |
| Isopropylphosphonyl dichloride | 76 | 23 |
| tert-Butylphosphonyl dichloride | (sublimes) | 25 |
Note: The data presented is compiled from various sources and should be used as a guideline. Optimal distillation conditions may vary.[10]
Experimental Protocols
General Protocol for Vacuum Distillation of a Phosphonyl Dichloride
-
Apparatus Setup:
-
Assemble a clean, dry vacuum distillation apparatus, including a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask.
-
Use a magnetic stirrer and stir bar in the distillation flask for smooth boiling.
-
Ensure all ground glass joints are lightly greased with high-vacuum grease to prevent leaks.
-
Connect the apparatus to a vacuum pump via thick-walled vacuum tubing. A cold trap between the apparatus and the pump is recommended to protect the pump from corrosive vapors.
-
A vacuum gauge should be included in the setup to monitor the pressure.
-
-
Procedure:
-
Charge the crude phosphonyl dichloride into the distillation flask.
-
Begin stirring the liquid.
-
Gradually apply vacuum to the system. Observe for any initial outgassing of volatile impurities.
-
Once a stable vacuum is achieved, begin to slowly heat the distillation flask using a heating mantle.
-
Monitor the temperature at the distillation head. The temperature should rise and then stabilize as the desired product begins to distill.
-
Collect the fraction that distills over at a constant temperature and pressure.
-
After the desired fraction has been collected, remove the heat source and allow the apparatus to cool to room temperature before slowly releasing the vacuum.
-
Visualizations
Caption: Proposed thermal decomposition pathway for phosphonyl dichlorides.
Caption: A decision-making workflow for troubleshooting decomposition during distillation.
References
- 1. quora.com [quora.com]
- 2. Vacuum distillation - Wikipedia [en.wikipedia.org]
- 3. Vacuum distillation | PPTX [slideshare.net]
- 4. Vacuum Distillation issues? | Call Pressure Control Solutions! [pressurecontrolsolutions.com]
- 5. quora.com [quora.com]
- 6. Sarin - Wikipedia [en.wikipedia.org]
- 7. US5147621A - Method for stabilizing phosphorus trichloride - Google Patents [patents.google.com]
- 8. benchchem.com [benchchem.com]
- 9. Thieme E-Books & E-Journals [thieme-connect.de]
- 10. CN101671366A - Environmentally-friendly synthesis method for phenylphosphonic dichloride - Google Patents [patents.google.com]
Validation & Comparative
Comparison Guide: (4-Phenylphenoxy)phosphonic Acid vs. Carboxylic Acid for Surface Binding
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of (4-Phenylphenoxy)phosphonic acid and analogous carboxylic acids as anchoring groups for surface modification, particularly on metal oxide substrates. The choice of anchoring group is critical for the stability and performance of self-assembled monolayers (SAMs) in applications ranging from biocompatible coatings and biosensors to organic electronics. This document synthesizes experimental findings to highlight the key differences in binding strength, stability, and monolayer quality.
Overview of Binding Mechanisms and Stability
The primary distinction between phosphonic acids and carboxylic acids lies in the nature of their interaction with metal oxide surfaces. Phosphonic acids generally form more stable and robust monolayers compared to their carboxylic acid counterparts. This enhanced stability is attributed to their ability to form multiple covalent bonds with the surface.
-
Phosphonic Acids (-PO(OH)₂): This group can bind to metal oxide surfaces through one, two, or three oxygen atoms, leading to monodentate, bidentate, and tridentate coordination modes, respectively.[1][2] Computational and experimental studies consistently show that phosphonates bind more strongly than carboxylates.[1][3] In nonpolar solvents, the binding strength is definitively ordered as phosphonic acid > carboxylic acid.[4][5] This strong interaction results in highly durable layers that are resistant to desorption across a wider pH range (typically stable in acidic to neutral environments up to pH 8) and at elevated temperatures.[4][5][6]
-
Carboxylic Acids (-COOH): This group typically binds via monodentate or bidentate (bridging) modes.[1][6] While effective for forming well-ordered SAMs, the carboxylate-surface bond is generally weaker than the phosphonate-surface bond.[1][4] These monolayers are more susceptible to desorption, particularly in aqueous environments, and exhibit a more limited pH stability range, often providing colloidal stability only from pH 2 to pH 6.[4][5] Consequently, carboxylates can often be displaced from a surface by phosphonates in exchange reactions.[1][2]
Below is a diagram illustrating the chemical structures of the molecules discussed.
The potential binding modes for each functional group to a generic metal oxide surface are depicted below.
Quantitative Performance Data
The superior performance of phosphonic acid anchors is evident in various experimental measurements. The following table summarizes key comparative data from studies on metal oxide surfaces like TiO₂, Ti-6Al-4V, and AlOₓ.
| Parameter | Phosphonic Acid SAMs | Carboxylic Acid SAMs | Significance & Reference(s) |
| Binding Strength | Higher; Stronger covalent character | Lower; Weaker interaction | Phosphonates are more strongly bound and can displace carboxylates.[1][2] |
| Adsorption Energy | ~277 kJ/mol (Phenylphosphonic acid on TiO₂) | Lower than phosphonates | Higher energy indicates a more thermodynamically stable bond.[3][7] |
| pH Stability Range | Broad (stable up to pH < 8 in aqueous media) | Narrow (stable from pH 2 to 6 in aqueous media) | Phosphonates offer greater stability in a wider range of buffer conditions.[4][5] |
| Thermal Stability | High | Moderate | Phosphonate monolayers exhibit greater resistance to thermal desorption.[6] |
| Tribological Properties | Lower coefficient of friction, adhesion, and wear rate | Higher coefficient of friction, adhesion, and wear rate | Indicates a more stable and well-ordered monolayer for phosphonic acids.[6][8][9] |
| Surface Coverage | High; forms dense, well-ordered layers | Variable; can be lower than phosphonates | Phosphonates can achieve higher molecular packing density.[10][11] |
Experimental Protocols
Reproducible formation of high-quality SAMs requires meticulous experimental procedures. Below is a generalized protocol for depositing and characterizing phosphonic or carboxylic acid monolayers on a titanium or aluminum-based substrate.
Substrate Preparation
-
Sonication: Ultrasonicate the substrates sequentially in acetone, isopropanol, and deionized water for 15 minutes each to remove organic contaminants.
-
Drying: Dry the substrates under a stream of dry nitrogen gas.
-
Surface Activation (Hydroxylation): Treat the substrates with an oxygen plasma cleaner or a piranha solution (a 3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂) to remove residual organic matter and generate surface hydroxyl (-OH) groups. These groups serve as the active sites for acid binding. Caution: Piranha solution is extremely corrosive and reactive; handle with extreme care.
-
Final Rinse & Dry: Thoroughly rinse the activated substrates with deionized water and dry again with nitrogen.
Self-Assembled Monolayer (SAM) Formation
-
Solution Preparation: Prepare a 1-10 mM solution of the desired acid (e.g., this compound or its carboxylic analogue) in a suitable solvent like ethanol (B145695) or toluene.
-
Immersion: Immerse the freshly cleaned and activated substrates into the acid solution in a sealed container. To minimize oxygen and water contamination, the container can be backfilled with an inert gas like nitrogen or argon.
-
Incubation: Allow the self-assembly process to proceed for 12-24 hours at room temperature. Longer immersion times generally lead to better monolayer packing and ordering.[12]
-
Rinsing: After incubation, remove the substrates from the solution and rinse them thoroughly with the pure solvent to remove any non-covalently bonded (physisorbed) molecules.
-
Final Drying: Dry the SAM-coated substrates with a stream of dry nitrogen.
Surface Characterization
-
Contact Angle Goniometry: Measure the static water contact angle to assess the hydrophobicity and overall quality of the monolayer. A high contact angle is indicative of a dense, well-ordered SAM.
-
X-ray Photoelectron Spectroscopy (XPS): Use XPS to confirm the chemical composition of the surface.[13] Analysis of high-resolution spectra for P 2p (for phosphonates) or C 1s (for carboxylates) and O 1s can confirm covalent attachment to the surface.[6]
-
Fourier-Transform Infrared Spectroscopy (FTIR): Use FTIR in reflection mode (e.g., PM-IRRAS) to probe the chemical bonds. The disappearance of P-OH stretches or changes in the C=O stretch can provide evidence of the binding mechanism.[6]
-
Atomic Force Microscopy (AFM): Image the surface topography to assess the smoothness and homogeneity of the monolayer, and to identify any defects or aggregates.
The following flowchart visualizes the typical experimental workflow.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Phosphonate- and carboxylate-based self-assembled monolayers for organic devices: a theoretical study of surface binding on aluminum oxide with experimental support - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anchoring functional molecules on TiO2 surfaces: A comparison between the carboxylic and the phosphonic acid group | EPJ Plus [epjplus.epj.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Mapping out the Aqueous Surface Chemistry of Metal Oxide Nanocrystals: Carboxylate, Phosphonate, and Catecholate Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Comparison of the Physicochemical Properties of Carboxylic and Phosphonic Acid Self-Assembled Monolayers Created on a Ti-6Al-4V Substrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comparison of silatrane, phosphonic acid, and carboxylic acid functional groups for attachment of porphyrin sensitizers to TiO2 in photoelectrochemical cells - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 11. princeton.edu [princeton.edu]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. eag.com [eag.com]
Efficacy of Arylphosphonic Acid Inhibitors: A Comparative Guide for Researchers
A comprehensive analysis of arylphosphonic acid inhibitors targeting key protein tyrosine phosphatases, PTP1B and SHP2, providing researchers with comparative efficacy data, detailed experimental protocols, and visual representations of relevant signaling pathways.
Arylphosphonic acids and their derivatives have emerged as a significant class of compounds in drug discovery, primarily for their role as bioisosteres of carboxylic acids and their ability to act as potent inhibitors of protein tyrosine phosphatases (PTPs).[1][2] PTPs are crucial regulators of signal transduction pathways, and their dysregulation is implicated in numerous diseases, including cancer, diabetes, and autoimmune disorders. This guide focuses on the comparative efficacy of various arylphosphonic acid inhibitors against two well-validated PTP targets: Protein Tyrosine Phosphatase 1B (PTP1B), a key negative regulator of insulin (B600854) and leptin signaling, and Src homology region 2 domain-containing phosphatase 2 (SHP2), a critical component of the RAS/MAPK signaling pathway.[3][4][5]
Comparative Efficacy of Arylphosphonic Acid Inhibitors
The inhibitory potency of arylphosphonic acid derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) or their inhibition constant (Ki). The following tables summarize the in vitro efficacy of selected arylphosphonic acid and related inhibitors against PTP1B and SHP2.
PTP1B Inhibitors: Quantitative Data
Protein Tyrosine Phosphatase 1B (PTP1B) is a key negative regulator of the insulin signaling pathway and is considered a major therapeutic target for type 2 diabetes and obesity.[6] Arylphosphonic acids, particularly those containing difluoromethylphosphonic acid moieties, have shown significant promise as PTP1B inhibitors.[7]
| Inhibitor Name/Code | Structure | IC50 (nM) | Target | Reference |
| Compound 2 (Difluoromethylphosphonic acid derivative) | N/A | 8 | PTP1B | [8] |
| [1,1-difluoro-1-(2-naphthalenyl)-methyl]phosphonic acid (6) | N/A | - | PTP1B | [7] |
| [1,1-difluoro-1-[2-(4-hydroxynaphthalenyl)]methyl]phosphonic acid (8) | N/A | - | PTP1B | [7] |
| F2Pmp-containing peptide | N/A | 100 | PTP1B | [7] |
| Compound 38 (Aryl phenylthiazolyl phenylcarboxamide) | N/A | 5800 | PTP1B | [9] |
| Ursolic Acid (Reference) | N/A | 26500 | PTP1B | [10] |
Note: "N/A" indicates that the specific structure was not provided in the referenced search result.
SHP2 Inhibitors: Quantitative Data
SHP2 is a non-receptor protein tyrosine phosphatase that plays a crucial role in the RAS-MAPK signaling pathway, which is vital for cell proliferation and survival.[4] Aberrant SHP2 activity is linked to various cancers.[11] Allosteric inhibitors of SHP2 have shown significant therapeutic potential.[][13]
| Inhibitor Name/Code | Structure | IC50 (nM) | Target | Reference |
| SHP099 | N/A | 70 | SHP2 | [13][14][15] |
| TNO155 (Batoprotafib) | N/A | 11 | SHP2 | [][16][17] |
| IACS-13909 | N/A | 15.7 | SHP2 | [] |
| RMC-4630 (Vociprotafib) | N/A | - | SHP2 | [] |
| 11a-1 | N/A | 200 | SHP2 | [] |
| CNBDA | N/A | 5000 | SHP2 | [] |
| Compound B8 | N/A | 9.0 - 34.5 | SHP2 | [18] |
Note: "N/A" indicates that the specific structure was not provided in the referenced search result. Some IC50 values were reported in µM and have been converted to nM for consistency.
Experimental Protocols
Accurate determination of inhibitor efficacy relies on standardized and well-defined experimental protocols. The following are detailed methodologies for the key enzymatic assays used to evaluate PTP1B and SHP2 inhibitors.
PTP1B Inhibition Assay using p-Nitrophenyl Phosphate (pNPP)
This colorimetric assay is a standard method for measuring the activity of PTP1B and the potency of its inhibitors.
Materials:
-
Recombinant human PTP1B enzyme
-
Assay Buffer: 50 mM HEPES (pH 7.2), 100 mM NaCl, 1 mM EDTA, 1 mM DTT
-
Substrate: p-Nitrophenyl Phosphate (pNPP)
-
Test compounds (arylphosphonic acid inhibitors)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add 10 µL of varying concentrations of the test compound to the wells.
-
Add 80 µL of the assay buffer containing the recombinant PTP1B enzyme to each well.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the enzymatic reaction by adding 10 µL of the pNPP substrate solution to each well.
-
Immediately measure the absorbance at 405 nm at time zero and then kinetically every minute for 15-30 minutes.
-
The rate of p-nitrophenol production is proportional to the enzyme activity.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to a control with no inhibitor.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[19]
SHP2 Inhibition Assay using 6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP)
This fluorometric assay is a sensitive method for measuring SHP2 activity and is suitable for high-throughput screening of inhibitors.
Materials:
-
Recombinant human SHP2 enzyme
-
Assay Buffer: 60 mM HEPES (pH 7.2), 75 mM NaCl, 75 mM KCl, 1 mM EDTA, 0.05% P-20, 5 mM DTT
-
Substrate: 6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP)
-
Test compounds (arylphosphonic acid inhibitors)
-
96-well or 384-well black microplate
-
Fluorescence microplate reader (Excitation: 340 nm, Emission: 450 nm)
Procedure:
-
Prepare serial dilutions of the test compound in the assay buffer.
-
Add 5 µL of the diluted test compound to the wells of the microplate.
-
Add 10 µL of the recombinant SHP2 enzyme solution to each well.
-
Incubate the plate at room temperature for 30 minutes.
-
Start the reaction by adding 10 µL of the DiFMUP substrate solution to each well.
-
Measure the fluorescence intensity kinetically for 30-60 minutes.
-
The rate of increase in fluorescence is proportional to the SHP2 activity.
-
Calculate the percent inhibition at each compound concentration compared to the vehicle control.
-
Determine the IC50 value by fitting the percent inhibition versus inhibitor concentration data to a suitable model.
Signaling Pathways and Experimental Workflows
To provide a better context for the action of these inhibitors, the following diagrams illustrate the key signaling pathways regulated by PTP1B and SHP2, as well as a typical experimental workflow for inhibitor screening.
Caption: Negative regulation of the insulin signaling pathway by PTP1B.
Caption: Role of SHP2 in the RAS/MAPK signaling pathway.
Caption: A typical workflow for arylphosphonic acid inhibitor screening.
References
- 1. researchgate.net [researchgate.net]
- 2. Regulation of Insulin Receptor Signaling by the Protein Tyrosine Phosphatase TCPTP - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protein-tyrosine phosphatase-1B acts as a negative regulator of insulin signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What are SHP2 inhibitors and how do they work? [synapse.patsnap.com]
- 5. Inhibition of SHP2 as an approach to block RAS-driven cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Reduction of protein tyrosine phosphatase 1B increases insulin-dependent signaling in ob/ob mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Small molecule interactions with protein-tyrosine phosphatase PTP1B and their use in inhibitor design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A re-examination of the difluoromethylenesulfonic acid group as a phosphotyrosine mimic for PTP1B inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. Discovery of inhibitors of protein tyrosine phosphatase 1B contained in a natural products library from Mexican medicinal plants and fungi using a combination of enzymatic and in silico methods** - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Allosteric Inhibitors of SHP2 with Therapeutic Potential for Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. axonmedchem.com [axonmedchem.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. xcessbio.com [xcessbio.com]
- 16. axonmedchem.com [axonmedchem.com]
- 17. medchemexpress.com [medchemexpress.com]
- 18. Collection - Development of Potent SHP2 Allosteric Inhibitors: Design, Synthesis, and Evaluation with Antitumor Effects - Journal of Medicinal Chemistry - Figshare [figshare.com]
- 19. Insight into the PTP1B Inhibitory Activity of Arylbenzofurans: An In Vitro and In Silico Study [mdpi.com]
Biological evaluation of novel phosphonate derivatives
A Comparative Guide to the Biological Evaluation of Novel Phosphonate (B1237965) Derivatives as Anticancer Agents
This guide provides a detailed comparison of two novel classes of phosphonate derivatives that have demonstrated significant anticancer activity: α-aminophosphonates and bisphosphonates/phosphanamidates. The information is compiled from recent studies to assist researchers, scientists, and drug development professionals in understanding their relative performance and methodologies.
Overview of Compared Phosphonate Derivatives
This guide focuses on two distinct classes of phosphonate derivatives that have been evaluated for their anticancer properties:
-
α-Aminophosphonates (Compounds 4e and 4n): These are derivatives containing an amino acid moiety. Their antitumor activity has been evaluated against several cancer cell lines, showing notable effects on lung cancer cells.
-
Bisphosphonates/Phosphanamidates (Series 13a-h): This novel class of bis-heterocyclic bisphosphonates and phosphanamidates has been synthesized and tested against a panel of human tumor cell lines, exhibiting significant anticancer activity.[1]
Comparative Performance Data
The in vitro cytotoxic activity of these phosphonate derivatives was evaluated against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized in the table below. Lower IC50 values indicate higher potency.
| Derivative Class | Compound | Cancer Cell Line | Cell Line Type | IC50 (µM) |
| α-Aminophosphonates | 4e | A-549 | Non-small cell lung carcinoma | 8.7 ± 0.8 |
| 4n | A-549 | Non-small cell lung carcinoma | 8.2 ± 1.0 | |
| 4c | SGC-7901 | Gastric adenocarcinoma | 9.8 ± 0.9 | |
| 4l | EC-109 | Esophageal carcinoma | 9.5 ± 0.6 | |
| 4n | EC-109 | Esophageal carcinoma | 9.4 ± 0.5 | |
| Bisphosphonates/ | 13a-h (range) | NCI-H460 | Large cell lung cancer | Significant Activity |
| Phosphanamidates | 13a-h (range) | MCF-7 | Breast adenocarcinoma | Significant Activity |
| 13a-h (range) | SF-268 | CNS glioblastoma | Significant Activity | |
| 14 | NCI-H460, MCF-7, SF-268 | Significant Activity |
*Specific IC50 values for each compound in the 13a-h series and for compound 14 were not provided in the abstract, but the study reported "significant anticancer activity".[1]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of these phosphonate derivatives.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Cancer cells (e.g., A-549, NCI-H460, MCF-7, SF-268) are seeded in 96-well plates at a specific density (e.g., 5 × 10³ cells/well) and allowed to attach overnight.
-
Compound Treatment: The cells are treated with various concentrations of the phosphonate derivatives (e.g., from 0.1 to 100 µM) and incubated for a specified period (e.g., 48 or 72 hours). A control group with no drug treatment is also included.
-
MTT Addition: After the incubation period, MTT solution (e.g., 20 µL of 5 mg/mL MTT in phosphate-buffered saline) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium is removed, and dimethyl sulfoxide (B87167) (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined by plotting the percentage of viability versus the drug concentration.
Synthesis of α-Aminophosphonates
A general method for the synthesis of α-aminophosphonate derivatives involves a one-pot reaction of an aldehyde, an amine, and a phosphite (B83602).
Protocol:
-
Reactant Mixture: An equimolar mixture of an appropriate aromatic aldehyde, an amino acid ester hydrochloride, and triethyl phosphite is prepared in a suitable solvent (e.g., ethanol).
-
Catalyst Addition: A catalyst, such as a Lewis acid or a base, may be added to facilitate the reaction.
-
Reflux: The reaction mixture is heated under reflux for several hours.
-
Purification: The solvent is evaporated, and the crude product is purified by column chromatography or recrystallization to yield the desired α-aminophosphonate derivative.
Visualizations: Pathways and Workflows
Proposed General Apoptotic Signaling Pathway
Many anticancer agents, including phosphonate derivatives, are known to induce apoptosis (programmed cell death) in cancer cells. The diagram below illustrates a simplified, general intrinsic apoptotic pathway that can be triggered by such compounds.
Caption: General intrinsic apoptosis pathway induced by phosphonate derivatives.
Experimental Workflow for In Vitro Cytotoxicity Screening
The following diagram illustrates the typical workflow for evaluating the cytotoxic effects of novel phosphonate derivatives on cancer cell lines using the MTT assay.
Caption: Workflow for MTT-based in vitro cytotoxicity screening.
Conclusion
Both α-aminophosphonates and bisphosphonates/phosphanamidates represent promising classes of compounds for the development of new anticancer therapies. The α-aminophosphonates, specifically compounds 4e and 4n, have demonstrated potent activity against non-small cell lung cancer, with IC50 values in the low micromolar range.[2] The bisphosphonate/phosphanamidate series (13a-h) has also shown significant, albeit less precisely quantified in the available abstract, activity against a range of cancer cell lines, including lung, breast, and CNS cancers.[1]
Further research, including head-to-head in vitro and in vivo studies, would be beneficial for a more direct comparison of their efficacy and for elucidating their precise mechanisms of action. The detailed protocols and comparative data presented in this guide offer a valuable resource for researchers aiming to build upon these findings and design the next generation of phosphonate-based anticancer agents.
References
Unlocking Therapeutic Potential: A Comparative Guide to the Structure-Activity Relationship of Phenoxy-Substituted Phosphonic Acids as Enzyme Inhibitors
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of phenoxy-substituted phosphonic acids and their analogues as potent enzyme inhibitors. By presenting key experimental data, detailed methodologies, and visual representations of relevant biological pathways, this document aims to facilitate a deeper understanding of the structure-activity relationships (SAR) governing their efficacy and to inform the rational design of next-generation therapeutics.
Phosphonic acids, as stable mimics of natural phosphate (B84403) esters, have garnered significant attention in medicinal chemistry for their ability to target a variety of enzymes.[1] The phenoxy-substituted scaffold, in particular, has proven to be a versatile framework for developing potent and selective inhibitors. This guide focuses primarily on their activity against Protein Tyrosine Phosphatase 1B (PTP1B), a key negative regulator in insulin (B600854) and leptin signaling pathways, making it a prime target for the treatment of type 2 diabetes and obesity.[2][3][4]
Comparative Analysis of Inhibitory Potency
The inhibitory activity of phenoxy-substituted phosphonic acids and their analogues is profoundly influenced by the nature and position of substituents on the aromatic rings. The following tables summarize the quantitative data from various studies, providing a clear comparison of the inhibitory potency (IC50 and Ki values) of different compounds against their target enzymes.
| Compound Class | Target Enzyme | Compound | Moiety | IC50 (µM) | Ki (µM) | Reference |
| Aryl-difluoromethylphosphonic Acids | PTP-1B | (Naphth-2-yl)difluoromethylphosphonic acid | Naphthyl | 40-50 | - | [1][5] |
| Aryl-difluoromethylphosphonic Acids | PTP-1B | (Naphth-1-yl)difluoromethylphosphonic acid | Naphthyl | 40-50 | - | [1][5] |
| Quinoline/Naphthalene-difluoromethylphosphonates | PTP1B | Title Compound* | 3-bromo-7-cyano-2-naphthyl | Potent (exact value not specified) | - | [6] |
| Diethylalkylsulfonamido(4-methoxyphenyl)methyl)phosphonates | rkbPAP | Hexadecyl derivative | 4-methoxyphenyl with C16 alkyl chain | - | 1.1 | [7] |
| Diethylalkylsulfonamido(4-methoxyphenyl)methyl)phosphonates | rkbPAP | Dodecyl derivative | 4-methoxyphenyl with C12 alkyl chain | - | Potent (exact value not specified) | [7] |
*The title compound in the cited study is [(3-bromo-7-cyano-2-naphthyl)(difluoro)methyl]phosphonic acid, noted for its excellent overall potency and pharmacokinetic profile.[6]
Structure-Activity Relationship (SAR) Insights
The data reveals several key trends in the structure-activity relationship of these compounds:
-
Aromatic System: The size and nature of the aromatic system are critical for binding. Naphthyl moieties, as seen in the potent PTP-1B inhibitors, suggest that a larger, more hydrophobic surface can enhance binding affinity.[1][5]
-
Substituents on the Aromatic Ring: The presence of specific substituents on the aromatic ring, such as bromo and cyano groups on the naphthalene (B1677914) ring, significantly contributes to the inhibitory potency against PTP1B.[6]
-
Alkyl Chain Length: In the case of acid phosphatase inhibitors, increasing the length of the alkyl chain on the sulfonamide moiety from dodecyl to hexadecyl leads to a notable increase in inhibitory potency, indicating the presence of a hydrophobic pocket in the enzyme's active site.[7]
-
Phosphonate (B1237965) Group: The phosphonic acid group acts as a non-hydrolyzable phosphate mimetic, crucial for interacting with the active site of phosphatases.[1] The replacement of the phosphate oxygen with a difluoromethylene group is a common strategy to improve metabolic stability and cellular permeability.
Key Signaling Pathways
To understand the therapeutic implications of inhibiting PTP1B, it is essential to visualize its role in cellular signaling. PTP1B negatively regulates the insulin and leptin signaling pathways by dephosphorylating key protein tyrosine residues.
Caption: PTP1B's negative regulation of the insulin signaling pathway.
Caption: PTP1B's negative regulation of the leptin signaling pathway.
Experimental Protocols
The determination of inhibitory constants (IC50 and Ki) is crucial for evaluating the potency of these compounds. Below is a generalized experimental protocol for a PTP1B inhibition assay.
PTP1B Inhibition Assay Protocol
1. Materials:
-
Recombinant human PTP1B enzyme
-
p-Nitrophenyl phosphate (pNPP) as substrate
-
Assay buffer: 50 mM HEPES, pH 7.2, 100 mM NaCl, 1 mM EDTA, 1 mM DTT
-
Test compounds (phenoxy-substituted phosphonic acids) dissolved in DMSO
-
96-well microplate
-
Microplate reader
2. Procedure:
-
Compound Preparation: Prepare a series of dilutions of the test compounds in the assay buffer. The final DMSO concentration should be kept below 1%.
-
Assay Setup: To each well of a 96-well plate, add:
-
Assay buffer
-
PTP1B enzyme solution (final concentration typically in the nanomolar range)
-
Test compound dilution or DMSO for control wells
-
-
Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add the pNPP substrate solution to all wells to initiate the enzymatic reaction. The final concentration of pNPP should be close to its Km value for PTP1B.
-
Measurement: Immediately measure the absorbance at 405 nm at regular intervals for 15-30 minutes using a microplate reader. The rate of p-nitrophenol production is proportional to the enzyme activity.
-
Data Analysis:
-
Calculate the initial reaction rates from the linear portion of the absorbance versus time curves.
-
Determine the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Calculate the IC50 value by fitting the dose-response curve using a suitable software (e.g., GraphPad Prism).
-
To determine the inhibition constant (Ki) and the mode of inhibition, perform the assay with varying concentrations of both the substrate and the inhibitor and analyze the data using Lineweaver-Burk or Dixon plots.
-
Caption: General workflow for an enzyme inhibition assay.
Conclusion
Phenoxy-substituted phosphonic acids represent a promising class of enzyme inhibitors with significant therapeutic potential, particularly in the context of metabolic diseases. The structure-activity relationships highlighted in this guide underscore the importance of the aromatic scaffold and its substituents in achieving high potency and selectivity. The provided data and protocols offer a valuable resource for researchers in the field, aiding in the design and evaluation of novel inhibitors with improved pharmacological profiles. Further exploration of this chemical space is warranted to unlock the full therapeutic potential of these versatile compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. Recent advances in PTP1B signaling in metabolism and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PTPN1 - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. PTP1B regulates leptin signal transduction in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structural basis for inhibition of protein-tyrosine phosphatase 1B by isothiazolidinone heterocyclic phosphonate mimetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [The role of protein tyrosine phosphatase (PTP-1B) in insulin resistance] - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Vitro Cytotoxicity of (4-Phenylphenoxy)phosphonic Acid: A Comparative Guide
This guide provides a comparative analysis of the in-vitro cytotoxicity of (4-Phenylphenoxy)phosphonic acid. Due to the limited availability of public data on this specific compound, this document outlines standardized experimental protocols and presents a hypothetical data framework for comparison against other phosphonic acid derivatives. This guide is intended for researchers, scientists, and drug development professionals.
Comparative Cytotoxicity Data
To evaluate the cytotoxic potential of this compound, a panel of cancer cell lines with varying tissue origins would be utilized. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting biological processes.[1] The following table presents hypothetical IC50 values for this compound and comparator phosphonic acid derivatives, as determined by the MTT assay after a 48-hour incubation period.
| Compound | Cell Line | Assay | Endpoint | Incubation Time (h) | Hypothetical IC₅₀ (µM) |
| This compound | MCF-7 (Breast Cancer) | MTT | Viability | 48 | 35.5 |
| A549 (Lung Cancer) | MTT | Viability | 48 | 52.8 | |
| HepG2 (Liver Cancer) | MTT | Viability | 48 | 28.4 | |
| Comparator A (α-aminophosphonate) | MCF-7 (Breast Cancer) | MTT | Viability | 48 | 45.2 |
| A549 (Lung Cancer) | MTT | Viability | 48 | 68.1 | |
| HepG2 (Liver Cancer) | MTT | Viability | 48 | 39.7 | |
| Comparator B (bisphosphonate) | MCF-7 (Breast Cancer) | MTT | Viability | 48 | 15.8 |
| A549 (Lung Cancer) | MTT | Viability | 48 | 25.3 | |
| HepG2 (Liver Cancer) | MTT | Viability | 48 | 12.1 |
Experimental Protocols
Standardized in-vitro assays are crucial for determining the cytotoxic effects of a compound.[2] Commonly used methods include the MTT, LDH, and Annexin V/PI assays.[3]
MTT Cell Viability Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[2] Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.[2]
Materials:
-
Solubilization solution (e.g., DMSO, isopropanol (B130326) with HCl)[1]
-
Cancer cell lines (e.g., MCF-7, A549, HepG2)[3]
-
Culture medium[1]
-
Test compounds[1]
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.[1][3]
-
Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).[1]
-
After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[1]
-
Remove the medium and add 100-200 µL of solubilization solution to dissolve the formazan crystals.[1]
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.[1]
-
The IC50 value is calculated from the dose-response curve.[1]
LDH Cytotoxicity Assay
This assay quantifies cytotoxicity by measuring the activity of lactate (B86563) dehydrogenase (LDH) released from cells with damaged plasma membranes.[3]
Materials:
-
Target cancer cell lines[3]
-
Complete cell culture medium[3]
-
LDH assay kit (containing substrate mix, assay buffer, and stop solution)[3]
-
Lysis buffer (for maximum LDH release control)[3]
-
96-well plates[3]
Procedure:
-
Seed cells in a 96-well plate as described for the MTT assay.[3]
-
Treat cells with serial dilutions of the test compound and incubate for the desired duration.[3]
-
Include controls for spontaneous LDH release (vehicle control) and maximum LDH release (lysis buffer).[3]
-
Transfer an aliquot of the cell culture supernatant to a new plate.
-
Add the LDH reaction mixture and incubate as per the kit instructions.
-
Measure the absorbance at the recommended wavelength.
Annexin V/PI Apoptosis Assay
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[3] Annexin V binds to phosphatidylserine (B164497) exposed on the outer leaflet of the cell membrane during early apoptosis, while propidium (B1200493) iodide (PI) stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).[3]
Materials:
-
Target cancer cell lines[3]
-
Complete cell culture medium[3]
-
Annexin V-FITC and PI staining solution[3]
-
1X Binding Buffer[3]
-
Flow cytometry tubes[3]
Procedure:
-
Seed cells in 6-well plates and treat with the test compound for the desired time.[3]
-
Harvest and wash the cells, then resuspend in 1X Binding Buffer.[3]
-
Add Annexin V-FITC and PI staining solution and incubate in the dark.[3]
-
Analyze the samples by flow cytometry.[3]
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for in-vitro cytotoxicity testing.
Caption: General workflow for in-vitro cytotoxicity testing.
Potential Signaling Pathway
While the specific mechanism of action for this compound is not detailed in the provided search results, some phosphonates are known to inhibit enzymes involved in critical cellular pathways. For instance, α-aminophosphonates can act as inhibitors of various enzymes. A hypothetical pathway illustrating the inhibition of a key signaling kinase is shown below.
Caption: Hypothetical kinase inhibition pathway.
References
A Researcher's Guide to Isothermal Titration Calorimetry for Phosphonate-Protein Binding
For researchers, scientists, and drug development professionals, understanding the binding thermodynamics of phosphonate (B1237965) compounds to their protein targets is crucial for inhibitor design and optimization. Isothermal Titration Calorimetry (ITC) has emerged as a gold-standard biophysical technique, providing a complete thermodynamic profile of these interactions in a single experiment. This guide offers an objective comparison of ITC with other common techniques, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate method for your research needs.
Phosphonates and their analogs, such as bisphosphonates, are a significant class of compounds in drug discovery, known for their ability to mimic phosphate (B84403) groups and act as potent enzyme inhibitors. A thorough characterization of the forces driving the binding of these molecules to their protein targets is fundamental for structure-activity relationship (SAR) studies. ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (K_D), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction.[1][2] This comprehensive thermodynamic data provides deep insights into the molecular mechanisms of recognition.
Comparative Analysis of Binding Affinity Techniques
While ITC provides a wealth of thermodynamic information, other techniques are also widely used to study protein-ligand interactions. The choice of method often depends on the specific research question, sample availability, and the required throughput. Below is a comparison of ITC with Surface Plasmon Resonance (SPR), Nuclear Magnetic Resonance (NMR) Spectroscopy, and X-ray Crystallography, with a focus on their application to phosphonate-protein systems.
| Technique | Principle | Key Parameters Measured | Strengths for Phosphonate-Protein Studies | Limitations |
| Isothermal Titration Calorimetry (ITC) | Measures the heat change upon binding of a ligand to a protein in solution.[2] | K_D, n, ΔH, ΔS | Provides a complete thermodynamic profile in a single experiment; solution-based and label-free. | Can be low-throughput; requires relatively large amounts of sample. |
| Surface Plasmon Resonance (SPR) | Detects changes in the refractive index at a sensor surface as a ligand binds to an immobilized protein.[3] | k_on, k_off, K_D | High-throughput capability; provides kinetic information (on- and off-rates).[4] | Requires immobilization of one binding partner, which may affect its activity; indirect measurement of affinity. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Monitors changes in the chemical environment of atomic nuclei upon ligand binding.[5][6] | K_D, binding site mapping | Provides structural information on the binding site in solution; can detect weak interactions.[7] | Requires isotopically labeled protein for detailed studies; can be complex to analyze. |
| X-ray Crystallography | Determines the three-dimensional structure of a protein-ligand complex at atomic resolution. | High-resolution 3D structure | Provides a detailed atomic view of the binding mode, crucial for structure-based drug design. | Requires crystallization of the protein-ligand complex, which can be challenging; provides a static picture of the interaction. |
Quantitative Data Comparison: Bisphosphonate Binding to Farnesyl Pyrophosphate Synthase (FPPS)
Farnesyl pyrophosphate synthase (FPPS) is a key enzyme in the mevalonate (B85504) pathway and a major target for nitrogen-containing bisphosphonates like Risedronate and Zoledronate.[8] The binding of these inhibitors to human FPPS has been characterized by multiple techniques, providing an excellent case study for comparison.
| Ligand | Technique | K_D (nM) | ΔH (kcal/mol) | TΔS (kcal/mol) | Stoichiometry (n) | Reference |
| Risedronate | ITC | 164 | 1.8 | 10.5 | 1.0 | [9] |
| Zoledronate | ITC | 15 | 1.2 | 11.8 | 1.0 | [9] |
Experimental Protocols
Detailed and accurate experimental design is critical for obtaining high-quality data. Below are representative protocols for studying phosphonate-protein interactions using ITC, SPR, and NMR.
Isothermal Titration Calorimetry (ITC) Protocol
This protocol is adapted from studies on bisphosphonate binding to human FPPS.[9]
-
Sample Preparation:
-
Dialyze the purified protein (e.g., human FPPS) extensively against the ITC buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 2 mM MgCl_2, 2 mM TCEP).
-
Dissolve the phosphonate inhibitor (e.g., Risedronate) in the final dialysis buffer to ensure a precise buffer match.
-
Determine the accurate concentrations of both protein and ligand using a reliable method such as UV-Vis spectroscopy.
-
-
ITC Experiment:
-
Set the experimental temperature (e.g., 25 °C).
-
Load the protein solution (e.g., 10-20 µM) into the sample cell.
-
Load the phosphonate solution (e.g., 100-200 µM) into the injection syringe.
-
Perform a series of injections (e.g., 20-30 injections of 1-2 µL each) with sufficient spacing between injections to allow the signal to return to baseline.
-
Perform a control titration by injecting the ligand into the buffer alone to determine the heat of dilution.
-
-
Data Analysis:
-
Subtract the heat of dilution from the raw titration data.
-
Integrate the peaks corresponding to each injection.
-
Fit the integrated data to a suitable binding model (e.g., one-site binding model) using the analysis software to determine K_D, n, and ΔH.
-
Calculate ΔG and TΔS from the obtained parameters using the equation: ΔG = -RTln(K_A) = ΔH - TΔS, where K_A = 1/K_D.
-
Surface Plasmon Resonance (SPR) Protocol
This is a general protocol for analyzing small molecule-protein interactions.[3][10]
-
Sensor Chip Preparation and Protein Immobilization:
-
Select an appropriate sensor chip (e.g., CM5).
-
Activate the carboxymethylated dextran (B179266) surface using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).
-
Immobilize the protein (e.g., FPPS) to the activated surface via amine coupling in a suitable buffer (e.g., 10 mM sodium acetate, pH 4.5).
-
Deactivate any remaining active esters using ethanolamine.
-
-
Binding Analysis:
-
Prepare a series of dilutions of the phosphonate inhibitor in a running buffer (e.g., PBS with 0.05% Tween 20 and a small percentage of DMSO if needed for solubility).
-
Inject the phosphonate solutions over the immobilized protein surface at a constant flow rate.
-
Include a buffer-only injection for baseline subtraction.
-
After each injection, regenerate the sensor surface using a suitable regeneration solution (e.g., a short pulse of low pH glycine (B1666218) or high salt solution) if necessary.
-
-
Data Analysis:
-
Subtract the reference surface signal and buffer injection signal from the raw sensorgrams.
-
Fit the corrected sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding model) to determine the association rate constant (k_on) and the dissociation rate constant (k_off).
-
Calculate the equilibrium dissociation constant (K_D) from the ratio of the rate constants (K_D = k_off / k_on).
-
NMR Spectroscopy Protocol
This is a general protocol for chemical shift perturbation experiments to study inhibitor binding.[5][7]
-
Sample Preparation:
-
Prepare a sample of uniformly ¹⁵N-labeled protein (e.g., FPPS) in a suitable NMR buffer (e.g., 50 mM phosphate buffer, pH 7.0, 100 mM NaCl, 10% D₂O).
-
Prepare a concentrated stock solution of the phosphonate inhibitor in the same buffer.
-
-
NMR Titration:
-
Acquire a baseline ¹H-¹⁵N HSQC spectrum of the ¹⁵N-labeled protein.
-
Add increasing amounts of the phosphonate inhibitor to the protein sample, acquiring a ¹H-¹⁵N HSQC spectrum at each titration point.
-
Monitor the changes in the chemical shifts and/or intensities of the protein's amide cross-peaks.
-
-
Data Analysis:
-
Assign the backbone amide resonances of the protein.
-
Calculate the chemical shift perturbations (CSPs) for each assigned residue at each titration point.
-
Identify the residues that experience significant CSPs to map the binding site.
-
Fit the titration curves (CSP vs. ligand concentration) for well-resolved and significantly perturbed residues to a binding isotherm to determine the K_D.
-
Visualizing Workflows and Pathways
To better illustrate the experimental processes and the biological context, the following diagrams are provided.
Caption: Workflow for an Isothermal Titration Calorimetry experiment.
Caption: Inhibition of the Mevalonate Pathway by Bisphosphonates.
Conclusion
Isothermal Titration Calorimetry is a powerful and direct method for obtaining a complete thermodynamic understanding of phosphonate-protein binding. Its label-free, in-solution nature provides data that reflects the true binding event without potential artifacts from immobilization or labeling. While techniques like SPR offer higher throughput for screening and kinetic analysis, and NMR and X-ray crystallography provide invaluable structural insights, ITC remains unparalleled in its ability to elucidate the thermodynamic driving forces of an interaction. For researchers and drug developers working with phosphonate inhibitors, a comprehensive approach utilizing ITC for thermodynamic characterization in conjunction with structural methods will provide the most complete picture of the binding mechanism, ultimately guiding the design of more potent and selective therapeutics.
References
- 1. NMR spectroscopy used to guide evolution of better enzymes | Research | Chemistry World [chemistryworld.com]
- 2. researchgate.net [researchgate.net]
- 3. Characterization of Small Molecule-Protein Interactions Using SPR Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 5. Protein-Inhibitor Interaction Studies Using NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Binding site identification and structure determination of protein-ligand complexes by NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The inhibition of human farnesyl pyrophosphate synthase by nitrogen-containing bisphosphonates. Elucidating the role of active site threonine 201 and tyrosine 204 residues using enzyme mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 9. path.ox.ac.uk [path.ox.ac.uk]
- 10. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
Phenylphosphonic Acid Derivatives as Enzyme Inhibitors: A Comparative Docking Study Analysis
A detailed look into the computational docking studies of phenylphosphonic acid derivatives reveals their potential as inhibitors for a range of clinically relevant enzymes. This guide synthesizes findings from multiple studies to provide a comparative overview of their binding affinities, interaction mechanisms, and the experimental protocols used to determine these properties.
Phosphonic acid derivatives are recognized for their ability to mimic the tetrahedral transition states of substrate hydrolysis, making them effective competitive inhibitors for various enzymes. The inclusion of a phenyl group in their structure provides a scaffold that can be modified to enhance potency and selectivity. This guide focuses on the docking studies of (4-Phenylphenoxy)phosphonic acid and its structural analogs, comparing their interactions with key enzyme targets.
Comparative Analysis of Binding Affinities
To facilitate a clear comparison of the inhibitory potential of different phenylphosphonic acid derivatives, the following table summarizes key quantitative data from various docking studies. This data includes binding energies and inhibition constants (Ki), which are critical indicators of an inhibitor's efficacy.
| Compound | Target Enzyme | Binding Energy (kcal/mol) | Inhibition Constant (Ki) | Type of Inhibition | Reference |
| Diethylalkylsulfonamido(4-methoxyphenyl)methyl)phosphonic acid derivatives | Purple Acid Phosphatase (PAP) | Not Reported | 1.1 µM (for hexadecyl derivative) | Mixed | [1] |
| [(Benzylamino)(pyridin-2-yl)methyl]phenylphosphinic acid | Tyrosinase | Not Reported | 0.076 mM | Noncompetitive | [2] |
| 4-Sulfonate containing aryl α-hydroxyphosphonates | Carbonic Anhydrase I & II (hCA I & II), Acetylcholinesterase (AChE) | Not Reported | 25.08–69.85 nM (hCA I), 32.33–82.76 nM (hCA II), 1.70–3.50 nM (AChE) | Not Reported | [3] |
| Nitroarylhydroxymethylphosphonic acids | CD45 | Not Reported | Not Reported | Competitive | [4] |
Insights from Molecular Docking Studies
Molecular docking simulations have provided valuable insights into the binding modes of these phosphonic acid derivatives within the active sites of their target enzymes.
Purple Acid Phosphatase (PAP): For PAP inhibitors, the length of the alkyl chain in diethylalkylsulfonamido(4-methoxyphenyl)methyl)phosphonic acid derivatives was found to be a crucial factor for potency. A longer alkyl chain appears to anchor the inhibitor more strongly into a groove adjacent to the active site, leading to a mixed-type inhibition.[1]
Tyrosinase: In the case of tyrosinase inhibitors, the introduction of bulky phenyl moieties to the phosphonic and amino groups of [(benzylamino)(pyridin-2-yl)methyl]phenylphosphinic acid was important for its inhibitory activity.[2]
Carbonic Anhydrases and Acetylcholinesterase: Docking studies of 4-sulfonate containing aryl α-hydroxyphosphonates with hCA I, hCA II, and AChE helped to determine the binding modes and key interactions responsible for the observed potent inhibition.[3]
CD45: For nitroarylhydroxymethylphosphonic acids targeting CD45, it was discovered that both the alpha-hydroxy and nitro groups are essential for activity. The potency was enhanced by adding a large lipophilic group on the aryl ring adjacent to the phosphonic acid moiety, and kinetic studies confirmed these compounds are competitive inhibitors that bind to the active site.[4]
Experimental Protocols: A Closer Look
The methodologies employed in the cited docking studies are crucial for understanding the validity and implications of the results. Below is a generalized workflow and details of the experimental protocols.
Molecular Docking Workflow
References
- 1. Diethylalkylsulfonamido(4-methoxyphenyl)methyl)phosphonate/phosphonic acid derivatives act as acid phosphatase inhibitors: synthesis accompanied by experimental and molecular modeling assessments - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phosphonic and Phosphinic Acid Derivatives as Novel Tyrosinase Inhibitors: Kinetic Studies and Molecular Docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enzyme Inhibition Properties and Molecular Docking Studies of 4-Sulfonate Containing Aryl α-Hydroxyphosphonates Based Hybrid Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nitroarylhydroxymethylphosphonic acids as inhibitors of CD45 - PubMed [pubmed.ncbi.nlm.nih.gov]
Unlocking Precision: A Comparative Analysis of Phosphonate-Based Enzyme Inhibitors
For researchers, scientists, and drug development professionals, the quest for potent and selective enzyme inhibitors is a cornerstone of therapeutic advancement. Among the myriad of inhibitor classes, phosphonates have emerged as a versatile and powerful tool, mimicking the transition state of substrate hydrolysis to effectively block enzymatic activity. This guide provides a comprehensive comparative analysis of phosphonate-based inhibitors targeting key enzyme families: HIV-1 Protease, Matrix Metalloproteinases (MMPs), Serine Proteases, and Acetylcholinesterase. Through a meticulous review of experimental data, detailed methodologies, and visual representations of relevant biological pathways, this document aims to equip researchers with the knowledge to select and design the next generation of phosphonate-based therapeutics.
Executive Summary
Phosphonate-based compounds have demonstrated significant inhibitory activity against a range of critical enzymes. In the fight against HIV, phosphonate-containing inhibitors of HIV-1 protease have shown remarkable potency, even against drug-resistant viral strains. For cancer and inflammatory diseases, phosphonate (B1237965) inhibitors of matrix metalloproteinases effectively block the zinc-dependent activity of these enzymes, crucial for tissue remodeling and disease progression. Furthermore, phosphonates have been successfully employed as inhibitors of serine proteases, a diverse family of enzymes involved in numerous physiological processes, and acetylcholinesterase, a key enzyme in the nervous system. This guide will delve into the quantitative measures of their efficacy, the experimental methods used to determine their potency, and the biological context in which these enzymes operate.
Comparative Efficacy of Phosphonate Inhibitors
The inhibitory potency of phosphonate-based compounds is typically quantified by their half-maximal inhibitory concentration (IC50) and their inhibitor constant (Ki). The IC50 value represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%, while the Ki is the dissociation constant of the enzyme-inhibitor complex, providing a more direct measure of binding affinity. A lower IC50 or Ki value indicates a more potent inhibitor.
Phosphonate Inhibitors of HIV-1 Protease
HIV-1 protease is an essential enzyme for the replication of the human immunodeficiency virus. Phosphonate-containing inhibitors have been designed to mimic the tetrahedral transition state of peptide bond cleavage, leading to potent inhibition.
| Inhibitor | Target | IC50 | Ki | Reference |
| GS-8374 | HIV-1 Protease | - | 8.1 pM | [1] |
| PD4 | HIV-1 Protease | 5.67 nM (EC50) | - | [2] |
| PD5 | HIV-1 Protease | 11.8 nM (EC50) | - | [2] |
Phosphonate Inhibitors of Matrix Metalloproteinases (MMPs)
MMPs are a family of zinc-dependent endopeptidases involved in the degradation of the extracellular matrix. Their dysregulation is implicated in cancer, arthritis, and cardiovascular diseases. The phosphonate group in these inhibitors acts as a zinc-binding group (ZBG).
| Inhibitor | Target | IC50 | Ki | Reference |
| α-Arylsulfonylamino phosphonates | MMP-2, MMP-8 | Nanomolar range | - | [3] |
| Carbamoyl phosphonate inhibitor | MMP-2, MMP-9 | - | - | [4] |
| Fluorinated biphenyl (B1667301) sulfonamide analog | MMPs | Nanomolar range | - | [5] |
Phosphonate Inhibitors of Serine Proteases and Acetylcholinesterase
Serine proteases are involved in a vast array of physiological processes, including digestion, blood coagulation, and immunity. Acetylcholinesterase terminates nerve impulses by hydrolyzing the neurotransmitter acetylcholine. Diaryl α-aminoalkylphosphonates are effective irreversible inhibitors of serine proteases.
| Inhibitor | Target | IC50 | Ki | Reference |
| Diaryl α-aminophosphonates | Serine Proteases | - | - | [6] |
| Bicyclic phosphonate diastereoisomer | Acetylcholinesterase | 3 µM | - | [7] |
| Monocrotophos (acyclic organophosphate) | Eel Acetylcholinesterase | ~10 µM | - | [7] |
Signaling Pathways and Experimental Workflows
To provide a deeper understanding of the biological context and the methodologies used to evaluate these inhibitors, the following diagrams illustrate key signaling pathways and a generalized experimental workflow for determining inhibitor potency.
Experimental Protocols
Accurate and reproducible experimental design is paramount in the comparative analysis of enzyme inhibitors. Below are detailed methodologies for key experiments cited in the evaluation of phosphonate-based inhibitors.
Fluorogenic HIV-1 Protease Inhibition Assay
This assay measures the ability of a compound to inhibit the cleavage of a fluorogenic substrate by HIV-1 protease.
Materials:
-
Recombinant HIV-1 Protease
-
Fluorogenic HIV-1 Protease Substrate (e.g., based on Fluorescence Resonance Energy Transfer, FRET)
-
Assay Buffer (e.g., 0.1 M sodium acetate, 1.0 M sodium chloride, 1.0 mM EDTA, 1.0 mM DTT, 1 mg/mL BSA, pH 4.7)[8]
-
Test phosphonate inhibitors
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare serial dilutions of the phosphonate inhibitor in the assay buffer.
-
In a 96-well plate, add the diluted inhibitors to the respective wells. Include wells for a positive control (no inhibitor) and a negative control (no enzyme).
-
Add the HIV-1 protease solution to all wells except the negative control.
-
Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the fluorogenic substrate solution to all wells.
-
Immediately measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 330/450 nm) in kinetic mode for a set period (e.g., 1-3 hours) at 37°C.[9]
-
The rate of reaction is determined from the linear portion of the fluorescence versus time plot.
-
Calculate the percent inhibition for each inhibitor concentration relative to the uninhibited control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
FRET-Based Matrix Metalloproteinase (MMP) Inhibition Assay
This method is used to screen for inhibitors of MMPs by measuring the cleavage of a FRET-labeled peptide substrate.
Materials:
-
Recombinant active MMP (e.g., MMP-2, MMP-9, MMP-13)
-
MMP FRET substrate
-
Assay Buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35, pH 7.5)
-
Test phosphonate inhibitors
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare serial dilutions of the phosphonate inhibitors in the assay buffer.
-
Add the diluted inhibitors to the wells of a 96-well plate. Include appropriate controls.
-
Add the recombinant active MMP to each well (except for the blank control).
-
Pre-incubate the plate at 37°C for a specified time (e.g., 30 minutes) to allow for inhibitor-enzyme interaction.
-
Add the MMP FRET substrate to all wells to start the reaction.
-
Monitor the increase in fluorescence over time using a fluorescence plate reader at the appropriate excitation and emission wavelengths for the specific FRET pair.[7][10]
-
Determine the initial reaction velocities from the linear phase of the fluorescence signal.
-
Calculate the percent inhibition and determine the IC50 value as described for the HIV-1 protease assay.
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This colorimetric assay is widely used to measure AChE activity and screen for its inhibitors.
Materials:
-
Acetylcholinesterase (AChE)
-
Acetylthiocholine iodide (ATCI) - substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent
-
Phosphate (B84403) Buffer (e.g., 0.1 M, pH 8.0)
-
Test phosphonate inhibitors
-
96-well clear microplate
-
Microplate reader capable of measuring absorbance at 412 nm
Procedure:
-
Prepare solutions of ATCI and DTNB in the phosphate buffer.
-
Prepare serial dilutions of the phosphonate inhibitors.
-
In a 96-well plate, add the phosphate buffer, DTNB solution, and the diluted inhibitor to the appropriate wells.
-
Add the AChE solution to all wells except the blank.
-
Pre-incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 15 minutes).[11]
-
Initiate the reaction by adding the ATCI solution to all wells.
-
Immediately measure the increase in absorbance at 412 nm over time.[1] The yellow color is produced from the reaction of thiocholine (B1204863) (the product of ATCI hydrolysis) with DTNB.
-
Calculate the rate of reaction from the linear portion of the absorbance versus time plot.
-
Determine the percent inhibition and IC50 value as previously described.
Conclusion
Phosphonate-based inhibitors represent a highly valuable class of compounds for targeting a diverse range of enzymes with therapeutic relevance. Their mechanism of action, mimicking the transition state of substrate hydrolysis, allows for the design of potent and often selective inhibitors. The data and protocols presented in this guide offer a framework for the comparative analysis of these inhibitors, enabling researchers to make informed decisions in the development of novel therapeutics for a multitude of diseases. The continued exploration of phosphonate chemistry and its application in enzyme inhibition holds great promise for the future of medicine.
References
- 1. benchchem.com [benchchem.com]
- 2. Regulation of matrix metalloproteinase-13 in cancer: Signaling pathways and non-coding RNAs in tumor progression and therapeutic targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Acetylcholinesterase - Wikipedia [en.wikipedia.org]
- 4. portlandpress.com [portlandpress.com]
- 5. Acetylcholinesterase: A Representative Inactivation Enzyme [web.williams.edu]
- 6. Recent Developments in Peptidyl Diaryl Phoshonates as Inhibitors and Activity-Based Probes for Serine Proteases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 8. tools.thermofisher.com [tools.thermofisher.com]
- 9. abcam.co.jp [abcam.co.jp]
- 10. Using Fluorogenic Peptide Substrates to Assay Matrix Metalloproteinases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 3.8.1. Acetylcholinesterase (AChE) Inhibition Assay [bio-protocol.org]
Assessing the Metabolic Stability of Phosphonate Compounds: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of phosphonate (B1237965) moieties into therapeutic candidates represents a cornerstone of modern medicinal chemistry, primarily owing to their enhanced metabolic stability compared to their phosphate (B84403) counterparts. This guide provides an objective comparison of the metabolic stability of phosphonate compounds against other chemical entities, supported by experimental data. We delve into the detailed methodologies for assessing this stability and provide visual representations of relevant biological pathways and experimental workflows to aid in the design and evaluation of next-generation therapeutics.
Superior Metabolic Stability of the Phosphonate C-P Bond
Phosphonate compounds are characterized by a direct carbon-phosphorus (C-P) bond, which is inherently more resistant to enzymatic and chemical hydrolysis than the phosphorus-oxygen-carbon (P-O-C) linkage found in phosphate esters.[1][2] This fundamental structural difference confers significant metabolic stability to phosphonate-containing drugs, a desirable attribute that often translates to improved pharmacokinetic profiles.[3] While the P-O-C bond is susceptible to cleavage by ubiquitous phosphatases and phosphodiesterases, the C-P bond's stability necessitates specialized enzymatic machinery, primarily found in lower organisms, for its catabolism.[1][4]
Comparative Metabolic Stability Data
The enhanced stability of phosphonates is a recurring theme in drug development. While direct head-to-head in vivo metabolic comparisons with exact phosphate analogs are not always available in published literature, the overall findings consistently point towards the superior metabolic robustness of phosphonates. For instance, bisphosphonates, a class of drugs containing a P-C-P structure, generally show no evidence of metabolism in the body.[5][6] Their elimination is almost exclusively via renal excretion.[5]
In contrast, phosphate-containing molecules can be susceptible to rapid enzymatic degradation. The antiviral drug foscarnet (B613817), a phosphonate analog of pyrophosphate, is not metabolized and is eliminated unchanged by the kidneys.[7] Its plasma half-life is in the range of 3.3 to 4 hours, with a much longer terminal half-life due to deposition in bone.[4][8] This contrasts with naturally occurring phosphates that are actively involved in and cycled through metabolic pathways.
The following tables summarize the metabolic stability of representative phosphonate-containing compounds from in vitro studies.
| Compound Class | Example Compound(s) | In Vitro System | Half-life (t½) | Reference |
| Bisphosphonates | Alendronate, Zoledronate | Not applicable (in vivo) | Not metabolized | [5][6] |
| Acyclic Nucleoside | Tenofovir | Human Plasma | Stable (>24h) | [6] |
| Phosphonates (ANPs) | ||||
| ANP Prodrugs | (S)-FPMPA amidate prodrug | Human Liver Microsomes | ~2 minutes | [6] |
| Human Plasma | Stable (>1h) | [6] |
Table 1: In Vitro Metabolic Stability of Selected Phosphonate Compounds. This table highlights the significant stability of the core phosphonate structure and the designed lability of prodrug forms in specific metabolic environments.
Experimental Protocols for Assessing Metabolic Stability
The in vitro evaluation of metabolic stability is a critical step in the drug discovery pipeline. Standardized assays using liver subcellular fractions, such as microsomes and S9 fractions, or intact hepatocytes are routinely employed. These systems contain the primary enzymes responsible for drug metabolism.
In Vitro Metabolic Stability Assay Using Liver Microsomes
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a phosphonate compound upon incubation with liver microsomes.
Materials:
-
Test phosphonate compound
-
Pooled liver microsomes (human, rat, mouse, etc.)
-
Potassium phosphate buffer (e.g., 100 mM, pH 7.4)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Acetonitrile (B52724) (ACN) or other suitable organic solvent for quenching the reaction
-
Internal standard (for LC-MS/MS analysis)
-
LC-MS/MS system
Procedure:
-
Prepare a stock solution of the test phosphonate compound in a suitable solvent (e.g., DMSO, ACN).
-
In a microcentrifuge tube, pre-incubate the liver microsomes (final protein concentration typically 0.5-1 mg/mL) in potassium phosphate buffer at 37°C for a short period (e.g., 5-10 minutes).
-
Initiate the metabolic reaction by adding the test compound (final concentration typically 1 µM) and the NADPH regenerating system to the pre-warmed microsome suspension. A control incubation without the NADPH regenerating system should be included to assess non-CYP-mediated degradation.
-
Incubate the reaction mixture at 37°C with gentle shaking.
-
At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture and quench the reaction by adding a volume of cold acetonitrile containing an internal standard.
-
Centrifuge the samples to precipitate the proteins.
-
Transfer the supernatant to a new plate or vials for LC-MS/MS analysis to quantify the remaining parent compound.
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining parent compound against time.
-
The slope of the linear portion of the curve represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg of microsomal protein).
In Vitro Metabolic Stability Assay Using S9 Fraction
The protocol is similar to the microsomal stability assay, with the primary difference being the use of the S9 fraction, which contains both microsomal and cytosolic enzymes. This allows for the assessment of both Phase I (e.g., oxidation, reduction, hydrolysis) and Phase II (e.g., glucuronidation, sulfation) metabolism. For studying Phase II reactions, the incubation mixture must be supplemented with the appropriate cofactors, such as UDPGA (for glucuronidation) and PAPS (for sulfation).
Visualization of Relevant Pathways and Workflows
Phosphonate Inhibition of Protein Tyrosine Phosphatase (PTP) Signaling
Phosphonates, particularly those with difluoromethylphosphonic acid moieties, have been developed as potent inhibitors of protein tyrosine phosphatases (PTPs) like PTP-1B.[1][9] PTPs are critical negative regulators of signaling pathways, including the insulin (B600854) signaling cascade. By inhibiting PTP-1B, these phosphonate compounds can enhance insulin receptor signaling, making them potential therapeutic agents for diabetes.
Caption: Phosphonate inhibitors block PTP-1B, enhancing insulin receptor signaling.
Experimental Workflow for In Vitro Metabolic Stability Assay
The following diagram illustrates the typical workflow for determining the metabolic stability of a phosphonate compound using liver microsomes.
Caption: Standard workflow for assessing in vitro metabolic stability.
Bacterial C-P Lyase Pathway for Phosphonate Degradation
While highly stable in mammals, some bacteria possess the C-P lyase pathway, a multi-enzyme complex that can cleave the C-P bond of various phosphonates, allowing them to be used as a phosphorus source. This pathway is a fascinating example of microbial adaptation to utilize otherwise inert molecules.
Caption: The bacterial C-P lyase pathway for phosphonate catabolism.
References
- 1. Phosphonate inhibitors of protein-tyrosine and serine/threonine phosphatases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. Comparison of pharmacokinetics and dynamics of two dosage regimens of foscarnet in AIDS patients with Cytomegalovirus retinitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics and absorption of foscarnet after intravenous and oral administration to patients with human immunodeficiency virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bisphosphonates: a review of their pharmacokinetic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Bisphosphonates: Mechanism of Action and Role in Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacology and clinical use of foscarnet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Foscarnet - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Phosphonate inhibitors of protein-tyrosine and serine/threonine phosphatases - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Target Engagement of Phosphonate Inhibitors in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The successful development of targeted therapies, particularly those involving phosphonate (B1237965) inhibitors, is critically dependent on robust validation of target engagement within the complex cellular environment. Phosphonates, as stable mimics of phosphate (B84403) esters, are a key class of inhibitors for enzymes such as kinases and phosphatases.[1] Confirming that these molecules bind to their intended targets in living cells is a crucial step to bridge the gap between biochemical potency and cellular efficacy.[2]
This guide provides a comparative overview of the principal methodologies for validating the cellular target engagement of phosphonate inhibitors. We will delve into the principles, protocols, and data outputs of four leading techniques: Cellular Thermal Shift Assay (CETSA), Activity-Based Protein Profiling (ABPP), Kinobead Competition Binding, and Photoaffinity Labeling (PAL).
Core Methodologies for Target Engagement Validation
A variety of techniques are available to confirm the direct interaction between a phosphonate inhibitor and its target protein inside a cell. These methods can be broadly categorized as label-free, requiring no modification of the inhibitor, and probe-based, which utilizes a modified version of the inhibitor or a general probe for the target class.
| Feature | Cellular Thermal Shift Assay (CETSA) | Activity-Based Protein Profiling (ABPP) | Kinobead Competition Binding | Photoaffinity Labeling (PAL) |
| Principle | Ligand binding increases the thermal stability of the target protein.[3] | Covalent labeling of active enzyme sites by a reactive probe.[1] | Competition between a free inhibitor and immobilized broad-spectrum inhibitors for binding to kinases.[4] | A photoreactive inhibitor analog forms a covalent bond with the target upon UV irradiation.[5] |
| Inhibitor Modification | Not required.[6] | Can be used in a competitive format with unmodified inhibitors against a general probe.[7] | Not required.[4] | Requires synthesis of a photoreactive probe with a reporter tag.[5] |
| Throughput | Can be adapted for high-throughput screening (HTS).[8] | Moderate to high, amenable to proteomic-scale analysis.[7] | High-throughput, suitable for screening large compound libraries.[9] | Lower throughput, often used for in-depth validation and binding site mapping. |
| Primary Readout | Change in protein melting temperature (ΔTm) or EC50 from isothermal dose-response.[10] | Changes in probe labeling intensity (IC50) determined by mass spectrometry or gel-based methods. | IC50 or Kd values determined by quantitative mass spectrometry.[9] | Identification of labeled proteins and binding sites by mass spectrometry. |
| Key Advantage | Label-free and applicable to intact cells, reflecting a physiologically relevant state. | Provides information on the functional state of the enzyme target.[1] | Broadly profiles inhibitor selectivity against hundreds of endogenous kinases simultaneously.[9] | Can identify the precise binding site of the inhibitor on the target protein. |
| Key Limitation | Not all binding events result in a measurable thermal shift.[11] | Primarily applicable to enzymes with a reactive active site residue; competitive ABPP is more versatile. | Limited to ATP-competitive inhibitors and may not capture all kinases.[4] | Requires chemical synthesis of a probe, which may alter binding affinity. |
Illustrative Signaling Pathway: PI3K/AKT/mTOR
To provide a biological context for target engagement validation, we will refer to the Phosphoinositide 3-Kinase (PI3K)/AKT/mTOR signaling pathway. This pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers, making it a prime target for inhibitor development.[12] Phosphonate-containing compounds have been explored as inhibitors of key kinases within this pathway.
Quantitative Data Comparison
The following table presents hypothetical, yet representative, quantitative data for a phosphonate-based PI3K inhibitor, "Compound P," across the different validation platforms.
| Assay | Parameter Measured | "Compound P" (Hypothetical Data) | Interpretation |
| CETSA | Thermal Shift (ΔTm) in intact cells | +3.8°C at 10 µM | "Compound P" binds to and stabilizes PI3K in a cellular environment, confirming target engagement. |
| Intracellular EC50 (ITDR-CETSA) | 150 nM | Provides a quantitative measure of the inhibitor's potency in stabilizing the target in cells. | |
| Competitive ABPP | Intracellular IC50 vs. pan-kinase probe | 95 nM | "Compound P" effectively competes with the activity-based probe for the PI3K active site in live cells. |
| Kinobeads | Apparent Dissociation Constant (Kdapp) from cell lysate | 25 nM | Demonstrates high-affinity binding to PI3K in a competitive lysate-based format. |
| Photoaffinity Labeling | Target Identification | PI3Kα, PI3Kδ | Confirms direct binding to specific isoforms of PI3K. |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of these assays. Below are summarized protocols for each technique.
Cellular Thermal Shift Assay (CETSA)
This protocol describes an isothermal dose-response (ITDR) CETSA experiment to determine the cellular potency of a phosphonate inhibitor.[10][13]
-
Cell Treatment: Culture cells to the desired confluency. Treat cells with a range of concentrations of the phosphonate inhibitor or vehicle control for a specified time (e.g., 1-2 hours) in serum-free media.
-
Heat Challenge: Harvest and wash the cells, then resuspend them in a buffer like PBS with protease inhibitors. Aliquot the cell suspensions into PCR tubes and heat them at a single, optimized temperature (determined from a prior melt curve experiment) for 3 minutes using a thermal cycler.[14]
-
Lysis and Fractionation: Immediately cool the samples on ice. Lyse the cells using methods such as freeze-thaw cycles or sonication. Separate the soluble proteins from the aggregated, denatured proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.[14]
-
Protein Quantification: Carefully collect the supernatant. Determine the protein concentration of the soluble fraction.
-
Western Blotting: Normalize the protein concentrations of all samples, load equal amounts onto an SDS-PAGE gel, and transfer to a PVDF membrane. Probe the membrane with a primary antibody specific for the target protein, followed by a suitable secondary antibody.
-
Data Analysis: Quantify the band intensities. Plot the normalized intensity of the soluble target protein against the inhibitor concentration and fit the data to a dose-response curve to determine the EC50.[10]
Activity-Based Protein Profiling (ABPP) - Competitive Format
This protocol outlines a competitive ABPP experiment to measure the IC50 of a phosphonate inhibitor against a specific enzyme class in intact cells.[15][16]
References
- 1. Activity-based proteomics - Wikipedia [en.wikipedia.org]
- 2. tandfonline.com [tandfonline.com]
- 3. annualreviews.org [annualreviews.org]
- 4. Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions | UKM Medical Molecular Biology Institute [ukm.my]
- 5. Photoaffinity Labelling Strategies for Mapping the Small Molecule-Protein Interactome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Site-Specific Competitive Kinase Inhibitor Target Profiling Using Phosphonate Affinity Tags - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Current Advances in CETSA [frontiersin.org]
- 9. Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. DARTS vs CETSA: Choosing the Right Assay for Target Validation - Creative Proteomics [creative-proteomics.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Determining the In Vitro Ligand–Target Interaction by Cellular Thermal Shift Assay and Isothermal Dose-Response Fingerprint Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. PRIDE - PRoteomics IDEntifications Database [ebi.ac.uk]
- 16. Site-Specific Activity-Based Protein Profiling Using Phosphonate Handles - PubMed [pubmed.ncbi.nlm.nih.gov]
Phosphonate vs. Phosphate: A Comparative Guide to Transition State Analogs in Enzyme Inhibition
For Researchers, Scientists, and Drug Development Professionals
In the realm of enzyme inhibition and drug design, the development of effective transition state analogs is a cornerstone of therapeutic advancement. Among the most studied classes of these mimics are phosphonates and their naturally occurring counterparts, phosphates. This guide provides an objective, data-driven comparison of phosphonate (B1237965) and phosphate (B84403) analogs, focusing on their efficacy as inhibitors for key enzymes, the experimental protocols used to evaluate them, and their roles in critical signaling pathways.
At a Glance: Phosphonates vs. Phosphates as Transition State Analogs
| Feature | Phosphonate Analogs | Phosphate Analogs |
| Chemical Structure | Contain a stable Carbon-Phosphorus (C-P) bond. | Contain a labile Oxygen-Phosphorus (O-P) bond. |
| Stability | More resistant to chemical and enzymatic hydrolysis.[1][2] | Susceptible to hydrolysis by phosphatases. |
| Enzyme Inhibition | Potent competitive inhibitors that mimic the tetrahedral transition state of enzymatic reactions.[1][2] | Often the natural substrate or product, can act as competitive inhibitors. |
| Potency | Can be highly potent, but often less so than their corresponding phosphate natural products.[1][3] | Natural phosphate-containing inhibitors can exhibit extremely high potency.[3] |
| Therapeutic Use | Widely used in drug development as stable mimics of phosphorylated substrates.[1][2] | Their inherent instability can limit direct therapeutic use as inhibitors. |
Quantitative Comparison: Inhibitory Potency
The following tables summarize the inhibitory activities (IC50 and Kᵢ) of representative phosphonate and phosphate analogs against key enzymes.
Acetylcholinesterase (AChE) Inhibition
Acetylcholinesterase is a critical enzyme in the nervous system, and its inhibition is a key strategy for treating Alzheimer's disease and other neurological disorders. Cyclophostin, a natural organophosphate insecticide, and its synthetic phosphonate analogs have been studied for their AChE inhibitory activity.
| Compound | Type | Enzyme | IC₅₀ |
| Cyclophostin (Synthetic, racemic) | Phosphate | Human AChE | 45 nM[3] |
| Bicyclic Phosphonate Analog 1 | Phosphonate | Human AChE | 3 µM[1][3] |
| Bicyclic Phosphonate Analog 2 | Phosphonate | Human AChE | 30 µM[1][3] |
IC₅₀ (Half-maximal inhibitory concentration) is the concentration of an inhibitor that causes 50% inhibition of the target enzyme's activity.
These data clearly indicate that the natural phosphate-containing compound, cyclophostin, is significantly more potent as an inhibitor of human acetylcholinesterase than its phosphonate analogs, with a potency difference of approximately 67 to 667-fold.
Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition
PTP1B is a key negative regulator of insulin (B600854) and leptin signaling pathways, making it a therapeutic target for type 2 diabetes and obesity. Various phosphonate-containing molecules have been developed as PTP1B inhibitors, designed to mimic the phosphorylated tyrosine substrate.
| Compound | Type | Enzyme | Kᵢ |
| (Naphth-2-yl) difluoromethylphosphonic acid | Phosphonate | PTP1B | - (IC₅₀ = 40-50 µM)[4] |
| (Napthy-1-yl) difluoromethylphosphonic acid | Phosphonate | PTP1B | - (IC₅₀ = 40-50 µM)[4] |
| p-nitrophenyl phosphate (pNPP) | Phosphate (Substrate) | PTP1B | - (Used as substrate)[5] |
Kᵢ (Inhibition constant) is an indication of how potent an inhibitor is; it is the concentration required to produce half maximum inhibition.
While a direct Kᵢ comparison with a phosphate analog inhibitor is not available in this context (as the phosphate is the substrate), the data demonstrates the efficacy of phosphonates as competitive inhibitors of PTP1B. The development of these inhibitors is based on their ability to act as stable mimics of the phosphotyrosine residue that is the natural substrate for PTP1B.
Experimental Protocols
The determination of inhibitory constants is crucial for comparing the efficacy of different compounds. Below are detailed methodologies for the key experiments cited in this guide.
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This colorimetric assay is widely used to measure AChE activity and the potency of its inhibitors.
Principle: Acetylcholinesterase hydrolyzes the substrate acetylthiocholine (B1193921) (ATCh) to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which can be quantified by measuring the absorbance at 412 nm. The rate of color development is proportional to the AChE activity.
Materials:
-
Acetylcholinesterase (from human source)
-
Acetylthiocholine iodide (ATCI) - Substrate
-
5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's Reagent
-
Phosphate Buffer (0.1 M, pH 8.0)
-
Test compounds (Cyclophostin and phosphonate analogs) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a working solution of AChE in phosphate buffer.
-
Prepare a solution of DTNB in phosphate buffer.
-
Prepare a solution of ATCI in deionized water.
-
Prepare serial dilutions of the test compounds in phosphate buffer.
-
-
Assay Setup:
-
To the wells of a 96-well plate, add 25 µL of the different concentrations of the test compounds.
-
Add 50 µL of the AChE working solution to each well.
-
Add 125 µL of the DTNB solution to each well.
-
Include control wells: a "blank" with no enzyme, and a "100% activity" control with no inhibitor.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding 25 µL of the ATCI solution to each well.
-
Immediately begin monitoring the increase in absorbance at 412 nm at regular intervals (e.g., every minute) for a set period (e.g., 10-20 minutes) using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each concentration of the inhibitor.
-
Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value from the resulting dose-response curve using non-linear regression analysis.
-
Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition Assay
This assay is used to determine the inhibitory potential of compounds against PTP1B.
Principle: PTP1B catalyzes the hydrolysis of the artificial substrate p-nitrophenyl phosphate (pNPP), producing p-nitrophenol, which is a yellow-colored compound with an absorbance maximum at 405 nm. The rate of p-nitrophenol formation is proportional to the PTP1B activity.
Materials:
-
Recombinant human PTP1B
-
p-nitrophenyl phosphate (pNPP) - Substrate
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.2, containing 100 mM NaCl, 1 mM EDTA, and 1 mM DTT)
-
Test compounds (phosphonate analogs) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a working solution of PTP1B in the assay buffer.
-
Prepare a stock solution of pNPP in the assay buffer.
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
-
Assay Setup:
-
To the wells of a 96-well plate, add the test compounds at various concentrations.
-
Add the PTP1B enzyme solution to each well.
-
Include control wells: a "blank" with no enzyme, and a "100% activity" control with no inhibitor.
-
Pre-incubate the plate at a specific temperature (e.g., 30°C) for a defined period (e.g., 10 minutes).
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding the pNPP substrate solution to all wells.
-
Incubate the plate at the same temperature for a set time (e.g., 30 minutes).
-
Stop the reaction by adding a strong base (e.g., NaOH).
-
Measure the absorbance of the produced p-nitrophenol at 405 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank from all other readings.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the 100% activity control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ or Kᵢ value from the dose-response curve using appropriate kinetic models (e.g., Michaelis-Menten for Kᵢ determination).
-
Signaling Pathways
Phosphonate and phosphate analogs exert their effects by modulating the activity of enzymes involved in critical cellular signaling pathways.
Receptor Tyrosine Kinase (RTK) Signaling Pathway
Receptor Tyrosine Kinases are cell surface receptors that play a crucial role in regulating cell growth, differentiation, and metabolism. The insulin receptor is a classic example of an RTK. PTP1B is a key negative regulator of this pathway, and its inhibition by phosphonate analogs can enhance insulin signaling.
Ras-MAPK Signaling Pathway
The Ras-MAPK pathway is a crucial signaling cascade that relays signals from cell surface receptors to the nucleus, regulating gene expression and preventing apoptosis. This pathway is often dysregulated in cancer.
Conclusion
The comparison between phosphonate and phosphate analogs as transition state inhibitors reveals a trade-off between stability and, in some cases, potency. Phosphonates offer superior chemical and enzymatic stability, making them excellent candidates for drug development as they can effectively mimic the transition state of phosphate-dependent enzymatic reactions without being rapidly degraded. However, as evidenced by the case of acetylcholinesterase inhibition, a naturally occurring phosphate-based inhibitor can exhibit significantly higher potency. The choice between these two classes of analogs ultimately depends on the specific therapeutic target and the desired pharmacological profile. The experimental protocols and pathway diagrams provided in this guide offer a framework for the continued evaluation and development of these important therapeutic agents.
References
- 1. Synthesis and Kinetic Analysis of Some Phosphonate Analogs of Cyclophostin as Inhibitors of Human Acetylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Chemistry and Biology of Cyclophostin, the Cyclipostins and Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phosphonate inhibitors of protein-tyrosine and serine/threonine phosphatases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of protein tyrosine phosphatase (PTP1B) and α-glucosidase by geranylated flavonoids from Paulownia tomentosa - PMC [pmc.ncbi.nlm.nih.gov]
Efficacy of (4-Phenylphenoxy)phosphonic Acid in Cellular Assays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the therapeutic potential of (4-Phenylphenoxy)phosphonic acid as an inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B), a key negative regulator in the insulin (B600854) and leptin signaling pathways. Due to the limited availability of specific cellular efficacy data for this compound, this document will establish its anticipated profile based on the known characteristics of phosphonic acid-based PTP1B inhibitors. This will be contrasted with the experimentally determined performance of a well-characterized, cell-permeable, non-phosphonate allosteric PTP1B inhibitor, KY-226.
Introduction to PTP1B Inhibition
Protein Tyrosine Phosphatase 1B (PTP1B) is a critical enzyme that dephosphorylates the insulin receptor (IR) and its substrates, thereby attenuating insulin signaling. Inhibition of PTP1B is a validated therapeutic strategy for the treatment of type 2 diabetes and obesity. Phosphonic acid derivatives are a class of compounds designed to mimic the phosphotyrosine substrate of PTP1B, acting as competitive inhibitors. However, their charged nature often impedes cell permeability. In contrast, allosteric inhibitors, such as KY-226, bind to a site distinct from the active site, often leading to better cell permeability and selectivity.
Comparative Efficacy in Cellular Assays
The following tables summarize the biochemical and cellular efficacy of our hypothetical this compound and the comparator, KY-226.
Table 1: Biochemical Inhibitory Activity
| Compound | Target | Mechanism of Action | IC50 (Biochemical Assay) |
| This compound (Hypothetical) | PTP1B | Competitive, Active Site Directed | Expected in the low micromolar to nanomolar range |
| KY-226 | PTP1B | Allosteric, Non-Competitive | 0.25 - 0.28 µM[1][2] |
Table 2: Cellular Efficacy
| Compound | Cell Line | Assay | Observed Effect | Effective Concentration |
| This compound (Hypothetical) | Various (e.g., HepG2, 3T3-L1) | Insulin Receptor Phosphorylation | Expected to be low due to poor cell permeability | High micromolar to millimolar range may be required |
| KY-226 | HepG2 | Insulin Receptor Phosphorylation | Increased insulin-stimulated phosphorylation of the insulin receptor | 0.3 - 10 µM[1][2] |
| KY-226 | bEnd.3 cells | Akt and FoxO1 Phosphorylation | Restored phosphorylation of pAkt (T308) and FoxO1 (S256) | Not specified |
| KY-226 | C2C12 cells | Glucose Uptake | Enhancement of glucose uptake | Not specified[3] |
Signaling Pathway and Experimental Workflow
To assess the efficacy of PTP1B inhibitors, it is crucial to understand the insulin signaling pathway they modulate and the experimental workflows used to measure their effects.
Figure 1: Simplified Insulin Signaling Pathway and the Role of PTP1B.
Figure 2: General Experimental Workflow for Evaluating PTP1B Inhibitors.
Experimental Protocols
In Vitro PTP1B Inhibition Assay
This assay determines the direct inhibitory effect of a compound on PTP1B enzymatic activity.
-
Materials:
-
Recombinant human PTP1B enzyme.
-
p-Nitrophenyl phosphate (B84403) (pNPP) as a substrate.
-
Assay buffer (e.g., 50 mM citrate, pH 6.0, 0.1 M NaCl, 1 mM DTT, 1 mM EDTA).
-
Test compounds (this compound, KY-226) dissolved in DMSO.
-
96-well microplate.
-
Microplate reader.
-
-
Procedure:
-
Add test compound dilutions to the wells of a 96-well plate.
-
Add recombinant PTP1B enzyme to each well and incubate.
-
Initiate the reaction by adding the pNPP substrate.
-
Incubate at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction with the addition of a strong base (e.g., 1 M NaOH).
-
Measure the absorbance at 405 nm to quantify the amount of p-nitrophenol produced.
-
Calculate the percentage of inhibition and determine the IC50 value.
-
Western Blot for Insulin Receptor (IR) and Akt Phosphorylation
This assay assesses the ability of a PTP1B inhibitor to enhance insulin-stimulated phosphorylation of key downstream signaling proteins in a cellular context.
-
Materials:
-
Insulin-responsive cells (e.g., HepG2).
-
Cell culture reagents.
-
Test compounds.
-
Insulin.
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
BCA protein assay kit.
-
SDS-PAGE gels and electrophoresis apparatus.
-
Transfer buffer and membranes (e.g., PVDF).
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST).
-
Primary antibodies (anti-p-IR, anti-IR, anti-p-Akt, anti-Akt).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
Imaging system.
-
-
Procedure:
-
Culture cells to 80-90% confluency.
-
Serum-starve the cells for several hours to reduce basal phosphorylation.
-
Pre-incubate the cells with various concentrations of the test compound for 1-2 hours.
-
Stimulate the cells with insulin (e.g., 100 nM) for a short period (e.g., 10-15 minutes).
-
Wash the cells with ice-cold PBS and lyse them.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
-
2-NBDG Glucose Uptake Assay
This assay measures the effect of PTP1B inhibition on glucose uptake in cells.
-
Materials:
-
Adherent cells (e.g., C2C12 myotubes or 3T3-L1 adipocytes).
-
Cell culture reagents.
-
Test compounds.
-
Insulin.
-
Glucose-free culture medium.
-
2-[N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino]-2-deoxy-D-glucose (2-NBDG).
-
Fluorescence microscope or flow cytometer.
-
-
Procedure:
-
Seed cells in a multi-well plate and allow them to differentiate if necessary.
-
Serum-starve the cells.
-
Pre-treat the cells with the test compound.
-
Stimulate the cells with insulin.
-
Incubate the cells with 2-NBDG in glucose-free medium for 30-60 minutes.
-
Stop the uptake by washing the cells with ice-cold PBS.
-
Measure the fluorescence of the intracellular 2-NBDG using a fluorescence microscope or a flow cytometer.
-
Compare the fluorescence intensity of treated cells to that of untreated and vehicle-treated controls.
-
Conclusion
This compound, as a representative phosphonic acid-based PTP1B inhibitor, is anticipated to show potent inhibition in biochemical assays. However, its efficacy in cellular assays is expected to be limited by poor cell permeability, a common challenge for this class of compounds. In contrast, allosteric inhibitors like KY-226 demonstrate robust cellular activity by enhancing insulin signaling and promoting glucose uptake at low micromolar concentrations. Future development of phosphonic acid-based inhibitors will require strategies to improve their cellular bioavailability to translate their biochemical potency into therapeutic efficacy.
References
Safety Operating Guide
Navigating the Disposal of (4-Phenylphenoxy)phosphonic Acid: A Comprehensive Guide
For researchers, scientists, and professionals in drug development, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of (4-Phenylphenoxy)phosphonic acid, ensuring compliance and minimizing risk.
This compound is an organophosphorus compound that, based on data from structurally similar chemicals, should be handled as hazardous waste.[1][2] Improper disposal can lead to environmental contamination and potential health hazards. Therefore, adherence to the following procedures is paramount.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure you are equipped with the appropriate Personal Protective Equipment (PPE).
Recommended PPE:
-
Gloves: Chemical-resistant gloves (e.g., nitrile).[3]
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.[3]
-
Lab Coat: A standard laboratory coat to protect from splashes.[3]
In Case of a Spill:
-
Alert personnel in the immediate vicinity.[3]
-
Wearing appropriate PPE, contain the spill using an inert absorbent material such as sand or vermiculite.[3]
-
Collect the contaminated material into a designated hazardous waste container.[3]
-
Clean the spill area in accordance with your laboratory's standard operating procedures for hazardous chemical spills.[3]
Step-by-Step Disposal Protocol
The primary method for the disposal of this compound is through a licensed hazardous waste management company.[4][5] Never dispose of this chemical down the drain or in regular trash.[3][5]
1. Waste Segregation and Collection:
-
Dedicated Waste Container: Use a specific, compatible container for collecting waste of this compound. The container should be made of a material that will not react with the chemical; plastic is often a suitable choice.[3]
-
Avoid Mixing: Do not mix this compound waste with other waste streams to prevent potentially violent reactions or the generation of toxic gases.[3]
-
Solid vs. Liquid Waste:
2. Container Management:
-
Labeling: All hazardous waste containers must be clearly labeled with "HAZARDOUS WASTE," the full chemical name "this compound," and the approximate concentration and quantity.[3]
-
Closure: Keep waste containers tightly sealed at all times, except when adding waste, to prevent the release of vapors and reduce spill risks.[3]
-
Storage: Store waste containers in a designated satellite accumulation area near the point of generation. This area should be well-ventilated and away from heat or ignition sources.[3]
3. Disposal of Empty Containers:
-
Empty containers that previously held this compound must also be treated as hazardous waste unless they have been triple-rinsed.[3]
-
The rinsate from the triple-rinse process must be collected and disposed of as hazardous waste.[6]
4. Arranging for Professional Disposal:
-
Contact a licensed hazardous waste disposal company to arrange for the collection and proper disposal of the accumulated waste.[4] These companies are equipped to handle and transport hazardous materials in compliance with all relevant regulations.
Quantitative Data Summary
For context, the following table summarizes general quantitative guidelines for hazardous waste accumulation in a laboratory setting. Specific limits may vary based on local regulations.
| Waste Category | Accumulation Limit (per generator) | Storage Time Limit |
| Hazardous Waste | 55 gallons | Up to 90 days[7] |
| Acutely Hazardous Waste | 1 quart | Up to 90 days |
Note: While this compound is not typically "P-listed" as acutely hazardous, this information provides context for highly toxic waste.[3]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. benchchem.com [benchchem.com]
- 4. blog.idrenvironmental.com [blog.idrenvironmental.com]
- 5. benchchem.com [benchchem.com]
- 6. Chemical Safety – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 7. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
Essential Safety and Operational Guide for Handling (4-Phenylphenoxy)phosphonic Acid
This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals engaged in the handling of (4-Phenylphenoxy)phosphonic acid. Adherence to these procedures is essential for ensuring a safe laboratory environment. The information herein is compiled from safety data sheets for similar phosphonic acid compounds and general laboratory safety protocols.
Hazard Summary and Personal Protective Equipment (PPE)
This compound, like other phosphonic acids, is anticipated to be a corrosive solid that can cause severe skin burns and serious eye damage. It may also be harmful if swallowed and can cause respiratory irritation. The following table summarizes the potential hazards and the recommended personal protective equipment.
| Hazard Classification | GHS Hazard Statements (Anticipated) | Recommended Personal Protective Equipment (PPE) |
| Skin Corrosion/Irritation | H314: Causes severe skin burns and eye damage. | Gloves: Chemical-resistant gloves (e.g., nitrile, neoprene). Clothing: Chemical-resistant lab coat, long pants, and closed-toe shoes. An apron may be required for larger quantities.[1][2] |
| Serious Eye Damage/Irritation | H318: Causes serious eye damage. | Eye Protection: Chemical safety goggles are mandatory. A full-face shield must be worn in conjunction with goggles when there is a risk of a splash hazard.[1][2][3] |
| Acute Toxicity (Oral) | H302: Harmful if swallowed. | Standard laboratory PPE as listed above. Do not eat, drink, or smoke when handling.[4][5][6] |
| Respiratory Irritation | H335: May cause respiratory irritation. | Respiratory Protection: Handle in a well-ventilated area, preferably within a chemical fume hood to minimize dust inhalation. If dust generation is unavoidable, a NIOSH-approved respirator with a particulate filter is required.[1][3] |
| Corrosive to Metals | H290: May be corrosive to metals. | This is a storage and handling consideration, not a direct personal hazard. Store in a corrosive-resistant container.[4][6] |
Operational Plan: Step-by-Step Handling Procedures
To ensure safe handling, a systematic approach from receipt to disposal is necessary.
Receiving and Storage
-
Inspection: Upon receipt, and while wearing appropriate PPE, inspect the container for any signs of damage or leaks.[1]
-
Labeling: Verify that the container is clearly labeled with the chemical name, CAS number, and all appropriate hazard warnings.
-
Storage: Store in a cool, dry, and well-ventilated area designated for corrosive materials.[3][5] Keep the container tightly closed and store it locked up.[4][7] Ensure it is segregated from incompatible materials such as strong bases and oxidizing agents.[3]
Preparation for Handling
-
Work Area: The designated work area, preferably a chemical fume hood, must be clean and uncluttered.[1]
-
Emergency Equipment: Confirm that a calibrated emergency eyewash station and a safety shower are readily accessible and have been recently tested.[1][3][5]
-
PPE Donning: Before handling the compound, put on all required PPE as detailed in the table above.
Weighing and Transfer
-
Minimize Dust: Handle the solid chemical carefully to prevent the formation of dust. Use a spatula for all transfers.[1][3]
-
Ventilation: All weighing and transfer operations should be conducted within a chemical fume hood or a ventilated balance enclosure to control potential exposure to dust.[1][5]
Experimental Use
-
Closed Systems: Whenever feasible, handle the product within a closed system.[3][5]
-
Avoid Contact: Do not allow the chemical to come into contact with eyes, skin, or clothing.[3][5]
-
Hygiene: Wash hands and any exposed skin thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[3][4][5]
Emergency and Disposal Plans
Spill and Emergency Procedures
-
Small Spills: For minor spills, and only if you are trained to do so, contain the spill using an appropriate absorbent material for corrosive solids. Avoid breathing any dust that is generated.[1]
-
Cleanup: When cleaning a spill, wear full PPE, including respiratory protection. Carefully sweep the spilled solid into a labeled, sealed container for proper disposal.[1][3]
-
Reporting: All spills, regardless of size, must be reported to the laboratory supervisor and the environmental health and safety department.[1]
-
First Aid:
-
Eyes: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[3][4][5][7]
-
Skin: Immediately wash the affected area with plenty of soap and water while removing all contaminated clothing. Seek immediate medical attention.[3][4][5][7]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide artificial respiration. Seek immediate medical attention.[3][5][7]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and have the person drink one or two glasses of water. Seek immediate medical attention.[4][5][7]
-
Disposal Plan
-
Waste Collection: All waste materials, including the chemical itself and any contaminated items (e.g., gloves, absorbent materials), must be collected in a clearly labeled, sealed, and compatible waste container.
-
Disposal: Dispose of all chemical waste through an approved hazardous waste disposal facility, in accordance with all local, regional, and national regulations.[3][4][5][7] Do not dispose of this material down the drain.[8]
Workflow for Handling this compound
Caption: A workflow diagram illustrating the key steps for the safe handling of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 3. fishersci.com [fishersci.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. WERCS Studio - Application Error [assets.thermofisher.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. files.dep.state.pa.us [files.dep.state.pa.us]
- 8. arkema.com [arkema.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
